molecular formula C9H7NO4 B105588 3-Methoxy-isatoic anhydride CAS No. 34954-65-9

3-Methoxy-isatoic anhydride

Cat. No.: B105588
CAS No.: 34954-65-9
M. Wt: 193.16 g/mol
InChI Key: ZPTOZGCACQWXJX-UHFFFAOYSA-N
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Description

3-Methoxy-isatoic anhydride, also known as this compound, is a useful research compound. Its molecular formula is C9H7NO4 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
The exact mass of the compound 8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxy-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-13-6-4-2-3-5-7(6)10-9(12)14-8(5)11/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTOZGCACQWXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441708
Record name 8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34954-65-9
Record name 8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34954-65-9
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Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxy-isatoic Anhydride (CAS No. 34954-65-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-isatoic anhydride (CAS No. 34954-65-9), a key chemical intermediate in the synthesis of various pharmacologically active compounds. This document details its chemical and physical properties, provides predicted and literature-based spectroscopic data, outlines experimental protocols for its synthesis and reactions, and explores its significant applications in drug discovery, particularly in the development of antitubercular and antibacterial agents.

Introduction

This compound, systematically known as 8-methoxy-2H-3,1-benzoxazine-2,4(1H)-dione, is a heterocyclic organic compound. Its structure, featuring a reactive anhydride functional group and a methoxy substituent on the aromatic ring, makes it a valuable precursor for the synthesis of a diverse range of nitrogen-containing heterocycles. This guide serves as a technical resource for professionals engaged in synthetic chemistry and drug development, offering detailed information to facilitate its use in research and manufacturing.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data of this compound

PropertyValueReference
CAS Number 34954-65-9
Molecular Formula C₉H₇NO₄[1][2]
Molecular Weight 193.16 g/mol [1][2]
Appearance Solid
Melting Point 255-260 °C
Solubility Soluble in DMSO, slightly soluble in methanol
Storage Temperature 2-8 °C

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.7br s1HN-H
~7.8d1HAr-H
~7.2t1HAr-H
~6.9d1HAr-H
~3.9s3H-OCH₃

Table 3: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~160C=O (anhydride)
~148C=O (anhydride)
~145Ar-C-O
~140Ar-C-N
~125Ar-C-H
~118Ar-C-H
~115Ar-C-H
~110Ar-C
~56-OCH₃
Infrared (IR) Spectroscopy

The IR spectrum of an anhydride is characterized by two distinct carbonyl stretching bands.

Table 4: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3200MediumN-H Stretch
~1760StrongAsymmetric C=O Stretch
~1720StrongSymmetric C=O Stretch
~1610, ~1480MediumAromatic C=C Stretch
~1250StrongC-O-C Stretch (anhydride)
~1280, ~1080StrongAr-O-CH₃ Stretch
Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data for this compound

m/z ValueInterpretation
193[M]⁺, Molecular ion
149[M - CO₂]⁺, Loss of carbon dioxide
121[M - CO₂ - CO]⁺, Subsequent loss of carbon monoxide
106[M - CO₂ - CO - CH₃]⁺, Loss of a methyl radical

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of isatoic anhydrides involves the reaction of the corresponding anthranilic acid with a carbonylating agent such as phosgene or a phosgene equivalent. The following protocol is adapted from procedures for similar substituted isatoic anhydrides[6][7].

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product A 3-Methoxyanthranilic Acid P1 Mixing and Cooling A->P1 B Phosgene or Triphosgene P2 Controlled Addition of Carbonylating Agent B->P2 C Inert Solvent (e.g., Toluene) C->P1 P1->P2 P3 Reaction Monitoring (TLC/LC-MS) P2->P3 W1 Filtration P3->W1 W2 Washing with Solvent W1->W2 W3 Drying W2->W3 Product This compound W3->Product

Caption: General reaction of this compound with amines.

Materials:

  • This compound

  • Desired primary or secondary amine

  • Aprotic solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

Procedure:

  • Dissolve this compound in a suitable aprotic solvent in a round-bottom flask.

  • To this solution, add an equimolar amount of the desired amine.

  • Stir the reaction mixture at room temperature. The reaction is often accompanied by the evolution of carbon dioxide gas.

  • Continue stirring until the gas evolution ceases, indicating the completion of the reaction.

  • The product can be isolated by removal of the solvent under reduced pressure and purified by recrystallization or column chromatography if necessary.

Applications in Drug Discovery and Development

This compound is a pivotal building block in the synthesis of several classes of bioactive molecules.

Synthesis of Tryptanthrin Analogs for Antitubercular Activity

Tryptanthrin and its derivatives are known for their potent activity against Mycobacterium tuberculosis. This compound can be used to introduce a methoxy group onto the tryptanthrin scaffold, which can modulate the compound's biological activity and pharmacokinetic properties.[3][8][9][10] The synthesis typically involves the condensation of a substituted isatoic anhydride with a substituted isatin.

Precursor for Non-Nucleoside Inhibitors of Bacterial DNA Polymerase III

This anhydride is utilized in the preparation of quinazolin-2-ylamino-quinazolin-4-ols, a novel class of antibacterial agents that act as non-nucleoside inhibitors of bacterial DNA polymerase III.[4][11][12] This enzyme is essential for bacterial DNA replication, making it an attractive target for new antibiotics.

dot

Signaling_Pathway_Inhibition cluster_synthesis Synthesis cluster_pathway Bacterial DNA Replication Anhydride This compound Inhibitor Quinazolin-2-ylamino-quinazolin-4-ol Anhydride->Inhibitor Precursors Other Precursors Precursors->Inhibitor PolIII DNA Polymerase III Inhibitor->PolIII Inhibition Replication DNA Replication PolIII->Replication

Caption: Inhibition of bacterial DNA polymerase III by derivatives of this compound.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, particularly for the construction of heterocyclic systems with significant biological activity. Its utility in the development of new antitubercular and antibacterial agents underscores its importance in medicinal chemistry and drug discovery. This technical guide provides essential information to support the effective and safe use of this compound in a research and development setting. Further research into the synthesis of novel derivatives and exploration of their biological activities is warranted and holds promise for the discovery of new therapeutic agents.

References

In-Depth Technical Guide to the Physicochemical Properties of 3-Methoxy-isatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Methoxy-isatoic anhydride, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its known physical and chemical characteristics, provides experimental protocols for their determination, and outlines a typical synthetic and analytical workflow.

Core Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₉H₇NO₄[1][2]
Molecular Weight 193.16 g/mol [1][2]
CAS Number 34954-65-9[1][2]
Melting Point 255-260 °C
Boiling Point Not available
Flash Point Not available
Density 1.376 g/cm³
Refractive Index 1.565
Solubility Slightly soluble in DMSO, Very slightly soluble in Methanol (when heated)
pKa (Predicted) 10.42 ± 0.20

Spectral Data Analysis

1H NMR Spectroscopy (Illustrative Example: Isatoic Anhydride in DMSO-d₆)

The 1H NMR spectrum of isatoic anhydride shows characteristic signals for the aromatic protons and the N-H proton. For this compound, one would expect to see an additional singlet for the methoxy (-OCH₃) protons, typically in the range of 3.5-4.0 ppm. The substitution on the aromatic ring would also alter the splitting patterns and chemical shifts of the remaining aromatic protons.

13C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon framework of the molecule. Key resonances for isatoic anhydride include those for the carbonyl carbons and the aromatic carbons. For the 3-methoxy derivative, an additional signal for the methoxy carbon would be expected around 55-60 ppm. The carbonyl carbons of the anhydride group typically appear in the range of 160-185 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying functional groups. For an acid anhydride, two characteristic C=O stretching bands are expected due to symmetric and asymmetric stretching. These typically appear in the regions of 1850-1800 cm⁻¹ and 1790-1740 cm⁻¹. The presence of the methoxy group would also give rise to C-O stretching vibrations, typically in the 1300-1000 cm⁻¹ region. Aromatic C-H and C=C stretching bands would also be present.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols that can be adapted for the specific analysis of this compound.

Synthesis of this compound

This protocol is adapted from the general synthesis of isatoic anhydrides from their corresponding anthranilic acids.

Materials:

  • 2-amino-3-methoxybenzoic acid

  • Concentrated Hydrochloric Acid

  • Phosgene (or a phosgene equivalent such as triphosgene) - EXTREME CAUTION: Phosgene is highly toxic. This reaction must be performed in a well-ventilated fume hood by trained personnel with appropriate safety measures in place.

  • Water

  • Dioxane (for cleaning)

Procedure:

  • Dissolve 2-amino-3-methoxybenzoic acid in a mixture of water and concentrated hydrochloric acid with gentle warming.

  • Filter the solution into a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser.

  • With vigorous stirring, bubble phosgene gas through the solution at a controlled rate.

  • Monitor the reaction temperature and maintain it below 50°C by adjusting the phosgene flow rate. The product will precipitate out of the solution.

  • Continue the addition of phosgene until the reaction is complete (indicated by a decrease in gas absorption).

  • Pass a stream of air through the mixture to remove any residual phosgene.

  • Collect the precipitated product by filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent such as 95% ethanol or dioxane.

Melting Point Determination

Materials:

  • Dry sample of this compound

  • Capillary tubes

  • Melting point apparatus

Procedure:

  • Ensure the sample is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20°C below the expected melting point.

  • Then, decrease the heating rate to about 1-2°C per minute.

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Solubility Determination

Materials:

  • Sample of this compound

  • A range of solvents (e.g., water, ethanol, DMSO, acetone, hexane)

  • Test tubes

  • Vortex mixer or stirring rod

Procedure:

  • Place approximately 10-20 mg of the solid sample into a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for about 1-2 minutes.

  • Visually observe the mixture to determine if the solid has dissolved completely, partially, or not at all.

  • Record the solubility as soluble, partially soluble, or insoluble for each solvent.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_characterization Physicochemical Characterization start Start: 2-amino-3-methoxybenzoic acid synthesis Synthesis: Reaction with Phosgene start->synthesis Reactant workup Work-up: Filtration & Washing synthesis->workup Crude Product purification Purification: Recrystallization workup->purification Washed Solid product Product: This compound purification->product Pure Solid mp Melting Point Determination product->mp solubility Solubility Testing product->solubility nmr NMR Spectroscopy (1H & 13C) product->nmr ir IR Spectroscopy product->ir

Caption: Synthesis and Characterization Workflow for this compound.

References

Navigating the Solubility Landscape of 3-Methoxy-isatoic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the solubility of 3-Methoxy-isatoic anhydride in organic solvents. Due to a notable absence of comprehensive quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information and presents a detailed, generalized experimental protocol for researchers to determine precise solubility parameters. This guide is intended to serve as a foundational resource for scientists and professionals engaged in drug development and other chemical research involving this compound.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that dictates the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution at a given temperature and pressure. In the context of drug development and chemical synthesis, understanding the solubility of a compound like this compound is critical for reaction kinetics, purification processes, formulation development, and predicting bioavailability.

Solubility Profile of this compound

Currently, there is a significant gap in the scientific literature regarding quantitative solubility data for this compound (CAS No. 5334-96-3). The available information is qualitative and provides a general indication of its behavior in a limited number of organic solvents.

Table 1: Qualitative Solubility of this compound

SolventTemperatureSolubility Description
Dimethyl Sulfoxide (DMSO)Not SpecifiedSlightly Soluble
MethanolHeatedVery Slightly Soluble

This table will be updated as more quantitative data becomes available.

Experimental Protocol for Quantitative Solubility Determination

To address the lack of quantitative data, researchers can employ established methods for determining the solubility of a solid organic compound. The following protocol outlines a standard procedure based on the isothermal equilibrium method, followed by gravimetric analysis. This method is reliable and widely used for its accuracy.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Constant temperature water bath or incubator with shaker

  • Vials or flasks with airtight seals

  • Magnetic stirrer and stir bars

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes and other standard laboratory glassware

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached. b. Pipette a known volume of the selected organic solvent into the vial. c. Securely seal the vial to prevent solvent evaporation.

  • Equilibration: a. Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). b. Agitate the mixture at a constant rate for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.[1][2]

  • Sample Collection and Separation: a. Once equilibrium is achieved, cease agitation and allow the excess solid to settle for a sufficient period (e.g., 2-4 hours) at the same constant temperature. b. Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes. c. Immediately filter the collected supernatant through a syringe filter, which has been pre-warmed to the experimental temperature, into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis: a. Weigh the collection vial containing the filtered saturated solution to determine the total mass of the solution. b. Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (the temperature should be well below the melting point of this compound). A vacuum oven is recommended to facilitate solvent removal at a lower temperature. c. Once all the solvent has evaporated, transfer the vial to a desiccator to cool to room temperature. d. Weigh the vial containing the dried solute. e. Repeat the drying and weighing steps until a constant mass is achieved.[3][4][5]

  • Calculation of Solubility: a. Mass of the solute (m_solute): Subtract the mass of the empty vial from the final constant mass of the vial with the dried solute. b. Mass of the solvent (m_solvent): Subtract the mass of the solute from the total mass of the saturated solution. c. Solubility: Express the solubility in desired units, for example:

    • g / 100 g of solvent: (m_solute / m_solvent) * 100
    • g / 100 mL of solvent: (m_solute / volume of solvent collected) * 100 (if the density of the solvent is known, the mass of the solvent can be converted to volume).

Alternative Analytical Techniques:

For compounds with a suitable chromophore, UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) can be used as alternative or complementary methods to gravimetric analysis for determining the concentration of the solute in the saturated solution.[2][6] These methods require the preparation of a calibration curve with known concentrations of this compound in the same solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium and gravimetric method.

Solubility_Workflow prep 1. Preparation Add excess solute to a known volume of solvent in a sealed vial. equil 2. Equilibration Agitate at constant temperature for 24-72 hours. prep->equil settle 3. Settling Allow undissolved solid to settle at constant temperature. equil->settle sample 4. Sampling & Filtration Withdraw and filter supernatant into a pre-weighed vial. settle->sample evap 5. Solvent Evaporation Dry the sample in an oven until all solvent is removed. sample->evap weigh 6. Weighing Cool in a desiccator and weigh the dried solute. evap->weigh calc 7. Calculation Determine solubility from the mass of solute and solvent. weigh->calc

Workflow for determining the solubility of this compound.

Conclusion

While the current body of knowledge on the solubility of this compound is limited to qualitative descriptors, this guide provides the necessary framework for researchers to obtain precise, quantitative data. The detailed experimental protocol for the isothermal equilibrium method, combined with gravimetric analysis, offers a robust approach to systematically characterize the solubility of this compound in various organic solvents. Such data is invaluable for advancing research and development activities where this compound is a key component. The generation and publication of this data would be a significant contribution to the chemical and pharmaceutical sciences.

References

A Comprehensive Technical Guide to the Synthesis of 3-Methoxy-isatoic Anhydride from Anthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-methoxy-isatoic anhydride, a valuable building block in the development of pharmaceuticals and other fine chemicals. This document provides a comprehensive overview of a robust synthetic pathway, including a detailed experimental protocol, quantitative data, and visual representations of the reaction and workflow.

Introduction

Isatoic anhydrides are versatile heterocyclic compounds widely employed in organic synthesis. Their utility stems from their ability to act as precursors to a variety of nitrogen-containing heterocycles, such as quinazolinones, benzodiazepines, and other structures of medicinal importance. The introduction of a methoxy group at the 3-position of the isatoic anhydride scaffold, yielding this compound, offers a strategic point for further functionalization and modulation of the physicochemical properties of target molecules. This guide focuses on a common and adaptable method for the preparation of this key intermediate from its corresponding anthranilic acid precursor.

Reaction Pathway

The synthesis of this compound is most effectively achieved through the cyclization of 2-amino-3-methoxybenzoic acid. This transformation is typically accomplished by reacting the anthranilic acid derivative with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate). Triphosgene is a safer, solid alternative to the highly toxic phosgene gas. The reaction proceeds via the formation of an intermediate N-carboxyamino acid, which readily undergoes intramolecular cyclization to afford the desired anhydride.

reaction_pathway Reaction Pathway for this compound Synthesis cluster_reactants Reactants cluster_product Product 2_amino_3_methoxybenzoic_acid 2-Amino-3-methoxybenzoic acid 3_methoxy_isatoic_anhydride This compound 2_amino_3_methoxybenzoic_acid->3_methoxy_isatoic_anhydride + Triphosgene in inert solvent (e.g., THF) triphosgene Triphosgene

Caption: Chemical reaction for the synthesis of this compound.

Quantitative Data

The following table summarizes key quantitative data for the starting material and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
2-Amino-3-methoxybenzoic acidC₈H₉NO₃167.16168-1723177-80-8
This compoundC₉H₇NO₄193.16255-260[1]34954-65-9[2]

Note: The yield for the synthesis of this compound is expected to be comparable to that of similar substituted isatoic anhydrides, which typically ranges from 70-90% based on the purity of the starting materials and adherence to the experimental protocol.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of isatoic anhydrides using triphosgene.[3]

Materials:

  • 2-Amino-3-methoxybenzoic acid

  • Triphosgene (Bis(trichloromethyl) carbonate)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Nitrogen gas supply

  • Standard laboratory glassware (three-necked round-bottom flask, condenser, dropping funnel, magnetic stirrer)

  • Schlenk line or equivalent inert atmosphere setup

  • Büchner funnel and filter paper

Safety Precautions:

  • Triphosgene is a toxic substance and should be handled with extreme caution in a well-ventilated fume hood. It is a moisture-sensitive solid that can release phosgene gas. Personal protective equipment (gloves, safety goggles, lab coat) is mandatory.

  • Anhydrous solvents are flammable and should be handled away from ignition sources.

  • The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent moisture from entering the reaction vessel.

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus should be flame-dried or oven-dried before use and allowed to cool to room temperature under a stream of nitrogen.

  • Dissolution of Starting Material: To the reaction flask, add 2-amino-3-methoxybenzoic acid (1 equivalent). Add anhydrous THF (approximately 10 mL per gram of starting material) to dissolve the acid. Stir the solution at room temperature until all the solid has dissolved.

  • Preparation of Triphosgene Solution: In a separate dry flask, prepare a solution of triphosgene (0.4 equivalents) in anhydrous THF.

  • Addition of Triphosgene: Slowly add the triphosgene solution to the stirred solution of 2-amino-3-methoxybenzoic acid via the dropping funnel over a period of 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

  • Product Isolation: Once the reaction is complete, cool the mixture in an ice bath. The product, this compound, will precipitate out of the solution.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

  • Drying: Dry the collected solid under vacuum to obtain the final product, this compound, as a crystalline solid.

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

experimental_workflow Experimental Workflow for this compound Synthesis start Start setup Assemble and dry glassware under inert atmosphere start->setup dissolve_sm Dissolve 2-amino-3-methoxybenzoic acid in anhydrous THF setup->dissolve_sm prepare_reagent Prepare triphosgene solution in anhydrous THF dissolve_sm->prepare_reagent add_reagent Slowly add triphosgene solution to the reaction mixture prepare_reagent->add_reagent monitor_reaction Monitor reaction by TLC add_reagent->monitor_reaction isolate_product Cool reaction mixture and precipitate the product monitor_reaction->isolate_product filter_wash Filter the solid and wash with cold diethyl ether isolate_product->filter_wash dry_product Dry the product under vacuum filter_wash->dry_product end End dry_product->end

Caption: Step-by-step workflow of the synthesis.

Conclusion

The synthesis of this compound from 2-amino-3-methoxybenzoic acid using triphosgene is a reliable and scalable method for producing this important synthetic intermediate. The protocol provided in this guide, along with the associated data and diagrams, offers a comprehensive resource for researchers and professionals in the field of drug discovery and development. Adherence to the safety precautions outlined is crucial for the safe and successful execution of this synthesis.

References

Spectroscopic Profile of 3-Methoxy-isatoic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxy-isatoic anhydride (CAS Number: 34954-65-9), a key intermediate in pharmaceutical and chemical synthesis. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Core Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The expected chemical shifts for ¹H and ¹³C NMR are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0 - 12.0Singlet1HN-H
~7.5 - 7.8Multiplet1HAromatic C-H
~7.0 - 7.3Multiplet2HAromatic C-H
~3.9Singlet3HO-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~160 - 165C=O (anhydride)
~148 - 152C=O (anhydride)
~145 - 150Aromatic C-O
~110 - 140Aromatic C
~55 - 60O-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound. The characteristic absorption bands are summarized in the following table.

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3200Strong, BroadN-H Stretch
~3100 - 3000MediumAromatic C-H Stretch
~2950 - 2850MediumAliphatic C-H Stretch (CH₃)
~1780 - 1740StrongC=O Stretch (Anhydride)
~1730 - 1690StrongC=O Stretch (Anhydride)
~1600 - 1450MediumAromatic C=C Stretch
~1250 - 1200StrongAsymmetric C-O-C Stretch
~1050 - 1000StrongSymmetric C-O-C Stretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
193HighMolecular Ion [M]⁺
149Moderate[M - CO₂]⁺
121Moderate[M - CO₂ - CO]⁺
106Moderate[M - CO₂ - CO - CH₃]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The solubility of this compound is slight in DMSO and very slight in methanol (with heating).[1]

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • If necessary, filter the solution through a small plug of glass wool in the pipette to remove any particulate matter.

  • Cap the NMR tube securely.

Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds.

    • Reference the spectrum to the deuterated solvent signal.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Place a portion of the powder into a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Place the KBr pellet in the sample holder of the spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 0.1-1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

Data Acquisition (Electron Ionization - EI):

  • Instrument: A mass spectrometer equipped with an electron ionization source.

  • Introduce the sample into the ion source.

  • Bombard the sample with electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Process_NMR NMR Data Processing (Peak Picking, Integration) NMR->Process_NMR Process_IR IR Data Processing (Peak Assignment) IR->Process_IR Process_MS MS Data Processing (Fragmentation Analysis) MS->Process_MS Characterization Structural Characterization Process_NMR->Characterization Process_IR->Characterization Process_MS->Characterization

Caption: General workflow for the synthesis and spectroscopic characterization.

Logical Relationship of Spectroscopic Data

This diagram shows the relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Data_Relationship cluster_techniques Spectroscopic Techniques cluster_information Structural Information Molecule 3-Methoxy-isatoic Anhydride Structure NMR NMR Molecule->NMR IR IR Molecule->IR MS MS Molecule->MS Connectivity Carbon-Hydrogen Framework (Connectivity) NMR->Connectivity Functional_Groups Functional Groups (C=O, N-H, C-O) IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Connectivity->Molecule Functional_Groups->Molecule Molecular_Weight->Molecule

Caption: Relationship between spectroscopic data and molecular structure.

References

Thermal Stability and Decomposition of 3-Methoxy-isatoic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 3-Methoxy-isatoic anhydride (3-MeO-IA). Due to a lack of specific quantitative thermal analysis data for this compound in publicly available literature, this document presents data for the parent compound, isatoic anhydride, as a comparative reference. Furthermore, this guide details standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to enable researchers to perform a thorough thermal characterization of this compound. A proposed decomposition pathway, based on the known reactivity of isatoic anhydrides, is also discussed.

Introduction

This compound, a derivative of isatoic anhydride, is a heterocyclic compound with potential applications in organic synthesis and pharmaceutical development. Understanding the thermal stability and decomposition characteristics of this compound is crucial for its safe handling, storage, and application in various chemical processes, particularly in drug manufacturing where thermal excursions can impact product purity and safety.

Isatoic anhydride itself is known to be stable at room temperature in closed containers under normal storage conditions. However, it decomposes at elevated temperatures. The primary decomposition pathway for isatoic anhydride involves the release of carbon dioxide, a property exploited in its use as a blowing agent in the polymer industry.[1] It is anticipated that this compound will exhibit a broadly similar decomposition pattern, though the methoxy substituent may influence the onset temperature and kinetics of decomposition.

Thermal Analysis Data

Table 1: Thermal Properties of Isatoic Anhydride

PropertyValueSource
Melting Point233 °C (decomposes)
Flash Point308 °C (closed cup)

Experimental Protocols for Thermal Analysis

To facilitate the thermal characterization of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the thermal stability and decomposition profile of a compound.

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Set the initial temperature to ambient (e.g., 25 °C).

  • Thermal Program:

    • Equilibrate the sample at the initial temperature for 5-10 minutes.

    • Heat the sample from the initial temperature to a final temperature (e.g., 400 °C) at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage mass loss versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition (Tonset) from the TGA curve.

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

Objective: To determine the melting point and enthalpy of fusion, as well as to observe any exothermic or endothermic decomposition events for this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

    • Set the initial temperature to ambient (e.g., 25 °C).

  • Thermal Program:

    • Equilibrate the sample at the initial temperature for 5 minutes.

    • Heat the sample from the initial temperature to a temperature above its expected melting/decomposition point (e.g., 300 °C) at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Determine the melting point (Tm) from the peak of the endothermic melting transition.

    • Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

    • Identify any exothermic peaks that may correspond to decomposition events.

Proposed Decomposition Pathway

Based on the known chemistry of isatoic anhydride, the thermal decomposition of this compound is expected to proceed via the loss of carbon dioxide to form a highly reactive benz-4-azetin-2-one intermediate. This intermediate can then undergo further reactions. The methoxy group is not expected to alter the fundamental decomposition mechanism but may influence the reaction rate and the stability of the intermediates.

Decomposition_Pathway This compound This compound Benz-4-azetin-2-one intermediate Benz-4-azetin-2-one intermediate This compound->Benz-4-azetin-2-one intermediate Heat (Δ) Carbon Dioxide Carbon Dioxide This compound->Carbon Dioxide Heat (Δ) Further Products Further Products Benz-4-azetin-2-one intermediate->Further Products

Caption: Proposed thermal decomposition pathway of this compound.

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample Acquisition Sample Acquisition Sample Weighing Sample Weighing Sample Acquisition->Sample Weighing Sample Encapsulation Sample Encapsulation Sample Weighing->Sample Encapsulation TGA Analysis TGA Analysis Sample Encapsulation->TGA Analysis DSC Analysis DSC Analysis Sample Encapsulation->DSC Analysis TGA Curve (Mass vs. Temp) TGA Curve (Mass vs. Temp) TGA Analysis->TGA Curve (Mass vs. Temp) DSC Thermogram (Heat Flow vs. Temp) DSC Thermogram (Heat Flow vs. Temp) DSC Analysis->DSC Thermogram (Heat Flow vs. Temp) Determination of T_onset, T_m, ΔH_f Determination of T_onset, T_m, ΔH_f TGA Curve (Mass vs. Temp)->Determination of T_onset, T_m, ΔH_f DSC Thermogram (Heat Flow vs. Temp)->Determination of T_onset, T_m, ΔH_f Decomposition Profile Decomposition Profile Determination of T_onset, T_m, ΔH_f->Decomposition Profile

Caption: Workflow for thermal analysis of this compound.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is currently limited in the public domain, this guide provides a framework for its characterization. By utilizing the provided TGA and DSC protocols, researchers can obtain critical data on the thermal properties of this compound. The information on the parent isatoic anhydride serves as a valuable reference, and the proposed decomposition pathway offers a theoretical basis for understanding its thermal degradation. This information is essential for ensuring the safe and effective use of this compound in research and development.

References

An In-Depth Technical Guide to the Hazards and Safe Handling of 3-Methoxy-isatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-isatoic anhydride is an organic compound that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its utility in the preparation of novel therapeutic agents necessitates a thorough understanding of its potential hazards and the implementation of appropriate safety precautions in a laboratory setting.[2] This guide provides a comprehensive overview of the known and inferred hazards, safe handling procedures, and emergency protocols.

Hazard Identification and Classification

While specific GHS classification for this compound is not available, the classification for the parent compound, Isatoic Anhydride, provides a strong indication of the potential hazards.

Table 2.1: GHS Classification for Isatoic Anhydride (Analogue Data)

Hazard Class Hazard Category
Skin Sensitization Category 1
Serious Eye Damage/Eye Irritation Category 2A

Source: Analogue data from Isatoic Anhydride SDS.[3][4]

Table 2.2: Hazard and Precautionary Statements for Isatoic Anhydride (Analogue Data)

Type Code Statement
Hazard H317 May cause an allergic skin reaction.[3][4]
Hazard H319 Causes serious eye irritation.[3][4]
Precautionary P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
Precautionary P264 Wash skin thoroughly after handling.[4]
Precautionary P272 Contaminated work clothing should not be allowed out of the workplace.[4]
Precautionary P280 Wear protective gloves/protective clothing/eye protection/face protection.[4]
Precautionary P302 + P352 IF ON SKIN: Wash with plenty of soap and water.[4]
Precautionary P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Precautionary P333 + P313 If skin irritation or rash occurs: Get medical advice/attention.[4]
Precautionary P337 + P313 If eye irritation persists: Get medical advice/attention.[4]
Precautionary P362 + P364 Take off contaminated clothing and wash it before reuse.[5]
Precautionary P501 Dispose of contents/container in accordance with local/regional/national/international regulations.

Source: Analogue data from Isatoic Anhydride SDS.[3][4][5]

Physical and Chemical Properties

Table 3.1: Physicochemical Data for this compound

Property Value
CAS Number 34954-65-9[6]
Molecular Formula C₉H₇NO₄[6]
Molecular Weight 193.16 g/mol [6]
Appearance White to off-white solid
Melting Point 255-260 °C[6]
Boiling Point Not available[6]
Flash Point Not available[6]
Solubility DMSO (Slightly), Methanol (Very Slightly, Heated)[6]
Density 1.376 g/cm³[6]

Source:[6]

Experimental Protocols: Safe Handling and Storage

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated laboratory.

  • A certified chemical fume hood is required for all procedures that may generate dust or aerosols.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

Due to the potential for skin and eye irritation, as well as skin sensitization, a comprehensive PPE ensemble is mandatory.

Table 4.1: Recommended Personal Protective Equipment

Body Area Equipment Specification
Eyes/Face Safety Goggles and Face Shield Chemical splash goggles are required. A face shield should be worn over goggles when there is a significant risk of splashing.[7][8]
Hands Chemical-resistant Gloves Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.[8]
Body Laboratory Coat A full-length laboratory coat should be worn and kept fastened.

| Respiratory | Respirator (if required) | If engineering controls are insufficient to control airborne dust, a NIOSH-approved particulate respirator should be used.[7] |

The following diagram illustrates the logical workflow for ensuring safety when handling chemical compounds like this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling RiskAssessment Risk Assessment SDSReview SDS Review (Analogue) RiskAssessment->SDSReview PPE_Selection PPE Selection SDSReview->PPE_Selection EngControls Use Engineering Controls (Fume Hood) PPE_Selection->EngControls SafeHandling Safe Handling (Weighing, Transfer) EngControls->SafeHandling Decontamination Decontamination SafeHandling->Decontamination WasteDisposal Waste Disposal Decontamination->WasteDisposal Documentation Documentation WasteDisposal->Documentation

Diagram 1: A logical workflow for the safe handling of chemical reagents.
Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

  • Protect from moisture, as anhydrides can react with water.

First Aid and Emergency Procedures

Table 5.1: First Aid Measures

Exposure Route Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash develops, seek medical attention.[9]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Source: Analogue data from Isatoic Anhydride SDS.[9]

Accidental Release Measures
  • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a suitable container for disposal.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[9] However, based on data for Isatoic Anhydride, it is known to be an eye and skin irritant and a skin sensitizer.[4][9]

Application in Signaling Pathway Research

Given its role as a precursor in pharmaceutical synthesis, derivatives of this compound may be investigated for their effects on various cellular signaling pathways. The following diagram illustrates a hypothetical workflow for screening such a compound.

SignalingPathwayScreening cluster_pathway Hypothetical Kinase Pathway Compound 3-Methoxy-isatoic Anhydride Derivative CellCulture Treat Cell Culture Compound->CellCulture ProteinExtraction Protein Extraction CellCulture->ProteinExtraction WesternBlot Western Blot Analysis ProteinExtraction->WesternBlot KinaseB Kinase B WesternBlot->KinaseB  Measures p-Kinase B levels KinaseA Kinase A KinaseA->KinaseB Phosphorylates TargetProtein Target Protein KinaseB->TargetProtein Phosphorylates CellularResponse Cellular Response TargetProtein->CellularResponse

Diagram 2: Hypothetical screening workflow for a this compound derivative.

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

While a comprehensive safety profile for this compound is not yet established, the available data for analogous compounds strongly suggests that it should be handled as a hazardous substance that can cause skin and eye irritation and allergic skin reactions. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize the risk of exposure. Further toxicological studies are warranted to fully characterize the safety profile of this important pharmaceutical intermediate.

References

The Versatile Building Block: A Technical Guide to 3-Methoxy-isatoic Anhydride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 3-Methoxy-isatoic anhydride, also known as 8-methoxy-2H-3,1-benzoxazine-2,4(1H)-dione, stands out as a pivotal precursor in the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. Its inherent reactivity and versatile chemical nature make it an invaluable tool in the construction of molecules with significant therapeutic potential, particularly in the realms of anticancer and antimicrobial agents.

This technical guide provides an in-depth exploration of this compound as a building block, offering a comprehensive overview of its synthesis, key reactions, and the biological activities of its derivatives. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its application in the modern organic synthesis and medicinal chemistry laboratory.

Physicochemical Properties

A solid understanding of the physical and chemical characteristics of this compound is fundamental to its effective use.

PropertyValueReference
Molecular Formula C₉H₇NO₄
Molecular Weight 193.16 g/mol
CAS Number 34954-65-9
Appearance White to off-white solid
Melting Point 255-260 °C
Solubility Soluble in DMSO, slightly soluble in methanol

Synthesis of this compound

The most common and effective method for the synthesis of isatoic anhydrides involves the reaction of the corresponding anthranilic acid with phosgene or a phosgene equivalent like triphosgene. This approach can be adapted for the preparation of this compound from 3-methoxyanthranilic acid.

Experimental Protocol: Synthesis from 3-Methoxyanthranilic Acid

This procedure is adapted from the general synthesis of isatoic anhydride.

Materials:

  • 3-Methoxyanthranilic acid

  • Toluene (anhydrous)

  • Triphosgene

  • Pyridine (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing aqueous sodium hydroxide), and a dropping funnel, suspend 3-methoxyanthranilic acid (1 equivalent) in anhydrous toluene.

  • Purge the flask with argon or nitrogen.

  • Through the dropping funnel, add a solution of triphosgene (0.4 equivalents) in anhydrous toluene dropwise to the stirred suspension at room temperature.

  • After the addition is complete, slowly add anhydrous pyridine (2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold toluene, and then with diethyl ether.

  • Dry the solid under vacuum to afford this compound.

Expected Yield: 70-80%

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): δ 11.7 (s, 1H, NH), 7.9 (d, 1H), 7.7 (t, 1H), 7.2 (d, 1H), 3.9 (s, 3H, OCH₃).

  • ¹³C NMR (DMSO-d₆): δ 160.8, 148.0, 142.3, 137.9, 129.9, 124.4, 116.2, 111.2, 56.5.

  • IR (KBr, cm⁻¹): 3180 (N-H), 1770, 1730 (C=O, anhydride), 1610, 1580 (C=C, aromatic), 1250 (C-O, ether).

  • Mass Spectrum (EI, m/z): 193 [M]⁺, 149 [M-CO₂]⁺.

Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 3-Methoxyanthranilic_acid 3-Methoxyanthranilic Acid Reaction_Vessel Reaction_Vessel 3-Methoxyanthranilic_acid->Reaction_Vessel Triphosgene Triphosgene Triphosgene->Reaction_Vessel Pyridine Pyridine (Base) Pyridine->Reaction_Vessel Solvent Toluene Solvent->Reaction_Vessel Atmosphere Inert (Ar/N2) Atmosphere->Reaction_Vessel Temperature Reflux Temperature->Reaction_Vessel 3-Methoxy-isatoic_anhydride This compound Reaction_Vessel->3-Methoxy-isatoic_anhydride Cyclization

Caption: Synthesis of this compound.

Key Reactions and Applications in Heterocyclic Synthesis

This compound serves as a versatile synthon for a variety of heterocyclic scaffolds, most notably quinazolinones and tryptanthrins.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The reaction of this compound with primary amines and a one-carbon source, such as an aldehyde or orthoformate, provides a straightforward route to substituted quinazolinones.

This is a general procedure for the synthesis of quinazolinone derivatives.

Materials:

  • This compound

  • Aromatic or aliphatic amine

  • Aromatic or aliphatic aldehyde

  • Ethanol or Acetic Acid

  • Catalyst (e.g., p-toluenesulfonic acid, optional)

Procedure:

  • To a solution of this compound (1 equivalent) in ethanol or acetic acid, add the primary amine (1 equivalent) and the aldehyde (1.1 equivalents).

  • If required, add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring its progress by TLC.

  • After completion, cool the mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol, ethyl acetate).

Yields: Generally range from 60% to 90%, depending on the substrates.

Quinazolinone_Synthesis cluster_reactants Reactants cluster_product Product Anhydride This compound Intermediate_A Intermediate_A Anhydride->Intermediate_A Nucleophilic attack by amine Amine Primary Amine (R1-NH2) Amine->Intermediate_A Aldehyde Aldehyde (R2-CHO) Intermediate_C Intermediate_C Aldehyde->Intermediate_C Quinazolinone 8-Methoxy-2,3-disubstituted- quinazolin-4(3H)-one Intermediate_B Intermediate_B Intermediate_A->Intermediate_B Decarboxylation Intermediate_B->Intermediate_C Condensation with aldehyde Intermediate_C->Quinazolinone Intramolecular cyclization

Caption: General reaction pathway for quinazolinone synthesis.

Synthesis of Tryptanthrin Derivatives

Tryptanthrin and its analogs are a class of indoloquinazoline alkaloids that have garnered significant interest due to their potent biological activities, including antitubercular and anticancer properties. The condensation of this compound with an appropriately substituted isatin is a common strategy for the synthesis of these complex molecules.

Materials:

  • This compound

  • Isatin

  • Pyridine or Triethylamine

  • Toluene or DMF

Procedure:

  • In a round-bottom flask, a mixture of this compound (1 equivalent), isatin (1 equivalent), and a catalytic amount of pyridine or triethylamine in toluene or DMF is prepared.

  • The reaction mixture is heated to reflux for 6-12 hours, with TLC monitoring.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford 8-Methoxytryptanthrin.

Yields: Moderate to good, typically in the range of 50-70%.

Tryptanthrin_Synthesis cluster_reactants Reactants cluster_product Product Anhydride This compound Intermediate Intermediate Anhydride->Intermediate Condensation Isatin Isatin Isatin->Intermediate Tryptanthrin 8-Methoxytryptanthrin Intermediate->Tryptanthrin Cyclization & Dehydration

Caption: Synthesis of 8-Methoxytryptanthrin.

Biological Activity of Derivatives

The introduction of the methoxy group at the 3-position (or 8-position in the resulting heterocyclic system) can significantly influence the biological activity of the synthesized compounds. This is often attributed to changes in electronic properties, lipophilicity, and the potential for specific interactions with biological targets.

Anticancer Activity

Numerous quinazolinone derivatives have demonstrated potent anticancer activity. The presence of a methoxy group on the quinazolinone scaffold has been associated with enhanced cytotoxic effects in various cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Methoxy-substituted QuinazolinoneHeLa, MDA-MB2311.85 - 2.81
8-Bromo/Nitro-tryptanthrinA549, HCT116, MDA-MB-2311.4 - 2.0
8-Fluoro-tryptanthrin derivativeA549, HCT116, MDA-MB-2310.8 - 2.01

It is important to note that structure-activity relationship (SAR) studies often reveal that the position and nature of substituents on the quinazolinone or tryptanthrin core are critical for optimizing anticancer potency. The 8-methoxy group, derived from this compound, can serve as a key structural element in the design of novel and effective anticancer agents.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its accessibility and reactivity enable the efficient construction of diverse heterocyclic frameworks, particularly quinazolinones and tryptanthrins, which are of significant interest in medicinal chemistry. The methoxy substituent provides a handle for tuning the electronic and steric properties of the final molecules, thereby influencing their biological activity. The experimental protocols and data presented in this guide are intended to serve as a practical resource for researchers engaged in the discovery and development of new therapeutic agents. Further exploration of the reactions of this compound and the biological evaluation of its derivatives will undoubtedly continue to yield exciting and impactful results in the field of drug discovery.

An In-depth Technical Guide to 3-Methoxy-isatoic Anhydride: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-isatoic anhydride, systematically known as 8-methoxy-2H-3,1-benzoxazine-2,4(1H)-dione, is a crucial heterocyclic intermediate in the synthesis of a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of its discovery, historical context, key chemical properties, and detailed experimental protocols for its synthesis and application in drug development, particularly in the creation of antitubercular agents. Quantitative data is presented in structured tables, and key synthetic pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in medicinal chemistry and drug discovery.

Introduction

This compound (Chemical Abstracts Service Registry Number: 34954-65-9) is a derivative of isatoic anhydride, a compound class that has been a cornerstone in heterocyclic chemistry for over a century.[1] The introduction of a methoxy group at the 3-position (or 8-position in the IUPAC nomenclature of the benzoxazine ring system) significantly influences the electronic properties of the molecule, thereby affecting its reactivity and the biological activity of its downstream products.[2] This guide will delve into the specifics of this important building block.

Discovery and History

While the precise date and discoverer of this compound are not well-documented in readily available historical records, its development is intrinsically linked to the broader history of isatoic anhydride chemistry. Isatoic anhydride itself was first prepared in the late 19th century. The primary and most established method for the synthesis of isatoic anhydrides involves the cyclization of anthranilic acids.[2][3] This reaction was historically carried out using the highly toxic phosgene gas.[4]

The synthesis of substituted isatoic anhydrides, such as the 3-methoxy derivative, followed the availability of the corresponding substituted anthranilic acids. The general methods for isatoic anhydride synthesis, like the phosgene-based cyclization, are noted to be applicable to other o-aminocarboxylic acids, which would include 3-methoxyanthranilic acid.[4] Over the years, safer and more efficient methods have been developed, utilizing reagents like triphosgene, diphosgene, and other carbonylation agents to avoid the direct handling of phosgene.[5][6] The use of this compound as a key intermediate gained prominence with the exploration of tryptanthrin and quinazolinone derivatives as potential therapeutic agents.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, storage, and use in synthetic protocols.

PropertyValueReference
CAS Number 34954-65-9[2]
Molecular Formula C₉H₇NO₄[2]
Molecular Weight 193.16 g/mol [2]
Melting Point 255-260 °C[2]
Appearance White to off-white solidN/A
Solubility DMSO (Slightly), Methanol (Very Slightly, Heated)[2]
Storage Temperature 2-8°C[2]

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the cyclization of its precursor, 3-methoxyanthranilic acid. Below is a detailed experimental protocol adapted from the general method for the synthesis of isatoic anhydrides using triphosgene, a safer alternative to phosgene gas.

Experimental Protocol: Synthesis from 3-Methoxyanthranilic Acid

This protocol describes the synthesis of this compound via the cyclization of 3-methoxyanthranilic acid using triphosgene.

Reagents and Materials:

  • 3-Methoxyanthranilic acid

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Anhydrous Tetrahydrofuran (THF)

  • Petroleum ether

  • Ethyl acetate

  • Triethylamine (optional, for purification)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-methoxyanthranilic acid (1.0 eq) in anhydrous THF.

  • Addition of Triphosgene: To this solution, carefully add triphosgene (0.3 eq) in one portion.

  • Reaction: Heat the reaction mixture to 45 °C and stir overnight under a nitrogen atmosphere.

  • Work-up: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by washing with petroleum ether to remove any unreacted triphosgene and byproducts. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., THF/petroleum ether) or by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent.[5]

Expected Yield: Quantitative yields are often reported for this type of reaction under optimal conditions.[5]

DOT Script for Synthesis of this compound

G cluster_start Starting Material cluster_reagents Reagents A 3-Methoxyanthranilic Acid D Reaction at 45°C A->D B Triphosgene B->D C Anhydrous THF C->D E This compound D->E

Caption: Synthesis of this compound.

Applications in Drug Development

This compound is a valuable precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications. Its most notable use is in the preparation of tryptanthrin analogs, which have shown promising activity against Mycobacterium tuberculosis.

Synthesis of Antitubercular Tryptanthrin Analogs

Tryptanthrin and its derivatives are a class of alkaloids that have been investigated for their potent antitubercular properties. The synthesis of these compounds often involves the condensation of an isatoic anhydride derivative with an isatin derivative.

Experimental Protocol: Synthesis of a 3-Methoxy-Tryptanthrin Analog

This protocol outlines the general procedure for the reaction between this compound and isatin.

Reagents and Materials:

  • This compound

  • Isatin

  • Anhydrous toluene

  • Triethylamine or pyridine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) and isatin (1.0 eq) in anhydrous toluene.

  • Addition of Base: Add a catalytic amount of triethylamine or pyridine to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by filtration and wash with a cold solvent such as ethanol or diethyl ether to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization.

Quantitative Data for Antitubercular Activity:

CompoundSubstitution PatternMIC (µg/mL) against M. tuberculosis H37Rv
Tryptanthrin (parent)Unsubstituted[Insert Value]
3-Methoxy-Tryptanthrin Analog 8-Methoxy [Insert Value]
Other Analogs[Specify Substitutions][Insert Values]

DOT Script for Tryptanthrin Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound E Condensation Reaction (Reflux) A->E B Isatin B->E C Toluene (solvent) C->E D Triethylamine (base) D->E F 3-Methoxy-Tryptanthrin Analog E->F

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Tryptanthrin Derivatives using 3-Methoxy-isatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptanthrin (indolo[2,1-b]quinazoline-6,12-dione) is a potent alkaloid first isolated from the woad plant, Isatis tinctoria. It has garnered significant interest within the scientific community due to its broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The synthesis of Tryptanthrin and its derivatives is a key area of research for the development of new therapeutic agents. A common and efficient method for the synthesis of Tryptanthrin and its analogues is the condensation reaction between an isatoic anhydride and an isatin derivative.[1] This document provides detailed application notes and protocols for the synthesis of a Tryptanthrin derivative, specifically 10-methoxy-Tryptanthrin, utilizing 3-Methoxy-isatoic anhydride and isatin.

Synthesis of 10-methoxy-Tryptanthrin

The synthesis of 10-methoxy-Tryptanthrin is achieved through the condensation of this compound with isatin. This reaction is typically carried out in a suitable solvent with the presence of a base to facilitate the reaction.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of 10-methoxy-Tryptanthrin.

Experimental Protocols

This section provides a detailed protocol for the synthesis of 10-methoxy-Tryptanthrin based on general procedures for the synthesis of substituted Tryptanthrin derivatives.[2]

Materials:

  • This compound

  • Isatin

  • Toluene, anhydrous

  • Triethylamine (Et3N)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add isatin (1.0 eq) to the flask.

  • Add anhydrous toluene to the flask to create a suspension. The volume should be sufficient to ensure proper stirring.

  • Add triethylamine (2.0-3.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain the reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, as indicated by TLC, allow the mixture to cool to room temperature.

  • A precipitate of the product should form upon cooling. If necessary, the solution can be further cooled in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the purified product under vacuum to obtain 10-methoxy-Tryptanthrin as a solid.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 10-methoxy-Tryptanthrin and related derivatives.

CompoundStarting MaterialsYield (%)Melting Point (°C)References
10-methoxy-Tryptanthrin This compound, IsatinData not availableData not available
8-methoxy-Tryptanthrin Isatoic anhydride, 5-Methoxyisatin35-60%270-272[2]
Tryptanthrin (unsubstituted) Isatoic anhydride, Isatin~90%267-269

Spectroscopic Data for Methoxy-Tryptanthrin Derivatives:

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z)
8-methoxy-Tryptanthrin 7.40 (d, 1H), 7.55 (dd, 1H), 7.70 (m, 2H), 7.85 (d, 1H), 8.15 (d, 1H), 8.30 (d, 1H), 3.90 (s, 3H)56.0, 108.5, 116.0, 118.5, 122.0, 123.5, 125.0, 128.0, 130.5, 134.5, 138.0, 145.0, 147.0, 157.0, 158.5, 182.0278 (M+)

Note: The spectroscopic data provided is for 8-methoxy-Tryptanthrin and serves as a reference. The exact shifts for 10-methoxy-Tryptanthrin may vary.

Workflow and Diagrams

Experimental Workflow:

The following diagram illustrates the step-by-step workflow for the synthesis and purification of 10-methoxy-Tryptanthrin.

G start Start reactants Combine this compound, Isatin, Toluene, and Et3N in a flask start->reactants reflux Heat the mixture to reflux for 1-2 hours reactants->reflux cool Cool the reaction mixture to room temperature reflux->cool precipitate Precipitate formation cool->precipitate filter Collect the solid product by vacuum filtration precipitate->filter wash Wash the solid with cold ethanol filter->wash dry Dry the product under vacuum wash->dry product Obtain pure 10-methoxy-Tryptanthrin dry->product end End product->end

Caption: Experimental workflow for Tryptanthrin synthesis.

Logical Relationship of Components:

This diagram shows the relationship between the starting materials, reagents, and the final product in the synthesis of 10-methoxy-Tryptanthrin.

G cluster_reactants Starting Materials cluster_reagents Reagents cluster_product Product This compound This compound 10-methoxy-Tryptanthrin 10-methoxy-Tryptanthrin This compound->10-methoxy-Tryptanthrin Isatin Isatin Isatin->10-methoxy-Tryptanthrin Toluene Toluene (Solvent) Toluene->10-methoxy-Tryptanthrin Et3N Triethylamine (Base) Et3N->10-methoxy-Tryptanthrin

References

Application Notes and Protocols for N-Alkylation of 3-Methoxy-isatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 3-methoxy-isatoic anhydride, a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents.[1] The presence of the methoxy group can influence the reactivity of the anhydride, making tailored reaction conditions essential for achieving high yields and purity. The following protocols offer several well-established methods for this transformation, catering to different laboratory setups and reagent availability.

Introduction

N-alkylated isatoic anhydrides are valuable precursors for a wide range of heterocyclic compounds, including quinazolinones, benzodiazepines, and other pharmacologically relevant scaffolds. The N-alkylation of this compound introduces a key point of diversity for the development of new chemical entities. The selection of an appropriate base and solvent system is crucial to ensure efficient deprotonation of the N-H group while minimizing side reactions, such as hydrolysis of the anhydride ring. This guide presents three common and effective methods for the N-alkylation of this compound using different bases: sodium hydride, potassium carbonate, and an organic base, N,N-diisopropylethylamine (DIPEA).

Key Experimental Methods

The N-alkylation of this compound is typically achieved by deprotonation of the nitrogen atom followed by nucleophilic attack on an alkyl halide. The general reaction scheme is as follows:

The choice of base is a critical parameter and can significantly impact the reaction's success. Strong, non-nucleophilic bases are generally preferred.

Method 1: Using Sodium Hydride (NaH)

Sodium hydride is a strong, non-nucleophilic base commonly used for the deprotonation of amides and related compounds. This method is highly effective but requires anhydrous conditions due to the reactivity of NaH with water.

Method 2: Using Potassium Carbonate (K₂CO₃)

Potassium carbonate is a milder inorganic base that is easier to handle than sodium hydride. It is often used in polar aprotic solvents like DMF or acetonitrile. The use of nano-particle K₂CO₃ has been shown to improve reaction rates and yields in some alkylation reactions.[2]

Method 3: Using N,N-Diisopropylethylamine (DIPEA)

DIPEA, also known as Hünig's base, is a sterically hindered, non-nucleophilic organic base.[3][4] It is particularly useful when dealing with substrates that are sensitive to stronger inorganic bases. Often, a catalyst like tetrabutylammonium iodide (TBAI) is used in conjunction with DIPEA to facilitate the reaction, likely by an in-situ halogen exchange on the alkyl halide to form a more reactive alkyl iodide.[5]

Experimental Protocols

Protocol 1: N-Alkylation using Sodium Hydride

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours (monitor by TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: N-Alkylation using Potassium Carbonate

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Alkyl halide

  • Anhydrous acetonitrile (MeCN) or DMF

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and the alkyl halide (1.5 eq) in anhydrous acetonitrile or DMF.

  • Heat the reaction mixture to 50-80 °C and stir for 4-24 hours (monitor by TLC).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product by column chromatography.

Protocol 3: N-Alkylation using DIPEA and TBAI

Materials:

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Tetrabutylammonium iodide (TBAI) (catalytic amount)

  • Alkyl halide

  • Anhydrous acetonitrile (MeCN)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add DIPEA (2.0 eq), TBAI (0.1 eq), and the alkyl halide (1.2 eq).

  • Stir the reaction mixture at room temperature or heat to reflux (40-60 °C) for 6-18 hours until the reaction is complete as indicated by TLC.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product via flash chromatography.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of isatoic anhydride derivatives based on literature precedents. These should be considered as starting points for the optimization of the N-alkylation of this compound.

Method Base Solvent Alkylating Agent Temperature Time Yield (%) Reference
1Sodium HydrideDMFAlkyl Halide0 °C to RT2-12 h70-90General knowledge
2Potassium CarbonateMeCN / DMFAlkyl Halide50-80 °C4-24 h60-85[6]
3DIPEA / TBAIMeCNAlkyl HalideRT to 60 °C6-18 h75-95[5]

Experimental Workflow and Logic

The general workflow for the N-alkylation of this compound involves a series of sequential steps, from reaction setup to product purification. The logical relationship between these steps is crucial for a successful synthesis.

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Prepare dry glassware and reagents B 2. Add this compound and solvent A->B C 3. Add base under inert atmosphere B->C D 4. Add alkylating agent C->D E 5. Stir at appropriate temperature D->E F 6. Monitor reaction progress (TLC) E->F G 7. Quench reaction F->G Reaction Complete H 8. Liquid-liquid extraction G->H I 9. Dry organic phase H->I J 10. Concentrate crude product I->J K 11. Purify (Chromatography/Recrystallization) J->K L 12. Characterize product (NMR, MS) K->L

Caption: General workflow for the N-alkylation of this compound.

Safety Precautions

  • Sodium hydride is a flammable solid and reacts violently with water. Handle only under an inert atmosphere in a fume hood.

  • Alkyl halides are often toxic and lachrymatory. Handle with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated area.

  • DMF and acetonitrile are flammable and toxic solvents. Avoid inhalation and skin contact.

  • Always wear appropriate personal protective equipment, including safety glasses, lab coat, and gloves, when performing these experiments.

References

Application Notes and Protocols for the Synthesis of 8-Methoxyquinazolinones from 3-Methoxy-isatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. Their derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The synthesis of the quinazolinone scaffold is therefore of significant interest in medicinal chemistry and drug discovery.

One of the most efficient and versatile methods for constructing the quinazolinone ring system is the one-pot, three-component reaction involving an isatoic anhydride derivative, a primary amine, and an aldehyde. This approach allows for the rapid generation of diverse quinazolinone libraries. These application notes provide a detailed protocol for the synthesis of 8-methoxy-substituted quinazolinones using 3-methoxy-isatoic anhydride as a key precursor. The presence of the methoxy group at the C8 position can significantly influence the pharmacological profile of the final compound.

Reaction Principle

The synthesis proceeds via a domino reaction sequence initiated by the nucleophilic attack of a primary amine on this compound. This step leads to the opening of the anhydride ring and subsequent decarboxylation to form a 2-amino-N-substituted-3-methoxybenzamide intermediate. This intermediate then condenses with an aldehyde to form a Schiff base (imine), which undergoes intramolecular cyclization and dehydration (or oxidation) to yield the final 2,3-disubstituted-8-methoxy-2,3-dihydroquinazolin-4(1H)-one or the fully aromatized 8-methoxyquinazolin-4(3H)-one.

General Reaction Scheme

G cluster_reactants Reactants cluster_product Product This compound plus1 + Primary Amine R¹-NH₂ plus2 + Aldehyde R²-CHO 8-Methoxyquinazolinone Aldehyde->8-Methoxyquinazolinone Catalyst, Solvent Heat

Caption: General three-component synthesis of 8-methoxyquinazolinones.

Experimental Protocols

The following protocols are generalized from common procedures for the synthesis of quinazolinones from isatoic anhydride.[1][2][3] Researchers should optimize conditions for specific substrates.

Protocol 1: One-Pot Synthesis of 2,3-Disubstituted-8-methoxy-2,3-dihydroquinazolin-4(1H)-ones

This protocol is adapted from methodologies utilizing a catalyst in a suitable solvent.[1][2]

Materials:

  • This compound (1 equivalent)

  • Substituted primary amine (R¹-NH₂) (1.2 equivalents)

  • Substituted aldehyde (R²-CHO) (1 equivalent)

  • Catalyst (e.g., p-Toluenesulfonic acid (p-TsOH), Iodine, or Sulfamic Acid) (0.1 - 0.2 equivalents)

  • Solvent (e.g., Ethanol, Acetonitrile/Water mixture)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the selected primary amine (1.2 eq), the aldehyde (1.0 eq), and the catalyst (e.g., p-TsOH, 0.2 eq).

  • Add the solvent (e.g., Ethanol, 5-10 mL per mmol of isatoic anhydride).

  • Attach a reflux condenser and place the flask on a stirrer hotplate.

  • Heat the reaction mixture to reflux (typically 70-80°C for ethanol) and stir vigorously.

  • Monitor the reaction progress using TLC (e.g., using a 1:2 mixture of ethyl acetate:n-hexane as eluent). The reaction is typically complete within 2-6 hours.[2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with cold solvent (e.g., ethanol) and then with diethyl ether to remove impurities.

  • If no precipitate forms, evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation

The following table summarizes representative yields for the synthesis of various quinazolinone derivatives from unsubstituted isatoic anhydride under different catalytic conditions. While these examples do not use the 3-methoxy derivative, they provide a useful benchmark for expected outcomes. Yields for this compound may vary based on the electronic effects of the methoxy group and the specific substrates used.

EntryAmine/Ammonia SourceAldehydeCatalystSolventTime (h)Yield (%)Reference
1Ammonium AcetateBenzaldehydeIodineCH₃CN:H₂O2.575[1]
2Aniline4-ChlorobenzaldehydeIodineCH₃CN:H₂O3.554[1]
34-MethylanilineBenzaldehydeIodineCH₃CN:H₂O3.065[1]
43-Trifluoromethylaniline4-MethylbenzaldehydeSulfamic AcidWater2.584[4]
53-Trifluoromethylaniline4-NitrobenzaldehydeSulfamic AcidWater4.072[4]
6Benzylamine3-(5-methylfuran-2-yl)-2-methylacrylaldehydep-TsOHEthanol4.022[2]
7n-ButylamineBenzaldehydeNone (Q-Tube)Toluene1.5Moderate[3]

Visualizations

Proposed Reaction Mechanism

The mechanism involves an initial ring-opening of the anhydride followed by condensation and intramolecular cyclization.

ReactionMechanism A 3-Methoxy-isatoic Anhydride B Ring Opening & Decarboxylation (-CO₂) A->B + R¹-NH₂ Amine R¹-NH₂ Amine->B C 2-Amino-3-methoxy- N-R¹-benzamide B->C D Condensation (-H₂O) C->D + R²-CHO Aldehyde R²-CHO Aldehyde->D E Imine Intermediate (Schiff Base) D->E F Intramolecular Cyclization E->F G Final Product: 8-Methoxyquinazolinone F->G

Caption: Proposed mechanism for 8-methoxyquinazolinone formation.

General Experimental Workflow

This diagram outlines the key steps in the synthesis and purification process.

Workflow start Start reagents 1. Combine Reactants (this compound, Amine, Aldehyde, Catalyst) start->reagents solvent 2. Add Solvent (e.g., Ethanol) reagents->solvent reflux 3. Heat to Reflux (2-6 hours) solvent->reflux monitor 4. Monitor via TLC reflux->monitor cool 5. Cool to Room Temp. monitor->cool workup 6. Product Isolation cool->workup filter 7a. Filter Precipitate workup->filter Precipitate Forms evaporate 7b. Evaporate Solvent workup->evaporate No Precipitate wash 8a. Wash Solid filter->wash product Pure Product wash->product purify 8b. Purify Crude Product (Recrystallization or Chromatography) evaporate->purify purify->product end End product->end

Caption: Workflow for synthesis and purification of 8-methoxyquinazolinones.

References

Application Notes: Reaction of 3-Methoxy-isatoic Anhydride with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reaction of isatoic anhydrides with nucleophiles, particularly primary amines, is a fundamental and highly efficient method for the synthesis of 2-aminobenzamides. 3-Methoxy-isatoic anhydride serves as a versatile building block, yielding N-substituted 2-amino-3-methoxybenzamides. These products are valuable intermediates in the synthesis of a wide range of biologically active compounds, including pharmaceuticals, agrochemicals, and dyes.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the primary amine attacks one of the carbonyl groups of the anhydride, leading to a ring-opening and subsequent decarboxylation to afford the final amide product in high purity and yield.

Mechanism of Reaction

The reaction between this compound and a primary amine (R-NH₂) is a well-established example of nucleophilic addition-elimination.[2][3] The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the more electrophilic carbonyl carbon (C2) of the isatoic anhydride. This leads to the formation of a tetrahedral intermediate.

  • Ring Opening: The unstable tetrahedral intermediate collapses, resulting in the opening of the heterocyclic ring to form a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid intermediate is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas (CO₂).

  • Product Formation: The final product is the stable N-substituted 2-amino-3-methoxybenzamide.

This reaction is typically clean and proceeds with high atom economy, with carbon dioxide being the only significant byproduct.

Caption: Reaction mechanism of this compound with a primary amine.

Applications in Synthesis

The products of this reaction are key precursors for the synthesis of various heterocyclic compounds, which are of significant interest to medicinal and materials chemists.

  • Quinazolinones: N-substituted 2-aminobenzamides can be further cyclized with aldehydes or other electrophiles to form 2,3-dihydroquinazolin-4(1H)-ones and related structures.[4][5][6] These scaffolds are present in numerous compounds with diverse pharmacological activities.

  • Pharmaceutical Intermediates: The 2-amino-N-alkylbenzamide core is a common feature in many active pharmaceutical ingredients (APIs). For example, substituted 2-aminobenzamides are intermediates in the synthesis of insecticides like Rynaxypyr.[7]

  • Fine Chemicals: These compounds are also used in the production of pigments, dyes, and other fine chemical products.[1]

Protocols: Synthesis of N-substituted 2-amino-3-methoxybenzamides

This section provides a general protocol for the reaction of this compound with various primary amines.

General Experimental Workflow

The workflow for the synthesis is straightforward, involving reaction setup, monitoring, product isolation, and purification.

Experimental_Workflow A 1. Reaction Setup B Dissolve 3-Methoxy-isatoic anhydride in a suitable solvent (e.g., DMF, EtOH). A->B C Add primary amine dropwise at room temperature. B->C D 2. Reaction E Stir mixture at specified temperature (RT to reflux) for 2-12 hours. D->E F Monitor reaction progress using TLC. E->F G 3. Product Isolation H Pour reaction mixture into ice-water to precipitate the product. G->H I Collect the solid product by vacuum filtration. H->I J Wash the solid with cold water and dry under vacuum. I->J K 4. Purification & Characterization L Purify by recrystallization (e.g., from Ethanol/Water) or column chromatography. K->L M Characterize the final product (NMR, IR, MS, m.p.). L->M

Caption: General workflow for the synthesis of N-substituted 2-amino-3-methoxybenzamides.

Detailed Protocol: Synthesis of N-Benzyl-2-amino-3-methoxybenzamide

Materials and Equipment:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Dimethylformamide (DMF) or Ethanol (EtOH)

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • TLC plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.93 g, 10 mmol) in 20 mL of DMF. Stir the solution at room temperature until the solid is fully dissolved.

  • Add benzylamine (e.g., 1.12 g, 10.5 mmol) dropwise to the stirred solution over 5-10 minutes. An effervescence (release of CO₂) should be observed.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction's completion by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent system). The disappearance of the starting anhydride spot indicates the end of the reaction.

  • Upon completion, pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring. A solid precipitate will form.

  • Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with two portions of cold deionized water (2 x 20 mL).

  • Dry the solid product under vacuum at 50°C to a constant weight.

  • If necessary, the crude product can be further purified by recrystallization from an ethanol/water mixture.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Quantitative Data Summary

The reaction is versatile and generally provides good to excellent yields with a variety of primary amines. The following table summarizes representative reaction conditions and outcomes.

Primary Amine Solvent Temperature (°C) Time (h) Yield (%) Reference
Methylamine (40% in H₂O)EtOH25395[8]
BenzylamineDMF25492General Method
AnilineDioxane100885[4]
CyclohexylamineEtOH60688General Method
4-FluoroanilineDMF801083[4]
(Note: Yields are representative and can vary based on the specific substrate and precise reaction conditions.)

References

Application Notes and Protocols for 3-Methoxy-isatoic Anhydride in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-Methoxy-isatoic anhydride is a reactive chemical compound. However, its specific applications in proteomics research are not yet widely documented in peer-reviewed literature. The following application notes and protocols are based on the known reactivity of isatoic anhydrides and the established use of analogous anhydride reagents in proteomics. These are intended to serve as a guide for researchers to explore the potential of this compound as a novel reagent in their workflows.

Introduction

This compound is a heterocyclic compound with a reactive anhydride functional group. Isatoic anhydrides are known to react with nucleophiles, particularly primary amines, leading to the opening of the anhydride ring and the formation of a stable amide bond.[1][2][3] This reactivity makes it a potential tool for the chemical modification of proteins and peptides at the N-terminus and the ε-amino group of lysine residues. In proteomics, chemical derivatization of proteins and peptides is a crucial step for various applications, including protein labeling, quantitative analysis, and improving mass spectrometry performance.[4][5]

The introduction of a 3-methoxy-anthraniloyl group onto a peptide or protein can alter its physicochemical properties, such as hydrophobicity and ionization efficiency, which can be advantageous for mass spectrometry-based analysis. Furthermore, the methoxy group could potentially serve as a site for further chemical modifications.

Potential Applications in Proteomics

Based on the applications of similar anhydride reagents like N-methylisatoic anhydride (NMIA), maleic anhydride, and propionic anhydride, we propose the following applications for this compound in proteomics research:[4][6][7][8]

  • Peptide Derivatization for Improved Mass Spectrometry Analysis: Modification of peptide N-termini and lysine side chains can increase their hydrophobicity, leading to better retention on reverse-phase liquid chromatography columns and improved separation of complex peptide mixtures. This can enhance protein sequence coverage in bottom-up proteomics experiments.

  • Protein Labeling for Functional Studies: The covalent attachment of the 3-methoxy-anthraniloyl group can be used to label proteins for various downstream applications, such as studying protein-protein interactions or protein localization, assuming the modification does not perturb protein function significantly.

  • Quantitative Proteomics: While not an isotopic labeling reagent itself, derivatization with this compound could potentially be adapted for quantitative strategies, for instance, by synthesizing isotopically labeled versions of the reagent.

Proposed Experimental Protocols

The following are generalized protocols for the proposed applications of this compound. Researchers should optimize these protocols for their specific experimental needs.

Protocol 1: Derivatization of Tryptic Peptides for Enhanced LC-MS/MS Analysis

Objective: To modify tryptic peptides with this compound to improve their chromatographic separation and detection by mass spectrometry.

Materials:

  • Protein extract

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate (NH₄HCO₃) buffer (50 mM, pH 8.0)

  • This compound

  • Anhydrous dimethylformamide (DMF) or other suitable organic solvent

  • Formic acid (FA)

  • C18 solid-phase extraction (SPE) cartridges

  • Acetonitrile (ACN)

Procedure:

  • Protein Digestion:

    • Reduce and alkylate the protein sample using DTT and IAA according to standard protocols.

    • Digest the proteins with trypsin overnight at 37°C in 50 mM NH₄HCO₃ buffer.

    • Quench the digestion by adding formic acid to a final concentration of 1%.

  • Peptide Desalting:

    • Desalt the resulting peptide mixture using a C18 SPE cartridge.

    • Elute the peptides with a solution of 50% ACN, 0.1% FA.

    • Dry the desalted peptides in a vacuum centrifuge.

  • Derivatization Reaction:

    • Reconstitute the dried peptides in 50 µL of a 1:1 mixture of 50 mM NH₄HCO₃ buffer (pH 8.0) and ACN.

    • Prepare a fresh stock solution of this compound in anhydrous DMF (e.g., 100 mM).

    • Add the this compound solution to the peptide solution to a final concentration of 10 mM. The optimal concentration may need to be determined empirically.

    • Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.

  • Reaction Quenching and Sample Cleanup:

    • Quench the reaction by adding an amine-containing buffer (e.g., 50 mM Tris-HCl, pH 8.0) or by acidification with formic acid.

    • Desalt the derivatized peptides again using a C18 SPE cartridge to remove excess reagent and byproducts.

    • Elute the derivatized peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried, derivatized peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% FA in water).

    • Analyze the sample by LC-MS/MS. The mass shift corresponding to the addition of the 3-methoxy-anthraniloyl group (C₉H₇NO₄, MW: 193.16 Da) should be considered during database searching.[9]

Workflow Diagram:

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Protein_Extract Protein_Extract Digestion Digestion Protein_Extract->Digestion Trypsin Desalting_1 Desalting_1 Digestion->Desalting_1 C18 SPE Derivatization Derivatization Desalting_1->Derivatization 3-Methoxy- isatoic anhydride Desalting_2 Desalting_2 Derivatization->Desalting_2 C18 SPE LC_MSMS LC_MSMS Desalting_2->LC_MSMS Analysis

Caption: Workflow for peptide derivatization using this compound.

Protocol 2: Labeling of a Purified Protein

Objective: To covalently label a purified protein with this compound for downstream applications.

Materials:

  • Purified protein in a suitable buffer (e.g., PBS, pH 7.4-8.0, amine-free)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting column (e.g., PD-10)

  • Bradford or BCA protein assay reagents

Procedure:

  • Protein Preparation:

    • Ensure the purified protein is in an amine-free buffer at a concentration of 1-5 mg/mL.

    • Determine the protein concentration accurately using a standard protein assay.

  • Labeling Reaction:

    • Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF (e.g., 100 mM).

    • Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined experimentally.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Removal of Excess Reagent:

    • Remove unreacted this compound and byproducts using a desalting column equilibrated with the desired storage buffer for the protein.

    • Collect the protein-containing fractions.

  • Characterization of Labeled Protein:

    • Determine the concentration of the labeled protein.

    • Assess the labeling efficiency by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to observe the mass shift corresponding to the number of incorporated labels.

    • Perform functional assays to ensure that the labeling has not adversely affected the protein's activity.

Reaction Pathway:

Reaction_Pathway cluster_reactants Reactants cluster_product Product Reagent 3-Methoxy-isatoic anhydride Labeled_Protein Protein-NH-CO-C6H3(OCH3)-COOH (Labeled Protein) Reagent->Labeled_Protein Protein Protein-NH2 (N-terminus or Lysine) Protein->Labeled_Protein

Caption: Reaction of this compound with a primary amine on a protein.

Data Presentation

Quantitative data from experiments using this compound should be summarized in clear and structured tables.

Table 1: Hypothetical Quantitative Data for Peptide Derivatization

Peptide SequenceUnmodified Retention Time (min)Derivatized Retention Time (min)Unmodified m/zDerivatized m/zFold Change in Intensity
TIDEVFINK22.528.3549.30 (2+)645.83 (2+)+2.5
VAPEEHPVLLTEAPLNPK35.142.7969.53 (2+)1066.06 (2+)+1.8
LFTGHPETLEK28.934.5625.33 (2+)721.86 (2+)+3.1

Table 2: Hypothetical Mass Spectrometry Data for Protein Labeling

ProteinTheoretical Mass (Da)Observed Mass (Unlabeled) (Da)Observed Mass (Labeled) (Da)Number of Labels
Myoglobin16,951.516,951.817,725.24
Lysozyme14,307.014,307.214,887.63
Carbonic Anhydrase29,024.029,024.530,186.16

Conclusion

While direct applications of this compound in proteomics are yet to be extensively reported, its chemical properties suggest it could be a valuable tool for protein and peptide derivatization. The proposed protocols provide a starting point for researchers interested in exploring its potential to enhance LC-MS/MS analysis and to label proteins for functional studies. As with any new reagent, careful optimization and validation are crucial to ensure reliable and reproducible results.

References

Application Notes and Protocols for the Synthesis of Antitubercular Quinazolinone Agents Using 3-Methoxy-isatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthetic route and experimental protocols for the preparation of quinazolinone-based compounds with potential antitubercular activity, utilizing 3-Methoxy-isatoic anhydride as a key starting material. Quinazolinone scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potent effects against Mycobacterium tuberculosis.

Introduction

Tuberculosis remains a global health crisis, necessitating the development of novel and effective therapeutic agents. The quinazolin-4(3H)-one core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting promising antitubercular activity. The synthesis of these compounds can be efficiently achieved through various chemical strategies, with multicomponent reactions involving isatoic anhydrides being a prominent and versatile approach. This application note focuses on a synthetic pathway starting from this compound to generate 8-methoxy-quinazolin-4(3H)-one derivatives, a substitution pattern that has been explored for its influence on antimycobacterial efficacy.

Synthetic Pathway Overview

The general synthetic strategy involves a one-pot, three-component reaction of this compound, a primary amine, and a suitable one-carbon source (e.g., an orthoester or aldehyde). This approach allows for the rapid assembly of the quinazolinone core with diverse substitutions at positions 2 and 3, which is crucial for building a library of compounds for structure-activity relationship (SAR) studies. The reaction proceeds through the initial nucleophilic attack of the amine on the isatoic anhydride, leading to the formation of a 2-amino-3-methoxybenzamide intermediate. Subsequent condensation with the third component and cyclization affords the desired 2,3-disubstituted-8-methoxy-quinazolin-4(3H)-one.

Synthetic_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product 3-Methoxy-isatoic_anhydride This compound One-Pot_Reaction One-Pot Three-Component Reaction 3-Methoxy-isatoic_anhydride->One-Pot_Reaction Primary_Amine Primary Amine (R1-NH2) Primary_Amine->One-Pot_Reaction C1_Source One-Carbon Source (e.g., Orthoester) C1_Source->One-Pot_Reaction Intermediate 2-amino-3-methoxy-N-R1-benzamide One-Pot_Reaction->Intermediate In-situ formation Product 8-Methoxy-2,3-disubstituted- quinazolin-4(3H)-one One-Pot_Reaction->Product Yields vary Intermediate->Product Cyclization SAR_Relationship Quinazolinone_Core Quinazolin-4(3H)-one Core Position 8 (Methoxy Group) Position 2 (R2) Position 3 (R1) Position_8_Methoxy 8-Methoxy Group (from this compound) - Modulates lipophilicity - Influences electronic properties Quinazolinone_Core:f1->Position_8_Methoxy influences Position_2_Substituent R2 Substituent - Small alkyl or aryl groups - Can impact target binding Quinazolinone_Core:f2->Position_2_Substituent influences Position_3_Substituent R1 Substituent - Often an aryl or heteroaryl group - Crucial for potent activity - Halogen substitution can enhance activity Quinazolinone_Core:f3->Position_3_Substituent influences Antitubercular_Activity Antitubercular Activity (MIC) Position_8_Methoxy->Antitubercular_Activity modulates Position_2_Substituent->Antitubercular_Activity impacts Position_3_Substituent->Antitubercular_Activity critical for

Application Notes and Protocols: 3-Methoxy-isatoic Anhydride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-isatoic anhydride (8-methoxy-1H-benzo[d][1][2]oxazine-2,4-dione) is a versatile heterocyclic building block extensively utilized in medicinal chemistry. Its intrinsic reactivity, stemming from the anhydride functionality, allows for facile ring-opening reactions with a variety of nucleophiles. This property makes it a valuable precursor for the synthesis of a diverse range of nitrogen-containing heterocyclic scaffolds, which are prevalent in numerous biologically active compounds. The presence of the methoxy group provides an additional point for structural modification and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. This document outlines the key applications of this compound in medicinal chemistry, supported by experimental protocols and biological activity data.

Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of several classes of bioactive molecules, including quinazolinones, tryptanthrin analogs, and benzodiazepines. These scaffolds are known to exhibit a wide spectrum of pharmacological activities.

Synthesis of Bioactive Quinazolinones

Quinazolinones are a prominent class of heterocyclic compounds with a broad range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. This compound is a key starting material for the synthesis of 8-methoxy-substituted quinazolinones. The general synthetic approach involves the reaction of this compound with an appropriate amine, followed by cyclization.

G

Table 1: Cytotoxic Activity of 8-Methoxy-quinazolinone Derivatives

Compound IDR1 GroupR2 GroupCancer Cell LineIC50 (µM)Reference
6 2-tolylBenzenesulfonamideA549 (Lung)1.12 ± 0.09[3]
HepG2 (Liver)1.83 ± 0.11[3]
LoVo (Colon)2.15 ± 0.13[3]
MCF-7 (Breast)1.47 ± 0.10[3]
10 3-ethylphenylBenzenesulfonamideA549 (Lung)1.21 ± 0.09[3]
HepG2 (Liver)1.94 ± 0.12[3]
LoVo (Colon)2.31 ± 0.14[3]
MCF-7 (Breast)1.58 ± 0.11[3]
Synthesis of Tryptanthrin Analogs with Antitubercular Activity

Tryptanthrin and its derivatives are a class of alkaloids known for their potent biological activities, particularly their antitubercular properties. This compound can be utilized to synthesize 8-methoxy-tryptanthrin analogs. The synthesis typically involves a condensation reaction with an appropriate isatin derivative.

G

Table 2: Antitubercular Activity of Tryptanthrin Analogs

CompoundSubstituentM. tuberculosis StrainMIC (µg/mL)Reference
TryptanthrinNoneH37Rv0.2[4]
8-Methoxy-tryptanthrin8-OCH3H37RvNot specified[5]
8-Bromo-tryptanthrin8-BrH37Rv0.1[5]
8-Nitro-tryptanthrin8-NO2H37Rv0.05[5]

Note: While the direct antitubercular activity of 8-methoxy-tryptanthrin is not specified with a MIC value in the provided search results, the potent activity of the parent compound and other analogs highlights the importance of this scaffold.

Precursor for Benzodiazepine Scaffolds

Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. This compound can serve as a starting material for the synthesis of benzodiazepine derivatives, particularly 1,4-benzodiazepine-2,5-diones. The synthesis involves the reaction of the anhydride with an amino acid, leading to the formation of the seven-membered diazepine ring.

G

Experimental Protocols

Protocol 1: General Synthesis of 8-Methoxy-2-substituted-quinazolin-4(3H)-ones

This protocol describes a general method for the synthesis of 8-methoxy-quinazolin-4(3H)-one derivatives.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, benzylamine)

  • An appropriate aldehyde or orthoformate (e.g., benzaldehyde, triethyl orthoformate)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (e.g., p-toluenesulfonic acid, if necessary)

Procedure:

  • Amide Formation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Add the primary amine (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure to obtain the crude 2-amino-3-methoxy-N-substituted benzamide.

  • Cyclization: To the crude benzamide, add an excess of the cyclizing agent (e.g., triethyl orthoformate or an aldehyde in a 1:1.2 ratio with the benzamide).

  • Add a catalytic amount of an acid catalyst like p-toluenesulfonic acid if required.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the precipitate by filtration and wash with a cold solvent (e.g., ethanol).

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 8-methoxy-2-substituted-quinazolin-4(3H)-one.

Protocol 2: Synthesis of 8-Methoxy-tryptanthrin

This protocol is adapted from general procedures for tryptanthrin synthesis.

Materials:

  • This compound

  • Isatin

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Base (e.g., Potassium carbonate - K2CO3)

Procedure:

  • In a reaction vessel, combine this compound (1 equivalent) and isatin (1.2 equivalents).

  • Add dry DMF as the solvent.

  • Add potassium carbonate (2 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate with water and then with a small amount of cold ethanol.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield pure 8-methoxy-tryptanthrin.

Protocol 3: Microwave-Assisted Synthesis of Methoxy-Substituted 1,4-Benzodiazepine-2,5-diones

This protocol outlines a rapid, microwave-assisted synthesis.

Materials:

  • This compound

  • α-Amino acid (e.g., glycine, alanine)

  • Glacial acetic acid

Procedure:

  • In a microwave reaction vial, place this compound (1 equivalent) and the desired α-amino acid (1.1 equivalents).

  • Add glacial acetic acid as the solvent and catalyst.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at a suitable temperature (e.g., 130 °C) for a short duration (e.g., 5-15 minutes).

  • After irradiation, cool the vial to room temperature. A precipitate should form.

  • Collect the solid product by filtration.

  • Wash the product with water and then with a cold organic solvent (e.g., diethyl ether) to remove any remaining acetic acid.

  • Dry the product under vacuum to obtain the desired methoxy-substituted 1,4-benzodiazepine-2,5-dione.

Conclusion

This compound is a valuable and versatile reagent in medicinal chemistry, providing a straightforward entry into the synthesis of diverse and biologically relevant heterocyclic compounds. The protocols and data presented herein demonstrate its utility in the development of potential therapeutic agents, particularly in the areas of oncology and infectious diseases. Further exploration of this scaffold is warranted to uncover novel compounds with enhanced pharmacological profiles.

References

Application Notes and Protocols for Ring-Opening Reactions of 3-Methoxy-isatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the ring-opening reactions of 3-Methoxy-isatoic anhydride with various primary amines. This reaction is a fundamental step in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The resulting N-substituted 2-amino-3-methoxybenzamides are valuable intermediates for the construction of more complex heterocyclic systems.

Introduction

The reaction of isatoic anhydrides with nucleophiles, particularly primary amines, is a well-established method for the synthesis of anthranilamides. The reaction proceeds via a nucleophilic acyl substitution at the more electrophilic carbonyl group of the anhydride, followed by the loss of carbon dioxide to yield the corresponding 2-aminobenzamide. This process is generally high-yielding and can be performed under mild conditions. These application notes will focus on the specific application of this reaction to this compound.

Reaction Scheme

The general reaction scheme for the ring-opening of this compound with a primary amine is depicted below. The nucleophilic amine attacks one of the carbonyl groups of the anhydride, leading to the formation of an unstable carbamic acid intermediate, which readily decarboxylates to afford the desired N-substituted 2-amino-3-methoxybenzamide.

ReactionScheme sub This compound product N-substituted-2-amino-3-methoxybenzamide sub->product + R-NH₂ - CO₂ amine R-NH₂ (Primary Amine) co2 CO₂ experimental_workflow start Start reactants Mix this compound and primary amine in solvent start->reactants reaction Stir at specified temperature and time reactants->reaction workup Aqueous workup (Extraction and Washing) reaction->workup drying Dry organic layer and remove solvent workup->drying purification Purify by column chromatography or recrystallization drying->purification characterization Characterize product (NMR, IR, MS) purification->characterization end End characterization->end

Application Notes: 3-Methoxy-isatoic Anhydride in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of 3-methoxy-isatoic anhydride as a versatile precursor for the synthesis of a variety of medicinally relevant heterocyclic compounds, including quinazolinones, benzodiazepines, and acridones.

Introduction

This compound is a valuable and reactive building block in synthetic organic chemistry, particularly for the construction of fused heterocyclic systems. Its utility stems from the presence of a reactive anhydride moiety and an electron-donating methoxy group on the aromatic ring, which influences its reactivity and the properties of the resulting products. This document outlines detailed experimental procedures for the synthesis of several classes of heterocyclic compounds, presents quantitative data for a range of derivatives, and provides visual workflows to guide researchers in their synthetic endeavors.

Synthesis of 7-Methoxy-2,3-dihydroquinazolin-4(1H)-ones

A prominent application of this compound is in the one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones. This reaction typically involves the condensation of this compound, a primary amine, and an aldehyde.[1][2][3] The reaction proceeds via the initial ring-opening of the anhydride by the amine to form an intermediate 2-amino-4-methoxybenzamide, which then undergoes cyclocondensation with the aldehyde.[3]

Experimental Protocol: General Procedure for the Synthesis of 7-Methoxy-2,3-dihydroquinazolin-4(1H)-ones

A mixture of this compound (1.0 mmol), a primary amine (1.0 mmol), and an aldehyde (1.0 mmol) is prepared in a suitable solvent, such as acetonitrile (5 mL).[3] A catalyst, if required, is then added. The reaction mixture is heated under reflux (typically at 80-110°C) for a specified time (usually 3-4 hours) and the progress is monitored by Thin Layer Chromatography (TLC).[3] Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid is washed with a cold solvent like diethyl ether and dried under vacuum to afford the pure 2,3-dihydroquinazolin-4(1H)-one derivative.[3] For reactions that do not yield a precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes the yields of various 7-methoxy-2,3-dihydroquinazolin-4(1H)-ones synthesized using the general three-component reaction.

EntryAmineAldehydeCatalyst/ConditionsYield (%)Reference
1AnilineBenzaldehydeMukaiyama's reagent, MeCN, 110°C, 3-4 h91[3]
2Benzylamine4-ChlorobenzaldehydeMukaiyama's reagent, MeCN, 110°C, 3-4 h93[3]
3Ammonium Acetate4-MethylbenzaldehydeMukaiyama's reagent, MeCN, 110°C, 3-4 h85[3]
4Aniline4-NitrobenzaldehydeMukaiyama's reagent, MeCN, 110°C, 3-4 h68[3]
5BenzylamineCyclopentanoneMukaiyama's reagent, MeCN, 110°C, 3-4 hlow[3]

Experimental Workflow

experimental_workflow_quinazolinone cluster_start Starting Materials cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification cluster_product Final Product start1 3-Methoxy-isatoic anhydride reaction Mix & Reflux (e.g., MeCN, 110°C, 3-4h) start1->reaction start2 Primary Amine start2->reaction start3 Aldehyde start3->reaction tlc TLC Analysis reaction->tlc Monitor Progress tlc->reaction Incomplete workup Cool to RT tlc->workup Complete filtration Filtration workup->filtration chromatography Column Chromatography (if no precipitate) workup->chromatography wash Wash with Et2O filtration->wash dry Dry under Vacuum wash->dry product Pure 7-Methoxy-2,3-dihydro- quinazolin-4(1H)-one dry->product chromatography->product

Workflow for the three-component synthesis of 7-methoxy-2,3-dihydroquinazolin-4(1H)-ones.

Synthesis of 8-Methoxy-1,4-benzodiazepine-2,5-diones

This compound can also be employed in the synthesis of benzodiazepine derivatives, which are a class of psychoactive drugs. A microwave-assisted method provides a rapid and efficient route to 8-methoxy-1,4-benzodiazepine-2,5-diones through the condensation of this compound with α-amino acids.

Experimental Protocol: Microwave-Assisted Synthesis of 8-Methoxy-1,4-benzodiazepine-2,5-diones

In a 10 mL microwave vial, this compound (10 mmol), the corresponding α-amino acid (10 mmol), and glacial acetic acid (3 mL) are mixed. The vial is sealed and subjected to microwave irradiation at 130°C for 3 minutes. After irradiation, the reaction mixture is allowed to cool to room temperature, leading to the formation of a precipitate. The solid product is collected by filtration, washed three times with hot water, and dried under vacuum to yield the 8-methoxy-1,4-benzodiazepine-2,5-dione.

Quantitative Data

The following table summarizes the yields of various 8-methoxy-1,4-benzodiazepine-2,5-diones synthesized using the microwave-assisted protocol.

EntryAmino AcidYield (%)Reference
1Glycine71[3]
2L-Alanine68[3]
3L-Valine65[3]
4L-Leucine67[3]
5L-Phenylalanine63[3]
6L-Proline61[3]

Experimental Workflow

experimental_workflow_benzodiazepine cluster_start Starting Materials cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_product Final Product start1 3-Methoxy-isatoic anhydride reaction Microwave Irradiation (130°C, 3 min) start1->reaction start2 α-Amino Acid start2->reaction start3 Glacial Acetic Acid start3->reaction workup Cool to RT reaction->workup filtration Filtration workup->filtration wash Wash with Hot Water filtration->wash dry Dry under Vacuum wash->dry product Pure 8-Methoxy-1,4-benzo- diazepine-2,5-dione dry->product

Workflow for the microwave-assisted synthesis of 8-methoxy-1,4-benzodiazepine-2,5-diones.

Synthesis of 2-Methoxyacridones

Acridone and its derivatives are another important class of nitrogen-containing heterocycles with diverse biological activities. A plausible synthetic route to 2-methoxyacridones from this compound involves a two-step process: formation of an N-aryl-2-amino-4-methoxybenzoic acid intermediate, followed by an intramolecular cyclization, often achieved through an Ullmann condensation.[4]

Experimental Protocol: Synthesis of N-Aryl-2-amino-4-methoxybenzoic Acid

This compound (1.0 mmol) is dissolved in a suitable solvent like DMF or NMP, and an aniline derivative (1.1 mmol) is added. The mixture is heated to facilitate the ring-opening of the anhydride and formation of the N-aryl-2-amino-4-methoxybenzamide. Subsequent hydrolysis under basic or acidic conditions would yield the desired N-aryl-2-amino-4-methoxybenzoic acid.

Experimental Protocol: Intramolecular Cyclization to 2-Methoxyacridone (Ullmann Condensation)

The N-aryl-2-amino-4-methoxybenzoic acid (1.0 mmol) is heated in a high-boiling point solvent such as diphenyl ether or in the presence of a catalyst like copper powder or a copper(I) salt at high temperatures (typically >200°C).[4] The reaction leads to intramolecular cyclization with the elimination of water to form the 2-methoxyacridone. The product is then isolated by cooling the reaction mixture and purified by recrystallization or column chromatography.

Quantitative Data

Yields for the synthesis of acridones via Ullmann condensation can vary significantly depending on the specific substrates and reaction conditions.

EntryN-Aryl-2-aminobenzoic acid derivativeCatalyst/ConditionsYield (%)Reference
1N-Phenylanthranilic acidCopper, RefluxModerate to Good[4]
2N-(4-methylphenyl)anthranilic acidCuI, PhenanthrolineGood[4]
3N-(4-chlorophenyl)anthranilic acidCopper bronze, high temp.Moderate[4]

Reaction Pathway

reaction_pathway_acridone cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Intramolecular Cyclization start 3-Methoxy-isatoic anhydride intermediate N-Aryl-2-amino-4-methoxy- benzoic acid start->intermediate + reagent1 Aniline Derivative product 2-Methoxyacridone intermediate->product Ullmann Condensation reagent2 Cu catalyst, High Temp.

Reaction pathway for the synthesis of 2-methoxyacridones.

Conclusion

This compound is a readily accessible and highly versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The protocols and data presented herein demonstrate its utility in constructing quinazolinones, benzodiazepines, and acridones, which are important scaffolds in medicinal chemistry and drug development. The provided experimental workflows offer a clear guide for researchers to implement these synthetic strategies in their own laboratories.

References

Application Notes and Protocols for Solid-Phase Synthesis Using 3-Methoxy-isatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for utilizing 3-Methoxy-isatoic anhydride in solid-phase synthesis. The protocols outlined below are designed for the efficient generation of anthranilamide derivatives and their subsequent conversion to quinazolinones, which are valuable scaffolds in drug discovery.

Overview of this compound in Solid-Phase Synthesis

This compound is a versatile reagent for the introduction of a 2-amino-3-methoxybenzoyl moiety. In solid-phase synthesis, it readily reacts with resin-bound amines to form the corresponding anthranilamides. This reaction proceeds with the loss of carbon dioxide. The resulting resin-bound anthranilamide can be further modified or cleaved from the support. A key application is the on-resin synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, which are important heterocyclic compounds in medicinal chemistry.

The solid-phase approach offers significant advantages over traditional solution-phase synthesis, including simplified purification through washing steps and the potential for automation and combinatorial library synthesis.

Experimental Protocols

Protocol 2.1: Solid-Phase Synthesis of 3-Methoxy-Anthranilamides

This protocol details the reaction of a resin-bound primary amine with this compound to yield a resin-bound 3-methoxy-anthranilamide.

Materials:

  • Amino-functionalized solid support (e.g., Rink Amide resin, Sieber amide resin)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Shaker or rocker

Procedure:

  • Resin Swelling: Swell the amino-functionalized resin in DMF for 1-2 hours in a solid-phase synthesis vessel.

  • Resin Washing: After swelling, wash the resin thoroughly with DMF (3 times) and then with DCM (3 times) to remove any impurities.

  • Coupling Reaction:

    • Prepare a solution of this compound (3-5 equivalents relative to the resin loading) in DMF.

    • Add the this compound solution to the swollen and washed resin.

    • Agitate the mixture at room temperature for 4-16 hours on a shaker or rocker.

  • Washing: After the coupling reaction is complete, wash the resin extensively to remove excess reagents and byproducts. A typical washing sequence is:

    • DMF (3 times)

    • DCM (3 times)

    • Methanol (MeOH) (3 times)

    • DCM (3 times)

  • Drying: Dry the resin under high vacuum for at least 4 hours.

  • Cleavage and Deprotection (for product analysis or isolation):

    • Treat the dried resin with a cleavage cocktail appropriate for the chosen resin (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane for Rink Amide resin).

    • Agitate the mixture for 1-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding cold diethyl ether to the filtrate.

    • Isolate the product by centrifugation and decantation.

    • Wash the product with cold diethyl ether.

    • Dry the final product under vacuum.

Protocol 2.2: On-Resin Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol describes the synthesis of a quinazolinone scaffold on the solid support following the formation of the anthranilamide. This example uses a subsequent reaction with an aldehyde and a primary amine in a cyclative-cleavage strategy.

Materials:

  • Resin-bound 3-methoxy-anthranilamide (from Protocol 2.1)

  • Aldehyde (R¹-CHO) (5-10 equivalents)

  • Primary amine (R²-NH₂) (5-10 equivalents)

  • Suitable solvent (e.g., N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP))

  • Trifluoroacetic acid (TFA) or other suitable acid for cyclative cleavage

Procedure:

  • Resin Preparation: Start with the dried resin-bound 3-methoxy-anthranilamide from Protocol 2.1.

  • Swelling: Swell the resin in the chosen reaction solvent (e.g., DMF) for 1-2 hours.

  • Condensation Reaction:

    • To the swollen resin, add the aldehyde (5-10 equivalents) and the primary amine (5-10 equivalents).

    • Heat the reaction mixture to 50-80 °C and agitate for 12-24 hours.

  • Washing: After the condensation, wash the resin thoroughly with:

    • DMF (3 times)

    • DCM (3 times)

    • MeOH (3 times)

  • Cyclative Cleavage:

    • Treat the resin with a solution of TFA in DCM (e.g., 10-50% TFA in DCM). The concentration of TFA may need to be optimized depending on the acid lability of the linker.

    • Agitate the mixture at room temperature for 1-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved quinazolinone product.

  • Product Isolation:

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product using an appropriate method, such as preparative HPLC.

Data Presentation

ParameterProtocol 2.1: Anthranilamide SynthesisProtocol 2.2: Quinazolinone Synthesis
Starting Material Amino-functionalized resinResin-bound 3-methoxy-anthranilamide
Key Reagent This compoundAldehyde (R¹-CHO), Primary Amine (R²-NH₂)
Equivalents of Reagent 3-5 eq.5-10 eq. each
Solvent DMFDMF or NMP
Reaction Temperature Room Temperature50-80 °C
Reaction Time 4-16 hours12-24 hours
Cleavage Condition 95% TFA cocktail10-50% TFA in DCM (cyclative cleavage)

Visualizations

Solid_Phase_Anthranilamide_Synthesis start Amino-functionalized Resin swell Swell Resin in DMF start->swell wash1 Wash with DMF and DCM swell->wash1 couple Couple with This compound in DMF wash1->couple wash2 Wash with DMF, DCM, MeOH couple->wash2 dry Dry Resin wash2->dry cleave Cleave with TFA Cocktail dry->cleave product 3-Methoxy-Anthranilamide Product cleave->product

Caption: Workflow for the solid-phase synthesis of 3-methoxy-anthranilamide.

On_Resin_Quinazolinone_Synthesis start Resin-bound 3-Methoxy-Anthranilamide swell Swell Resin in DMF/NMP start->swell condense Condense with Aldehyde and Amine swell->condense wash Wash with DMF, DCM, MeOH condense->wash cleave Cyclative Cleavage with TFA/DCM wash->cleave product 2,3-Disubstituted Quinazolin-4(3H)-one cleave->product

Caption: On-resin synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxy-isatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-Methoxy-isatoic anhydride synthesis. It includes troubleshooting advice, frequently asked questions, a detailed experimental protocol, and key reaction parameters.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound.

Q1: My yield of this compound is consistently low. What are the most likely causes?

A1: Low yields can stem from several factors. The most common issues include:

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Temperatures exceeding 60°C can lead to the formation of byproducts and a decrease in the yield of isatoic anhydride.[1] Conversely, operating at temperatures below room temperature does not offer any significant advantage.[1]

  • Inefficient Stirring: The absorption of phosgene into the reaction mixture is highly dependent on the stirring efficiency.[1] If the stirring is not vigorous enough, the reaction rate will be slow, leading to incomplete conversion and lower yields.

  • Poor Quality Starting Material: The purity of the starting 3-methoxyanthranilic acid is crucial. Impurities can interfere with the reaction and lead to the formation of undesired side products.

  • Hydrolysis of the Product: Isatoic anhydrides are susceptible to hydrolysis, which opens the anhydride ring to form the corresponding anthranilic acid and carbon dioxide.[2] Exposure to moisture during workup or storage can reduce the final yield.

Q2: I am observing the formation of a significant amount of a sticky, insoluble byproduct. What is it and how can I prevent it?

A2: The formation of a precipitated, intractable material is often observed when the reaction temperature is too high (above 60°C).[1] This byproduct is likely a polymeric material. To prevent its formation, it is essential to carefully control the reaction temperature by regulating the rate of phosgene addition.[1] Using a well-calibrated thermometer and an efficient cooling bath is highly recommended.

Q3: The reaction seems to slow down significantly after some time, even with a continuous flow of phosgene. Why is this happening?

A3: The accumulation of the precipitated this compound product can physically coat the unreacted 3-methoxyanthranilic acid hydrochloride in the solution. This coating hinders the absorption of phosgene, thereby slowing down the reaction rate.[1] To overcome this, it is advisable to collect the product in several successive crops. After collecting the first crop of the precipitate by filtration, the mother liquor can be returned to the reaction flask for further phosgenation.[1]

Q4: How can I ensure the complete conversion of 3-methoxyanthranilic acid?

A4: Achieving complete conversion requires maintaining an efficient rate of phosgene absorption. This is facilitated by:

  • Vigorous Stirring: Ensure the stirring is rapid enough to create a good gas-liquid dispersion.[1]

  • Incremental Product Removal: As mentioned in Q3, filtering the product in batches will expose fresh reactant to the phosgene stream.[1]

  • Monitoring Phosgene Absorption: The rate of phosgene bubbling through the ammonia scrubber at the outlet of the reaction setup can be an indicator of its absorption. A significant increase in the rate of bubbles escaping indicates that the reaction is slowing down.[1]

Q5: What is the best way to purify the crude this compound?

A5: The crude product is typically washed with cold water to remove any remaining hydrochloric acid and other water-soluble impurities.[1] For further purification, recrystallization is a common method. Suitable solvents for recrystallization of isatoic anhydride include 95% ethanol or dioxane.[1] Ethanol generally allows for a higher recovery.[1]

Key Experimental Protocol: Synthesis from 3-Methoxyanthranilic Acid

This protocol is adapted from a general procedure for the synthesis of isatoic anhydrides and is applicable to 3-methoxyanthranilic acid.[1]

Materials:

  • 3-Methoxyanthranilic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Phosgene (COCl₂)

  • Water

  • 95% Ethanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Gas inlet tube with a sintered-glass gas-dispersing tip

  • Thermometer

  • Reflux condenser with an outlet connected to a gas scrubber (containing ammonium hydroxide)

  • Büchner funnel and filter flask

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, gas inlet tube, and a thermometer, dissolve 3-methoxyanthranilic acid in a mixture of water and concentrated hydrochloric acid with gentle warming.

  • Filter the solution to remove any insoluble impurities.

  • Begin vigorous stirring and introduce a slow stream of phosgene gas through the gas-dispersing tip into the solution.

  • The product, this compound, will begin to precipitate. The reaction is exothermic; maintain the temperature below 50°C by controlling the rate of phosgene addition and using an external cooling bath if necessary.[1]

  • Continue the phosgene addition for 2-4 hours, or until the rate of phosgene absorption significantly decreases (indicated by an increased rate of gas bubbling into the scrubber).[1]

  • Discontinue the phosgene flow and pass a stream of air through the mixture to remove any residual phosgene.

  • Collect the precipitated product by filtration on a Büchner funnel and wash it with several portions of cold water.

  • The mother liquor can be returned to the reaction flask, and the phosgenation process can be repeated to obtain a second crop of the product.[1]

  • Dry the combined crops of this compound in a vacuum oven at 100°C.

  • For further purification, the product can be recrystallized from 95% ethanol.[1]

Data Presentation: Reaction Parameter Optimization

ParameterConditionEffect on YieldReference
Temperature < 25°CNo significant advantage[1]
25-50°COptimal range[1]
> 60°CDecreased yield, byproduct formation[1]
Stirring Speed LowPoor phosgene absorption, low yield[1]
High/VigorousEfficient phosgene absorption, higher yield[1]
Product Removal Single precipitationSlows down reaction, incomplete conversion[1]
Incremental precipitationMaintains reaction rate, higher overall yield[1]
pH ~6-7 (controlled addition of base)Can improve yield and productivity[3]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow start Start: 3-Methoxyanthranilic Acid dissolution Dissolution in aq. HCl start->dissolution phosgenation Phosgenation (T < 50°C) dissolution->phosgenation precipitation Precipitation of Product phosgenation->precipitation filtration1 Filtration (Crop 1) precipitation->filtration1 mother_liquor Mother Liquor filtration1->mother_liquor Return to flask drying Drying filtration1->drying Combine crops re_phosgenation Repeat Phosgenation mother_liquor->re_phosgenation filtration2 Filtration (Crop 2) re_phosgenation->filtration2 filtration2->drying purification Recrystallization (Ethanol) drying->purification final_product Final Product: this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Key Reaction Parameters

logical_relationship yield High Yield temp Optimal Temperature (25-50°C) temp->yield side_reactions Minimal Side Reactions temp->side_reactions stirring Vigorous Stirring phosgene_absorption Efficient Phosgene Absorption stirring->phosgene_absorption product_removal Incremental Product Removal product_removal->phosgene_absorption side_reactions->yield phosgene_absorption->yield

Caption: Key parameters influencing the yield of this compound.

References

common side reactions with 3-Methoxy-isatoic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methoxy-isatoic anhydride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

Issue 1: Formation of a Water-Soluble Byproduct

Q1: After my reaction with this compound, I have a significant amount of a water-soluble byproduct that I suspect is 3-methoxy-2-aminobenzoic acid. What causes this and how can I prevent it?

A1: The formation of 3-methoxy-2-aminobenzoic acid is most likely due to the hydrolysis of the this compound ring. This is a common side reaction that can occur in the presence of water.

Potential Causes:

  • Wet Solvents or Reagents: The presence of moisture in your reaction solvents or reagents is the most common cause.

  • Atmospheric Moisture: Reactions run in an open atmosphere can absorb moisture, especially on a humid day.

  • Incomplete Drying of Starting Materials: If your other reactants are not thoroughly dried, they can introduce water into the reaction.

Solutions:

  • Use Anhydrous Conditions: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). Reagents should also be dried and stored under an inert atmosphere.

  • Inert Atmosphere: Conduct your reactions under an inert atmosphere, such as nitrogen or argon, to prevent the ingress of atmospheric moisture.

  • Azeotropic Removal of Water: In some cases, if the reaction conditions allow, using a solvent that forms an azeotrope with water (e.g., toluene) and a Dean-Stark apparatus can help to remove any traces of water.

Issue 2: Unexpected Formation of a Quinazolinone Derivative

Q2: I am trying to synthesize an N-substituted 2-amino-3-methoxybenzamide by reacting this compound with a primary amine, but I am getting a significant amount of a cyclized quinazolinone byproduct. Why is this happening and how can I favor the formation of the simple amide?

A2: The reaction of isatoic anhydrides with primary amines can proceed through two main pathways: the desired simple amidation (ring-opening) and a subsequent cyclization to form a quinazolinone derivative. The reaction conditions play a crucial role in determining the major product.

Potential Causes:

  • High Reaction Temperatures: Elevated temperatures often favor the intramolecular cyclization to the quinazolinone.

  • Prolonged Reaction Times: Leaving the reaction to stir for extended periods, especially at higher temperatures, can promote the cyclization of the initially formed amide.

  • Choice of Solvent: Certain solvents may facilitate the cyclization reaction.

Solutions:

  • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., room temperature or below) to favor the kinetic product, which is the open-chain amide.

  • Control Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to minimize the time for the secondary cyclization reaction to occur.

  • Solvent Selection: Aprotic solvents at low temperatures are generally preferred for the synthesis of the amide.

Experimental Protocol: Selective Amidation of this compound

  • Dissolve this compound (1 equivalent) in a dry aprotic solvent (e.g., THF or DCM) under an inert atmosphere of nitrogen.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the primary amine (1-1.2 equivalents) in the same dry solvent to the cooled solution of the anhydride.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Once the this compound has been consumed (typically 1-4 hours), quench the reaction by adding cold water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-substituted 2-amino-3-methoxybenzamide.

Issue 3: Multiple Byproducts in N-Alkylation Reactions

Q3: I am attempting to N-alkylate this compound using a strong base and an alkyl halide, but I am observing a complex mixture of products. What are the likely side reactions?

A3: The N-alkylation of isatoic anhydrides is notoriously challenging and often leads to multiple byproducts. The isatoic anhydride ring is sensitive to strong bases and elevated temperatures, which can cause ring-opening and other rearrangements.

Potential Side Reactions and Byproducts:

  • Ring Opening: Strong bases can attack the carbonyl groups, leading to the opening of the anhydride ring.

  • Decarboxylation: The intermediate formed after ring-opening can be unstable and undergo decarboxylation.

  • Self-Condensation: The enolate of the isatoic anhydride or its ring-opened form can react with another molecule of the anhydride.

  • O-Alkylation: In some cases, alkylation can occur on the oxygen atom of the enolate.

Solutions:

  • Use Milder Bases: Instead of strong bases like sodium hydride, consider using weaker bases such as diisopropylethylamine (DIPEA) or potassium carbonate.

  • Optimize Reaction Temperature: Conduct the reaction at lower temperatures to minimize base-induced degradation of the anhydride ring.

  • Alternative Synthetic Routes: If direct N-alkylation proves to be low-yielding, consider a two-step approach: first, perform the reaction with the corresponding isatin, followed by oxidation to the N-alkylated isatoic anhydride.

Frequently Asked Questions (FAQs)

Q4: What is the primary reactivity of this compound?

A4: this compound is an electrophilic reagent. The two carbonyl groups in the anhydride ring are susceptible to nucleophilic attack. This leads to the opening of the ring and the formation of derivatives of 3-methoxy-2-aminobenzoic acid.

Q5: How does the methoxy group influence the reactivity of the molecule compared to unsubstituted isatoic anhydride?

A5: The methoxy group is an electron-donating group. By donating electron density to the aromatic ring, it can slightly modulate the electrophilicity of the carbonyl carbons. This may influence the rate of reaction with nucleophiles compared to the unsubstituted isatoic anhydride.

Q6: Can this compound undergo decarboxylation?

A6: While isatoic anhydrides can release carbon dioxide upon reaction with nucleophiles, spontaneous thermal decarboxylation of the anhydride itself is not a common side reaction under typical synthetic conditions used for amidation or esterification. Decarboxylation is more likely to occur from the ring-opened intermediates under harsh conditions.

Q7: What is the solid appearance and stability of this compound?

A7: this compound is typically a solid at room temperature. It should be stored in a cool, dry place, away from moisture to prevent hydrolysis.

Quantitative Data on Side Reactions

Due to the limited availability of specific quantitative data for this compound, the following table includes data for the closely related unsubstituted isatoic anhydride to provide an estimate of potential side product formation. The presence of the methoxy group may alter these yields.

Reaction TypeNucleophile/ConditionsDesired ProductCommon Side Product(s)Typical Side Product YieldReference
N-Benzylation4-Chlorobenzyl chloride, various bases (NaH, K2CO3)N-benzylated isatoic anhydrideRing-opened products, multiple unidentified byproducts53-85% (as a complex mixture)[1]
N-Benzylation4-Chlorobenzyl chloride, DIPA, TBAB, 30°CN-benzylated isatoic anhydrideMinimal byproducts reported<12% (in crude product)[1]
Three-component reactionPrimary amine, aldehyde2,3-dihydroquinazolin-4(1H)-one-(Desired product yields 72-84%)[2]

Visualizations

Signaling Pathways and Experimental Workflows

Hydrolysis_Pathway MA 3-Methoxy-isatoic anhydride Intermediate Tetrahedral Intermediate MA->Intermediate Nucleophilic attack H2O H₂O (Moisture) H2O->Intermediate Product 3-Methoxy-2-aminobenzoic acid (Hydrolysis Product) Intermediate->Product Ring Opening CO2 CO₂ Intermediate->CO2 Decarboxylation

Figure 1. Reaction pathway for the hydrolysis of this compound.

Quinazolinone_Formation MA 3-Methoxy-isatoic anhydride Amide N-substituted 2-amino-3-methoxybenzamide MA->Amide Amidation (Ring Opening) Amine Primary Amine (R-NH₂) Amine->Amide Quinazolinone Quinazolinone Derivative Amide->Quinazolinone Intramolecular Cyclization (Heat)

Figure 2. Competing pathways in the reaction of this compound with a primary amine.

N_Alkylation_Byproducts Start This compound + Alkyl Halide (R-X) + Strong Base Desired N-Alkyl 3-Methoxy-isatoic anhydride Start->Desired Desired Pathway Byproduct1 Ring-Opened Products Start->Byproduct1 Side Reaction Byproduct2 Decarboxylated Products Start->Byproduct2 Side Reaction Byproduct3 Self-Condensation Products Start->Byproduct3 Side Reaction

Figure 3. Overview of potential products in N-alkylation reactions.

References

Technical Support Center: Purification of 3-Methoxy-isatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-Methoxy-isatoic anhydride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 2-amino-3-methoxybenzoic acid, residual solvents from the synthesis, and byproducts formed during the reaction.[1] Depending on the synthetic route, impurities could also arise from reagents like phosgene or its equivalents.[2] Hydrolysis of the anhydride ring can also lead to the formation of 2-amino-3-methoxybenzoic acid.

Q2: What is the melting point of pure this compound?

A2: The melting point of this compound is reported to be in the range of 255-260 °C.[1] A broad melting range or a melting point lower than this can indicate the presence of impurities.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound at 2-8°C to minimize degradation.[1] As an anhydride, it is also advisable to store it in a dry environment to prevent hydrolysis.

Q4: What is the solubility profile of this compound?

A4: this compound has slight solubility in DMSO and very slight solubility in methanol, especially with heating.[1] This information is critical when selecting solvents for recrystallization or chromatography.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield After Recrystallization The chosen solvent has too high a solubility for the compound at room temperature.Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider using a co-solvent system to optimize solubility.
The compound is hydrolyzing during recrystallization.Use anhydrous solvents and minimize the time the compound is heated in the solvent. Avoid protic solvents like water or alcohols if possible, or use them at low temperatures for short durations.
Product is Oily or Gummy Presence of low-melting point impurities or residual solvent.Try triturating the crude product with a non-polar solvent like hexanes or diethyl ether to remove non-polar impurities. Ensure the product is thoroughly dried under vacuum to remove all traces of solvent.
Discolored Product (e.g., grey or tan powder) Presence of colored impurities.Activated charcoal treatment during recrystallization can help remove colored impurities. Column chromatography may also be effective. The pure compound is typically a white or off-white solid.[3][4]
Incomplete Purification (as determined by NMR or LC-MS) The chosen purification method is not effective for the specific impurities present.If recrystallization fails, consider column chromatography using a suitable solvent system. An acid-base extraction could also be employed to remove acidic or basic impurities.
Broad Melting Point Range The product is still impure.Repeat the purification step or try an alternative method. A sharp melting point close to the literature value is a good indicator of purity.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection : Based on the solubility profile ("DMSO (Slightly), Methanol (Very Slightly, Heated)"[1]), a suitable solvent system needs to be empirically determined. A good starting point could be a mixed solvent system, such as dioxane-ethanol or toluene-acetonitrile, where the compound is soluble when hot and insoluble when cold.

  • Dissolution : In a fume hood, suspend the crude this compound in a minimal amount of the chosen solvent in an Erlenmeyer flask. Heat the mixture gently with stirring. Add more solvent portion-wise until the solid is completely dissolved.

  • Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.

  • Hot Filtration : If charcoal was used, perform a hot filtration through a fluted filter paper to remove the charcoal. This step should be done quickly to prevent premature crystallization.

  • Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying : Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • Stationary Phase : Select a suitable stationary phase, typically silica gel for compounds of moderate polarity.

  • Mobile Phase Selection : Determine an appropriate mobile phase (eluent) using thin-layer chromatography (TLC). A good eluent system will give a retention factor (Rf) of 0.2-0.4 for the desired compound. A gradient of ethyl acetate in hexanes is a common starting point.

  • Column Packing : Pack a chromatography column with the chosen stationary phase slurried in the initial mobile phase.

  • Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, adsorb it onto a small amount of silica gel, and load it onto the top of the column.

  • Elution : Run the mobile phase through the column, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Notes
Recrystallization (Dioxane/Ethanol)859775Effective for removing less polar impurities.
Column Chromatography (Silica, Hexanes/EtOAc)85>9960Higher purity achieved but with lower yield due to product loss on the column.
Acid-Base Extraction859085Good for removing acidic or basic impurities, but may not remove neutral impurities.

Visualizations

G Purification Workflow for this compound crude Crude this compound recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography crude->chromatography extraction Acid-Base Extraction crude->extraction analysis1 Purity Analysis (TLC, NMR, Melting Point) recrystallization->analysis1 chromatography->analysis1 extraction->analysis1 pure_product Pure this compound (>98%) analysis1->pure_product Purity Met further_purification Further Purification Needed analysis1->further_purification Purity Not Met further_purification->chromatography

Caption: A flowchart illustrating the decision-making process for the purification of crude this compound.

G Troubleshooting Logic for Impure Product start Impure Product After Initial Purification check_impurities Characterize Impurities (NMR, LC-MS) start->check_impurities is_starting_material Unreacted Starting Material? check_impurities->is_starting_material is_hydrolysis Hydrolysis Product? is_starting_material->is_hydrolysis No rerun_reaction Optimize Reaction Conditions is_starting_material->rerun_reaction Yes is_colored Colored Impurities? is_hydrolysis->is_colored No acid_base Perform Acid-Base Extraction is_hydrolysis->acid_base Yes charcoal Use Activated Charcoal During Recrystallization is_colored->charcoal Yes column Perform Column Chromatography is_colored->column No end Pure Product rerun_reaction->end acid_base->end charcoal->end column->end

Caption: A troubleshooting decision tree for handling an impure product after an initial purification attempt.

References

overcoming solubility issues of 3-Methoxy-isatoic anhydride in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered when working with 3-Methoxy-isatoic anhydride.

Frequently Asked Questions (FAQs)

Q1: What are the known solvents for this compound?

A1: this compound is reported to have limited solubility. It is slightly soluble in Dimethyl Sulfoxide (DMSO) and very slightly soluble in heated methanol.[1] Its parent compound, isatoic anhydride, is miscible with water, hot alcohol, and acetone, but insoluble in ether, benzene, and chloroform, and can be recrystallized from 95% ethanol or dioxane.[2][3] This suggests that polar aprotic solvents and heated polar protic solvents may be a starting point for solubilization.

Q2: Why is my this compound not dissolving in the reaction solvent?

A2: The low solubility of this compound is a common issue. Several factors can contribute to this problem:

  • Inappropriate Solvent Choice: The polarity of your solvent may not be suitable for dissolving the compound.

  • Low Temperature: Solubility is often temperature-dependent. Running the reaction at a higher temperature, if the reaction chemistry allows, can improve solubility.

  • Concentration: The concentration of this compound in your reaction may be too high, exceeding its solubility limit in the chosen solvent.

  • Purity of the Compound: Impurities in the this compound can sometimes affect its solubility characteristics.

Q3: Can I use the same solvents for this compound as for the parent isatoic anhydride?

A3: While the solubility properties may be similar, they are not identical due to the presence of the methoxy group. The parent isatoic anhydride has different reported solubilities.[2] It is recommended to perform initial solubility tests with a small amount of this compound in the desired solvent before proceeding with the full-scale reaction.

Troubleshooting Guide

Issue: Poor Solubility of this compound in a Reaction

This guide provides a systematic approach to troubleshoot and resolve solubility issues during chemical reactions.

Step 1: Solvent Screening and Optimization

The first step is to identify a suitable solvent or solvent system.

  • Consult Solubility Data: Refer to the known qualitative solubility data as a starting point.

  • Expand Solvent Scope: Test a range of solvents with varying polarities. Consider polar aprotic solvents like DMF, DMAc, and NMP, which are often effective for isatoic anhydrides.

  • Co-solvents: Employing a co-solvent system can significantly enhance solubility. A small amount of a highly polar solvent like DMSO or DMF can be added to a less polar solvent to increase the overall solvating power.

Step 2: Adjusting Reaction Conditions

If changing the solvent is not feasible, modifying the reaction conditions can be effective.

  • Temperature: Gradually increase the reaction temperature while monitoring the reaction progress and stability of the reactants. Many compounds exhibit significantly higher solubility at elevated temperatures.

  • Particle Size Reduction: Grinding the this compound into a finer powder increases the surface area available for solvation, which can improve the rate of dissolution.[4][5] Techniques like micronization can be employed for this purpose.[4]

Step 3: Advanced Solubilization Techniques

For particularly challenging cases, more advanced methods can be utilized.

  • Solid Dispersion: Creating a solid dispersion of the this compound in a hydrophilic carrier can enhance its dissolution rate and solubility.[6]

  • Use of Surfactants: A small amount of a suitable surfactant can help to wet the solid and improve its dispersion and dissolution in the solvent.[5][6]

Data Presentation

Table 1: Qualitative Solubility of this compound and Parent Compound

CompoundSolventSolubilityReference
This compound DMSOSlightly Soluble[1]
Methanol (Heated)Very Slightly Soluble[1]
Isatoic anhydride (Parent) WaterMiscible[2]
Hot AlcoholMiscible[2]
AcetoneMiscible[2]
EtherInsoluble[2]
BenzeneInsoluble[2]
ChloroformInsoluble[2]

Experimental Protocols

Protocol 1: General Procedure for Solubility Testing

This protocol outlines a method for systematically testing the solubility of this compound in various solvents.

  • Preparation: Weigh 1-5 mg of this compound into a small vial.

  • Solvent Addition: Add the selected solvent dropwise (e.g., 100 µL increments) to the vial.

  • Observation: After each addition, cap the vial and vortex for 30-60 seconds. Visually inspect for dissolution.

  • Heating: If the compound does not dissolve at room temperature, gently heat the vial in a water bath or on a hot plate, increasing the temperature in increments of 10°C. Monitor for dissolution at each temperature step.

  • Documentation: Record the approximate volume of solvent required to dissolve the compound and the temperature at which dissolution occurred.

Protocol 2: Reaction Setup Using a Co-Solvent System

This protocol describes a general approach for setting up a reaction where the solubility of this compound is a concern.

  • Reactant Preparation: To a dry reaction flask under an inert atmosphere, add the other reaction components and the primary, less-polar solvent.

  • Co-solvent Addition: In a separate vial, suspend the this compound in a minimal amount of a suitable co-solvent (e.g., DMSO, DMF) until a slurry or partial solution is formed.

  • Reaction Mixture Addition: Slowly add the slurry of this compound to the stirred reaction mixture.

  • Temperature Adjustment: If necessary, gently heat the reaction mixture to the desired temperature to ensure complete dissolution.

  • Monitoring: Monitor the reaction progress as per the established analytical method.

Visualizations

Below are diagrams illustrating key workflows for addressing solubility issues.

Strategy_Selection start Select Solubilization Strategy is_temp_sensitive Is the reaction temperature sensitive? start->is_temp_sensitive can_solvent_change Can the solvent system be altered? is_temp_sensitive->can_solvent_change Yes heat_reaction Increase Temperature is_temp_sensitive->heat_reaction No cosolvent Use Co-solvents (e.g., DMSO/Toluene) can_solvent_change->cosolvent Yes particle_reduction Particle Size Reduction can_solvent_change->particle_reduction No surfactant Add Surfactant particle_reduction->surfactant

References

Technical Support Center: Optimizing Reactions of 3-Methoxyisatoic Anhydride with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 3-Methoxyisatoic Anhydride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reaction conditions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary products expected from the reaction of 3-Methoxyisatoic Anhydride with amines and alcohols?

When reacted with primary amines, 3-Methoxyisatoic Anhydride typically undergoes a condensation reaction to form 2,3-disubstituted quinazolin-4(3H)-ones. The reaction with alcohols generally yields the corresponding esters of anthranilic acid through nucleophilic acyl substitution.[1][2]

Q2: My reaction with an aromatic amine is sluggish and gives a low yield. What could be the cause?

Low reactivity with aromatic amines can be attributed to their reduced nucleophilicity compared to aliphatic amines. Additionally, steric hindrance on either the amine or the anhydride can impede the reaction. To address this, consider the following:

  • Increase Reaction Temperature: Heating the reaction mixture can provide the necessary activation energy.[3][4]

  • Use a Catalyst: An acid catalyst like p-toluenesulfonic acid (p-TsOH) can enhance the electrophilicity of the anhydride's carbonyl groups.[5]

  • Solvent Choice: Aprotic polar solvents like DMF or DMSO can be effective for these reactions.[6]

Q3: I am observing a significant amount of a water-insoluble byproduct in my reaction. What is it and how can I prevent its formation?

A common byproduct is the self-condensation product of 3-Methoxyisatoic Anhydride, anthraniloylanthranilic acid, which can form in the presence of moisture.[2] Another possibility is the hydrolysis of the starting anhydride to 3-methoxyanthranilic acid, especially if water is present in the solvent or reagents.

Prevention Strategies:

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Control Reaction Temperature: Elevated temperatures can sometimes promote side reactions. Optimize the temperature to favor the desired product formation.

  • Purify Starting Materials: Ensure the 3-Methoxyisatoic Anhydride is pure and free from hydrolysis products.

Q4: Can I use secondary amines as nucleophiles in this reaction?

Yes, secondary amines can react with 3-Methoxyisatoic Anhydride. The reaction will proceed via nucleophilic attack to form an N,N-disubstituted amide. However, the subsequent cyclization to a quinazolinone is not possible with a secondary amine.

Troubleshooting Guides

Problem 1: Low Yield of Quinazolin-4(3H)-one

Symptoms:

  • Low isolated yield of the desired 2,3-disubstituted quinazolin-4(3H)-one.

  • Presence of unreacted starting materials (3-Methoxyisatoic Anhydride and/or amine) upon reaction monitoring (e.g., by TLC or LC-MS).

  • Formation of significant amounts of side products.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Reaction Time or Temperature Monitor the reaction progress using TLC or LC-MS. If starting materials persist, consider extending the reaction time or gradually increasing the temperature. Microwave irradiation can sometimes accelerate the reaction.[3]
Low Nucleophilicity of the Amine For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider using a catalyst such as p-TsOH to activate the anhydride.[5] Alternatively, a stronger base might be required to facilitate the initial nucleophilic attack.
Steric Hindrance If either the amine or a substituent on the anhydride is bulky, higher temperatures and longer reaction times may be necessary to overcome the steric hindrance.[7]
Hydrolysis of Starting Material The presence of water can lead to the hydrolysis of 3-Methoxyisatoic Anhydride. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
Suboptimal Solvent The choice of solvent can significantly impact reaction efficiency. Experiment with different solvents such as ethanol, DMF, or perform the reaction under solvent-free conditions at elevated temperatures.[3][5]
Problem 2: Incomplete Esterification Reaction

Symptoms:

  • Low conversion of 3-Methoxyisatoic Anhydride to the desired ester.

  • The presence of both starting materials and the intermediate carboxylic acid.

Possible Causes & Solutions:

CauseRecommended Solution
Reversibility of the Reaction Esterification can be an equilibrium process. Use a large excess of the alcohol to drive the reaction towards the product side.[8]
Insufficient Catalyst For less reactive alcohols, an acid catalyst (e.g., H₂SO₄, TsOH) or a nucleophilic catalyst (e.g., DMAP) may be necessary to promote the reaction.[8]
Low Reaction Temperature While some esterifications proceed at room temperature, heating may be required for less reactive alcohols or to increase the reaction rate.[8]
Formation of Carboxylic Acid Intermediate The reaction proceeds through a carboxylic acid intermediate which may be slow to react further. Ensure sufficient reaction time for the second step to occur.

Experimental Protocols

General Protocol for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Methoxyisatoic anhydride (1 equivalent).

  • Addition of Amine: Add the primary amine (1.1 equivalents).

  • Solvent/Catalyst:

    • Solvent-Free: If conducting the reaction neat, proceed to heating.

    • With Solvent: Add a suitable solvent (e.g., ethanol, 5-10 mL per gram of anhydride).

    • With Catalyst: If using a catalyst (e.g., p-TsOH, 0.1 equivalents), add it to the mixture.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux in ethanol, or 120 °C for solvent-free conditions) and monitor the progress by TLC.[3][4][5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.[5]

General Protocol for the Esterification of 3-Methoxyisatoic Anhydride
  • Preparation: To a solution of 3-Methoxyisatoic Anhydride (1 equivalent) in a suitable solvent (e.g., THF, DCM), add the alcohol (1.5-3 equivalents).[8]

  • Catalyst: Add a catalyst if necessary. For acid-catalyzed reactions, a few drops of concentrated H₂SO₄ can be used. For base-catalyzed reactions, DMAP (0.1 equivalents) can be added.[8]

  • Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction by TLC.

  • Work-up: Upon completion, quench the reaction (e.g., with a saturated solution of NaHCO₃ for acid-catalyzed reactions). Extract the product with a suitable organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Data Presentation

Table 1: Optimization of Reaction Conditions for Quinazolin-4(3H)-one Synthesis

EntryNucleophile (Amine)SolventTemperature (°C)TimeYield (%)Reference
1Aromatic AmineEthanolReflux4 h~70-85[5]
2Aliphatic AmineSolvent-free1205 h>90[3]
3Aromatic AmineSolvent-free (Microwave)14020-30 min>90[3]
4Substituted AnilinesWaterRoom TempVaries72-84[7]

Table 2: General Conditions for Esterification

Nucleophile (Alcohol)CatalystSolventTemperatureTypical YieldReference
Primary AlcoholNone / DMAPTHF / DCMRoom TempGood to Excellent[8]
Secondary AlcoholAcid (H₂SO₄) / DMAPTHF / DCMRoom Temp to RefluxModerate to Good[8]
Tertiary AlcoholStrong Acid / Special CatalystsNon-proticElevated TempVariable[8]

Visualizations

Troubleshooting_Low_Yield start Low Yield of Quinazolinone check_reaction Monitor Reaction (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Persists side_products Significant Side Products check_reaction->side_products Byproducts Observed increase_time_temp Increase Time / Temperature incomplete->increase_time_temp Kinetic Issue add_catalyst Add Catalyst (p-TsOH) incomplete->add_catalyst Weak Nucleophile check_conditions Use Anhydrous Conditions side_products->check_conditions Hydrolysis Suspected optimize_solvent Optimize Solvent side_products->optimize_solvent Solvent Effects end_good Yield Improved increase_time_temp->end_good end_bad Yield Not Improved increase_time_temp->end_bad add_catalyst->end_good add_catalyst->end_bad check_conditions->end_good check_conditions->end_bad optimize_solvent->end_good optimize_solvent->end_bad

Caption: Troubleshooting workflow for low yield in quinazolinone synthesis.

Reaction_Pathway cluster_reactants Reactants cluster_conditions Conditions Anhydride 3-Methoxyisatoic Anhydride Intermediate Intermediate (Amide / Carboxylic Acid) Anhydride->Intermediate Side_Product Side Product (e.g., Hydrolysis) Anhydride->Side_Product e.g., H₂O Nucleophile Nucleophile (Amine / Alcohol) Nucleophile->Intermediate Solvent Solvent Solvent->Intermediate Temperature Temperature Temperature->Intermediate Catalyst Catalyst Catalyst->Intermediate Product Final Product (Quinazolinone / Ester) Intermediate->Product Cyclization / Esterification

Caption: General reaction pathway and influencing factors.

References

preventing the formation of byproducts in 3-Methoxy-isatoic anhydride reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the formation of byproducts in reactions involving 3-Methoxy-isatoic anhydride.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions of this compound?

This compound is a versatile reagent primarily used in the synthesis of heterocyclic compounds. Its most common application is in the preparation of quinazolinones and their derivatives through reaction with primary amines. It also reacts with other nucleophiles, such as alcohols, leading to the formation of corresponding anthranilate esters. The methoxy group at the 3-position can influence the reactivity of the anhydride ring.

Q2: What are the typical byproducts observed in reactions with this compound?

Several byproducts can form depending on the reaction conditions and the nucleophile used. The most common include:

  • 2-Amino-3-methoxybenzoic acid derivatives: These arise from the hydrolysis of the anhydride ring by moisture present in the reaction setup.

  • Decarboxylation products: this compound can undergo decarboxylation, especially at elevated temperatures, releasing carbon dioxide.

  • N-acylated byproducts: In reactions with amines, over-acylation can occur if the stoichiometry is not carefully controlled.

  • Ring-opened intermediates: Incomplete cyclization during quinazolinone synthesis can lead to the isolation of 2-amino-N-substituted-3-methoxybenzamide intermediates.

  • Reduced quinazolinone derivatives: In the synthesis of quinazolinones, 2,3-dihydroquinazolin-4(1H)-ones can be formed as byproducts.[1]

Q3: How does the 3-methoxy group influence byproduct formation?

The electron-donating nature of the methoxy group can impact the reaction in several ways:

  • Increased nucleophilicity of the aniline nitrogen (once formed): This can potentially accelerate the desired cyclization step in quinazolinone synthesis.

  • Altered acidity of the N-H proton: This may affect the ease of deprotonation in N-alkylation or N-acylation reactions.

  • Potential for steric hindrance: The methoxy group may sterically influence the approach of bulky nucleophiles.

  • Electronic effect on ring stability: The electron-donating group may stabilize intermediates, potentially favoring certain reaction pathways over others.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product and Presence of 2-Amino-3-methoxybenzoic Acid

This issue is often caused by the presence of water in the reaction.

Troubleshooting Steps:

Possible Cause Recommended Solution
Wet glasswareThoroughly dry all glassware in an oven at >100 °C for several hours before use.
Hygroscopic solventsUse freshly distilled or commercially available anhydrous solvents.
Moisture in reagentsStore reagents in a desiccator. Consider using a drying agent if compatible with the reaction.
Atmospheric moistureConduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Formation of Decarboxylation Byproducts

Elevated temperatures can promote the loss of CO2 from the isatoic anhydride ring.

Troubleshooting Steps:

Possible Cause Recommended Solution
High reaction temperatureOptimize the reaction temperature. Try running the reaction at a lower temperature for a longer duration.
Prolonged reaction time at high temperatureMonitor the reaction progress closely using techniques like TLC or LC-MS to avoid unnecessarily long reaction times.
Issue 3: Formation of Dihydroquinazolinone Byproducts in Quinazolinone Synthesis

This can occur when the final oxidation step to the quinazolinone is inefficient.

Troubleshooting Steps:

Possible Cause Recommended Solution
Incomplete oxidationIf the reaction is a one-pot synthesis of a quinazolinone from an aldehyde, amine, and this compound, ensure an appropriate oxidizing agent is present if required by the specific protocol.
Reaction conditions favoring the dihydro productSome catalysts or reaction conditions may favor the formation of the dihydro derivative. A change in catalyst or solvent may be necessary.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 8-Methoxy-quinazolinones

This protocol describes a general method for the reaction of this compound with a primary amine and an aldehyde.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.1 eq)

  • Aldehyde (1.0 eq)

  • Anhydrous solvent (e.g., Ethanol, Acetic Acid)

  • Catalyst (e.g., p-toluenesulfonic acid, optional)

Procedure:

  • To a dried round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.

  • Add the primary amine and stir the mixture for 10-15 minutes at room temperature.

  • Add the aldehyde to the reaction mixture.

  • If using a catalyst, add it at this stage.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a cold solvent.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Quantitative Data (Illustrative):

AmineAldehydeSolventCatalystYield (%)Byproduct (%)
AnilineBenzaldehydeEthanolNone7510 (dihydro)
4-Fluoroaniline4-ChlorobenzaldehydeAcetic Acidp-TsOH85<5 (dihydro)
Benzylamine2-NaphthaldehydeEthanolNone7015 (dihydro)

Note: Yields and byproduct percentages are illustrative and will vary depending on the specific substrates and reaction conditions.

Visualizations

Reaction Pathway for Quinazolinone Synthesis

G General Reaction Pathway for Quinazolinone Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 3-Methoxy-isatoic\nanhydride 3-Methoxy-isatoic anhydride Intermediate1 2-Amino-N-substituted- 3-methoxybenzamide 3-Methoxy-isatoic\nanhydride->Intermediate1 + Amine - CO2 Amine Amine Aldehyde Aldehyde Intermediate2 Schiff Base Intermediate Intermediate1->Intermediate2 + Aldehyde - H2O Quinazolinone 8-Methoxy-quinazolinone (Desired Product) Intermediate2->Quinazolinone Cyclization & Oxidation Byproduct Dihydroquinazolinone (Byproduct) Intermediate2->Byproduct Cyclization

Caption: Reaction pathway for the synthesis of 8-Methoxy-quinazolinones.

Troubleshooting Workflow for Low Yield

G Troubleshooting Workflow for Low Yield Start Low Yield of Desired Product Check_Moisture Check for presence of 2-Amino-3-methoxybenzoic acid byproduct (hydrolysis) Start->Check_Moisture Dry_Reagents Use anhydrous solvents and dry glassware. Run under inert atmosphere. Check_Moisture->Dry_Reagents Yes Check_Temp Check for evidence of decarboxylation Check_Moisture->Check_Temp No End Improved Yield Dry_Reagents->End Lower_Temp Optimize reaction temperature. Reduce reaction time. Check_Temp->Lower_Temp Yes Check_Side_Products Identify other major byproducts (e.g., dihydroquinazolinone) Check_Temp->Check_Side_Products No Lower_Temp->End Optimize_Conditions Adjust stoichiometry. Change catalyst or solvent. Check_Side_Products->Optimize_Conditions Yes Check_Side_Products->End No Optimize_Conditions->End

Caption: A logical workflow for troubleshooting low product yields.

References

troubleshooting guide for incomplete reactions of 3-Methoxy-isatoic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Methoxy-isatoic anhydride

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses specific issues that may lead to incomplete reactions or low yields when using this compound.

Q1: My reaction is very slow or not starting at all. What are the common causes?

A1: An inert or slow-to-start reaction is often due to issues with reagents, temperature, or solubility.

  • Reagent Quality: Ensure the this compound and the amine nucleophile are pure and dry. Moisture can lead to the hydrolysis of the anhydride, a common side reaction.

  • Solubility: this compound has limited solubility in many common organic solvents.[1] If the reactants are not dissolving, the reaction will be slow or incomplete. Consider using solvents like DMF, DMSO, or dioxane, or gently heating the mixture to improve solubility.

  • Temperature: Many reactions involving isatoic anhydrides require heating to proceed at a reasonable rate.[2] Depending on the nucleophile and solvent, temperatures may range from room temperature to reflux. A modest increase in temperature can often initiate the reaction.

  • Nucleophilicity of the Amine: Weakly nucleophilic amines (e.g., anilines with strong electron-withdrawing groups) will react more slowly than aliphatic or electron-rich amines. These reactions may require a catalyst or higher temperatures to achieve a reasonable rate.

Q2: My reaction yield is low, and I have a significant amount of starting material left. How can I improve the conversion?

A2: Low conversion is a common problem that can be addressed by optimizing reaction conditions.

  • Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Stoichiometry: While a 1:1 molar ratio is often the starting point, using a slight excess (1.1 to 1.2 equivalents) of the amine can sometimes drive the reaction to completion, especially if the amine is volatile.

  • Catalysis: For less reactive amines or in three-component reactions (e.g., with an aldehyde), a catalyst is often beneficial. Acid catalysts like p-toluenesulfonic acid (p-TsOH) or sulfamic acid can activate the anhydride and improve yields.[2][3]

Q3: I'm observing the formation of an unexpected, high-molecular-weight byproduct. What could it be?

A3: A common side reaction, especially in the presence of water, is the formation of a byproduct from the self-reaction of the isatoic anhydride.[4] The initial hydrolysis of this compound forms 2-amino-3-methoxybenzoic acid. This intermediate can then react with another molecule of the anhydride to form 2-((2-amino-3-methoxybenzoyl)amino)-3-methoxybenzoic acid.

  • Prevention: The most effective way to prevent this is to use anhydrous (dry) solvents and reagents. Ensure all glassware is thoroughly dried before use.

Q4: How does the methoxy group on the anhydride affect the reaction compared to unsubstituted isatoic anhydride?

A4: The methoxy group (-OCH₃) is an electron-donating group. This can influence the reactivity of the anhydride in a few ways:

  • Electronic Effects: The electron-donating nature of the methoxy group can slightly decrease the electrophilicity of the carbonyl carbons in the anhydride ring. This might make the reaction slightly slower compared to the unsubstituted isatoic anhydride, potentially requiring more forcing conditions (higher temperature or catalysis).

  • Solubility: The methoxy group may alter the solubility profile of the molecule in different organic solvents. Experimentation with various solvents may be necessary to find the optimal medium.

Data Presentation: Solvent & Catalyst Selection

The choice of solvent and catalyst can significantly impact the outcome of reactions with this compound. The following table summarizes common choices and their effects.

Solvent/CatalystTypical ConditionsAdvantagesConsiderations
Solvents
Ethanol (EtOH)RefluxReadily available, easy to remove.Lower boiling point may limit reaction temperature. Ensure use of absolute ethanol to minimize water.[4]
N,N-Dimethylformamide (DMF)RT to 100 °CExcellent solvating power for polar reactants.[5]High boiling point, can be difficult to remove completely.
DioxaneRefluxGood solvent for many organic compounds.Higher boiling point than ethanol; must be used anhydrous.
Acetonitrile (MeCN)RefluxAprotic polar solvent, useful for a range of reactions.May not be suitable for all reactants.
Catalysts
p-Toluenesulfonic acid (p-TsOH)Catalytic amountEffective acid catalyst for activating the anhydride.[2]Must be neutralized during workup.
Sulfamic Acid (H₂NSO₃H)Catalytic amountEfficient, cost-effective, and eco-friendly solid acid catalyst.[3][6]Heterogeneous in some solvents, requiring good stirring.
NoneVariesSimplifies purification.May result in slow reaction rates or incomplete conversion, especially with less reactive nucleophiles.

Experimental Protocols

General Protocol for the Reaction of this compound with a Primary Amine

This protocol describes a general procedure for the synthesis of a 2-amino-3-methoxy-N-substituted benzamide, a common reaction product.

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., DMF or Dioxane, approx. 0.1-0.5 M concentration).

  • Amine Addition: Add the primary amine (1.0-1.2 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C). The reaction progress is characterized by the evolution of carbon dioxide gas, which can be observed as bubbling.[4]

  • Monitoring: Monitor the reaction by TLC until the starting anhydride spot has disappeared.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Visualizations

Troubleshooting Logic Diagram

The following diagram outlines a logical workflow for troubleshooting incomplete reactions.

Troubleshooting_Workflow Start Problem: Incomplete Reaction Check_Reagents 1. Check Reagent Quality Start->Check_Reagents Check_Solubility 2. Assess Solubility Start->Check_Solubility Check_Conditions 3. Evaluate Reaction Conditions Start->Check_Conditions Side_Product Side Reaction Check: - Is a high MW byproduct present? Start->Side_Product Sol_Reagents Solution: - Use pure, dry reagents. - Store anhydride under inert gas. Check_Reagents->Sol_Reagents Impure or wet? Sol_Solubility Solution: - Change to a better solvent (e.g., DMF, DMSO). - Gently heat the mixture to aid dissolution. Check_Solubility->Sol_Solubility Poor dissolution? Sol_Conditions Solution: - Increase reaction temperature. - Increase reaction time. - Add a catalyst (e.g., p-TsOH). Check_Conditions->Sol_Conditions Too mild? Sol_Side_Product Cause: Likely hydrolysis and self-condensation. Solution: Use anhydrous solvents and reagents. Side_Product->Sol_Side_Product Yes

Caption: A flowchart for diagnosing and solving incomplete reaction issues.

General Experimental Workflow

This diagram illustrates the typical sequence of steps for carrying out a reaction with this compound.

Experimental_Workflow Prep Preparation (Dry Glassware, Reagents) Reaction Reaction Setup (Solvent, Reactants, Heat) Prep->Reaction Step 1 Monitor Monitoring (TLC / LC-MS) Reaction->Monitor Step 2 Workup Workup (Quench, Precipitate) Monitor->Workup Step 3 (Reaction Complete) Isolate Isolation (Filter, Dry) Workup->Isolate Step 4 Purify Purification (Recrystallization) Isolate->Purify Step 5

Caption: Standard laboratory workflow for synthesis experiments.

References

Technical Support Center: Scaling Up Reactions Involving 3-Methoxy-isatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up reactions with 3-Methoxy-isatoic anhydride.

Safety First: Handling this compound

Q: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is required?

A: this compound, like other isatoic anhydrides, is considered hazardous. It can cause serious eye irritation and may cause an allergic skin reaction or respiratory irritation.[1][2]

  • Required PPE: Always wear appropriate protective equipment, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1] When handling the powder, work in a well-ventilated area or under a fume hood to avoid inhaling dust.[1][3] For large quantities, consider a full-facepiece respirator.[4]

Q: What are the correct storage conditions for this compound?

A: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][4] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and moisture.[4]

Q: What should I do in case of accidental exposure or a spill?

A:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][4]

  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation or a rash occurs, get medical advice. Remove and wash contaminated clothing before reuse.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[1][2]

  • Spill: For small spills, sweep up the solid, avoiding dust formation, and place it in a suitable container for disposal.[2][4] For large spills, contain the material and use a non-combustible absorbent material before collecting for disposal.[2] Ensure the area is well-ventilated.

Troubleshooting Guide for Scale-Up Reactions

Q: My this compound is not dissolving completely, leading to a heterogeneous mixture. What solvents are recommended for scale-up?

A: Incomplete dissolution is a common issue when scaling up. While data for this compound is limited, the parent compound, isatoic anhydride, is known to be soluble in hot alcohol and acetone but insoluble in ether, benzene, and chloroform.[5] For scale-up, polar aprotic solvents are often effective.

  • Recommended Solvents: Consider solvents like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), or dioxane.[6]

  • Improving Solubility: Gently warming the mixture can improve solubility and reaction rates. However, be cautious, as excessive heat can promote side reactions.[7] Performing a small-scale solvent screening study is highly recommended before proceeding with a large-scale reaction.

Q: My reaction is very slow or stalls before completion on a larger scale. How can I improve the reaction rate?

A: Reaction kinetics can be significantly affected by scale.

  • Mass and Heat Transfer: On a larger scale, inefficient mixing can create localized "hot spots" or areas of low reagent concentration. Ensure your reactor is equipped with an appropriate stirrer (e.g., overhead mechanical stirrer) to maintain a homogenous mixture. Inefficient heat transfer is a major challenge during scale-up; what may be a mild exotherm in the lab can become difficult to control in a large reactor.[8]

  • Temperature Control: Reactions of isatoic anhydrides often require heating to initiate the decarboxylation and reaction with the nucleophile.[6] Carefully monitor and control the internal reaction temperature. A slow, controlled ramp-up to the target temperature is often more effective than rapid heating.

  • Catalyst Loading: If using a catalyst (e.g., p-TsOH, NaOH), ensure the catalyst loading is appropriate for the scaled-up volume.[6][9]

Q: I'm observing significant formation of side products. What are the likely side reactions and how can I minimize them?

A: Side product formation is a critical challenge. The isatoic anhydride ring is sensitive and can participate in several competing reactions.

  • Reaction with Water: The presence of moisture can lead to hydrolysis of the anhydride, followed by self-condensation to form an anthraniloyl-anthranilic acid type of impurity.[6] Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Ring Opening by Base: Strong bases can open the anhydride ring, and this pathway may compete with the desired N-alkylation or acylation, leading to a complex mixture of byproducts.[7] When a base is required, consider using milder organic bases or controlling the stoichiometry carefully.

  • Minimization Strategies:

    • Control Reagent Addition: Add the nucleophile (e.g., amine) or base slowly and at a controlled temperature to manage the reaction exotherm and minimize side reactions.

    • Optimize Temperature: Running the reaction at the lowest effective temperature can often improve selectivity.

    • Inert Atmosphere: Always use an inert atmosphere to prevent moisture-related side products.

Q: The work-up and purification of my product are difficult at scale. What are some effective strategies?

A: Large-scale purification requires different techniques than lab-scale.

  • Crystallization: This is the most effective method for purifying large quantities of solid products. Perform anti-solvent crystallization or cooling crystallization studies at a small scale to identify a suitable solvent system.

  • Trituration: If the product is a solid but contains soluble impurities, suspending it in a solvent where the product is insoluble while the impurities are soluble (trituration) can be very effective.

  • Chromatography: While possible, large-scale column chromatography is expensive and time-consuming. It should be considered a last resort. If necessary, optimize the separation on a small column first to determine the ideal solvent system and loading capacity.[10]

Frequently Asked Questions (FAQs)

Q: What is the fundamental reaction mechanism of this compound with nucleophiles like amines?

A: The reaction proceeds via a two-step mechanism. First, the nucleophile (e.g., an amine) attacks one of the carbonyl groups of the anhydride ring, causing it to open and form an unstable N-carboxyanthranilic acid intermediate. This intermediate then readily undergoes decarboxylation (loses CO2) to yield the final amide product.[11] This release of CO2 is a driving force for the reaction.

Q: How important is controlling the evolution of CO2 gas during scale-up?

A: Very important. The decarboxylation step releases a significant volume of carbon dioxide gas.[6][11] In a large, sealed, or poorly vented reactor, this can lead to a dangerous build-up of pressure. Ensure the reactor is properly vented to allow the gas to escape safely. The rate of gas evolution can also serve as an indicator of the reaction rate.

Q: Can strong bases like Sodium Hydride (NaH) be used for N-alkylation of this compound at scale?

A: Caution is advised. Studies on the parent isatoic anhydride have shown that strong bases like NaH can lead to ring-opening and the formation of numerous byproducts, resulting in low yields of the desired N-alkylated product.[7] Milder conditions, perhaps using weaker bases or alternative synthetic routes, are often more successful and scalable.[7]

Experimental Protocols & Data

Protocol: General Procedure for Three-Component Reaction with an Amine and Aldehyde

This protocol is adapted from literature procedures for synthesizing 2,3-dihydroquinazolin-4(1H)-ones and should be optimized for specific substrates.[9][12]

  • Reactor Setup: Charge a clean, dry, appropriately sized reactor equipped with an overhead stirrer, condenser, temperature probe, and nitrogen inlet with this compound (1.0 eq.).

  • Reagent Addition: Add the desired primary amine (1.2 eq.) and aldehyde (1.0 eq.) to the reactor.

  • Solvent and Catalyst: Add a suitable solvent (e.g., Ethanol, 5-10 volumes) followed by the catalyst (e.g., p-TsOH, 0.1 eq.).[9]

  • Reaction: Begin stirring and slowly heat the mixture to reflux (approx. 78°C for ethanol). Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS). The reaction typically takes 4-6 hours.[9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. If so, filter the solid, wash it with cold solvent, and dry it under vacuum.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or an ethanol/water mixture).

Data: Solvent Effects on Solubility
Solvent ClassExample SolventsExpected Solubility of Isatoic AnhydrideNotes for Scale-Up
Polar Aprotic DMF, DMAc, NMP, DioxaneGood, especially with heatingHigh boiling points can make removal difficult. Ensure solvents are anhydrous.
Polar Protic Ethanol, Isopropanol, WaterModerate in hot alcohols; sparingly soluble in waterAlcohols can act as nucleophiles (alcoholysis). Water leads to hydrolysis.[11]
Non-Polar Toluene, Hexane, BenzenePoor / InsolubleUseful as anti-solvents for crystallization or for trituration.
Ethers THF, Diethyl EtherPoor / InsolubleDiethyl ether is generally a poor solvent. THF may show slight solubility.
Chlorinated Dichloromethane (DCM), ChloroformPoor / InsolubleGenerally not effective for dissolving the starting material.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification prep Reactor Setup (Dry, Inert Atmosphere) reagents Charge Reagents & Solvent prep->reagents react Controlled Heating & Stirring reagents->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Cooling & Quenching monitor->workup isolation Product Isolation (Filtration) workup->isolation purify Purification (Recrystallization) isolation->purify product Pure Product purify->product

Caption: A typical experimental workflow for reactions involving this compound.

troubleshooting_guide start Low Yield Observed q1 Is Starting Material Consumed? start->q1 incomplete Incomplete Reaction q1->incomplete No side_products Side Product Formation q1->side_products Yes solubility Poor Solubility? -> Screen Solvents incomplete->solubility temp Temp Too Low? -> Increase Temp incomplete->temp mixing Poor Mixing? -> Improve Agitation incomplete->mixing moisture Moisture Present? -> Use Dry Solvents side_products->moisture temp_high Temp Too High? -> Lower Temp side_products->temp_high base Base Too Strong? -> Use Milder Base side_products->base

Caption: A troubleshooting logic tree for diagnosing low yield in scale-up reactions.

References

stability of 3-Methoxy-isatoic anhydride in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 3-Methoxy-isatoic anhydride in various solvent systems. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a reactive molecule susceptible to degradation by nucleophiles. Its stability is highly dependent on the solvent system and the presence of water, alcohols, amines, or other nucleophilic reagents. It is most stable when stored as a dry solid under anhydrous conditions at cool temperatures (2-8°C).

Q2: In which types of solvents is this compound most unstable?

A2: It is most unstable in protic solvents such as water, alcohols (e.g., methanol, ethanol), and primary or secondary amines.[1][2][3] These solvents can react with the anhydride ring, leading to its opening and the formation of degradation products.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways involve nucleophilic attack on the carbonyl groups of the anhydride ring.

  • Hydrolysis: In the presence of water, it hydrolyzes to 2-amino-3-methoxybenzoic acid and carbon dioxide.[2]

  • Alcoholysis: With alcohols, it forms the corresponding ester of 2-amino-3-methoxybenzoic acid and releases carbon dioxide.[2][4]

  • Aminolysis: Reaction with amines leads to the formation of amides of 2-amino-3-methoxybenzoic acid.

Q4: Is this compound stable in aprotic solvents?

A4: Generally, it exhibits better stability in anhydrous aprotic solvents like acetonitrile (ACN), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) compared to protic solvents.[5] However, prolonged storage in solution, even in aprotic solvents, is not recommended. Some aprotic solvents, like dimethyl sulfoxide (DMSO), can react with isatoic anhydrides, especially at elevated temperatures.

Troubleshooting Guides

Issue 1: Low or No Yield in a Reaction Using this compound
Possible Cause Troubleshooting Step
Degradation of starting material Ensure the this compound used is dry and has been stored properly. Consider opening a fresh bottle if there are doubts about the quality of the existing stock.
Solvent-induced degradation If using a protic solvent (e.g., methanol, ethanol), the anhydride may be degrading faster than it is reacting with your desired nucleophile. Switch to a dry, aprotic solvent such as ACN, THF, or DMF.[5] Ensure all glassware is thoroughly dried before use.
Presence of moisture Trace amounts of water in the reaction can lead to hydrolysis. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect reaction temperature High temperatures can accelerate degradation. If possible, run the reaction at a lower temperature.
Issue 2: Unexpected Side Products Observed in the Reaction Mixture
Possible Cause Troubleshooting Step
Reaction with the solvent If using DMSO as a solvent, especially with heating, a side product, S-methyl-2-amino-3-methoxybenzothioate, may form. Consider an alternative aprotic solvent.
Formation of anthraniloyl-anthranilic acid derivatives In the presence of water and a base, a side reaction can occur where the hydrolyzed product reacts with another molecule of the anhydride.[6] Ensure strictly anhydrous conditions.
Hydrolysis or alcoholysis products If your reaction mixture is not completely anhydrous, or if you are using an alcohol-containing solvent system, you may be observing the formation of 2-amino-3-methoxybenzoic acid or its ester.

Data on Stability in Different Solvent Systems

Solvent System Solvent Type Expected Stability Primary Degradation Product(s) Notes
Water, Aqueous BuffersProticLow2-amino-3-methoxybenzoic acid + CO₂Hydrolysis is a major degradation pathway.[2]
Methanol, EthanolProticLowMethyl/ethyl 2-amino-3-methoxybenzoate + CO₂Alcoholysis occurs, especially with heating or in the presence of a base.[2][4][6]
Acetonitrile (anhydrous)Aprotic PolarModerate to HighMinimal degradation if kept anhydrous.A preferred solvent for reactions.
Tetrahydrofuran (THF) (anhydrous)AproticModerate to HighMinimal degradation if kept anhydrous.Ensure THF is free of peroxides.
N,N-Dimethylformamide (DMF) (anhydrous)Aprotic PolarModerateMinimal degradation if kept anhydrous and free of amine impurities.Often used as a solvent for the synthesis of N-substituted isatoic anhydrides.[5]
Dimethyl sulfoxide (DMSO) (anhydrous)Aprotic PolarLow to ModerateS-methyl-2-amino-3-methoxybenzothioateDegradation can be significant, especially at elevated temperatures.
Dichloromethane (DCM) (anhydrous)AproticHighMinimal degradation if kept anhydrous.Good for short-term reaction use.
Toluene (anhydrous)Aprotic Non-polarHighMinimal degradation if kept anhydrous.Solubility may be limited.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound by HPLC

This protocol outlines a general method to determine the stability of this compound in a chosen solvent system.

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the anhydrous solvent of interest (e.g., acetonitrile) to prepare a 1 mg/mL stock solution.

  • Sample Incubation:

    • Transfer aliquots of the stock solution into several sealed vials.

    • Store the vials under the desired conditions (e.g., room temperature, 40°C).

    • Prepare a control sample to be analyzed immediately (t=0).

  • HPLC Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from one of the vials.

    • Dilute the sample to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Inject the sample into an HPLC system with a UV detector.

    • Suggested HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (determine by UV scan).

      • Column Temperature: 30°C.

  • Data Analysis:

    • Measure the peak area of the this compound at each time point.

    • Calculate the percentage remaining relative to the t=0 sample.

    • Monitor for the appearance of new peaks, which indicate degradation products.

Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy
  • Sample Preparation:

    • Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d₆, CD₃CN).

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react with the anhydride or its degradation products.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum immediately after preparation (t=0).

    • Keep the NMR tube at a constant temperature and acquire spectra at subsequent time points.

  • Data Analysis:

    • Integrate the characteristic peaks of this compound and the internal standard.

    • The decrease in the relative integration of the anhydride peak over time indicates its degradation.

    • The appearance of new signals can help in the identification of degradation products. For example, the formation of 2-amino-3-methoxybenzoic acid would show characteristic aromatic and amine proton signals.

Visualizations

degradation_pathway MA 3-Methoxy-isatoic anhydride Acid 2-amino-3-methoxybenzoic acid + CO₂ MA->Acid Ester 2-amino-3-methoxybenzoic acid ester + CO₂ MA->Ester Amide 2-amino-3-methoxybenzamide MA->Amide H2O H₂O (Hydrolysis) H2O->Acid ROH R-OH (Alcoholysis) ROH->Ester RNH2 R-NH₂ (Aminolysis) RNH2->Amide experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution in Anhydrous Solvent aliquot Aliquot into Vials stock->aliquot incubate Incubate at Desired Temperature aliquot->incubate sample Sample at Time Points (t=0, t=x, t=y...) incubate->sample hplc HPLC or NMR Analysis sample->hplc data Analyze Data for Degradation hplc->data

References

Technical Support Center: Catalyst Selection for Reactions with 3-Methoxy-isatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on catalyst selection, troubleshooting, and frequently asked questions for chemical reactions involving 3-Methoxy-isatoic anhydride.

Overview of Catalyst Selection

This compound is a versatile reagent commonly employed in the synthesis of heterocyclic compounds, particularly quinazolinones and their derivatives. The electron-donating nature of the methoxy group can influence the reactivity of the anhydride ring, potentially affecting reaction rates and catalyst requirements compared to its unsubstituted counterpart. Catalyst selection is crucial for achieving high yields and minimizing side products. The choice of catalyst largely depends on the specific reaction being performed.

Common Reaction Types and Recommended Catalysts
  • Synthesis of Quinazolinones and Dihydroquinazolinones: This is one of the most prevalent applications of this compound, typically achieved through a one-pot, three-component reaction with an amine and an aldehyde or orthoformate.

    • Acid Catalysts: A variety of Brønsted and Lewis acids are effective.

      • Brønsted Acids: Sulfamic acid, p-toluenesulfonic acid (p-TsOH), citric acid, and dodecylbenzene sulfonic acid (DBSA) have been shown to efficiently catalyze these reactions.[1][2] Nano-silica supported sulfonic acid (nano-SiO2-SO3H) is a reusable heterogeneous catalyst that can provide excellent yields under solvent-free conditions.[3]

      • Lewis Acids: Iron(III) chloride (FeCl₃) and copper(I) and (II) salts have been utilized.[4] For instance, copper(II) acetate in combination with a mild base is effective in the synthesis of quinazolin-4-ones.

    • Base Catalysts: While less common for the three-component synthesis, bases can be employed in stepwise approaches.

  • Reaction with Amines (Amidation): The reaction with primary and secondary amines leads to the formation of N-substituted 2-aminobenzamides. This reaction can often proceed without a catalyst, but a mild base may be used to facilitate the reaction.

  • Reaction with Alcohols (Esterification): Alcohols react with this compound to form the corresponding anthranilate esters. This reaction is typically catalyzed by a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5]

Catalyst Performance Data

While specific comparative data for this compound is limited in the literature, the following table summarizes catalyst performance for the synthesis of dihydroquinazolin-4(1H)-ones from isatoic anhydride, an amine, and an aldehyde, which can serve as a starting point for optimization.

CatalystAmineAldehydeSolventTime (h)Yield (%)Reference
Sulfamic Acid3-(Trifluoromethyl)anilineBenzaldehydeWater278[1]
Sulfamic Acid3-(Trifluoromethyl)aniline4-MethoxybenzaldehydeWater1.584[1]
Sulfamic Acid3-(Trifluoromethyl)aniline4-NitrobenzaldehydeWater372[1]
nano-SiO₂-SO₃HAmmonium AcetateBenzaldehydeSolvent-free5 min98[3]
nano-SiO₂-SO₃HAmmonium Acetate4-ChlorobenzaldehydeSolvent-free8 min95[3]
nano-SiO₂-SO₃HAmmonium Acetate4-NitrobenzaldehydeSolvent-free15 min88[3]

Note: The electron-donating methoxy group in this compound may influence reaction times and yields. The data above should be used as a general guideline, and optimization of reaction conditions is recommended.

Experimental Protocols

General Procedure for the Synthesis of 2,3-Disubstituted-7-methoxy-2,3-dihydroquinazolin-4(1H)-ones

This protocol is adapted from procedures for unsubstituted isatoic anhydride and should be optimized for specific substrates.

Materials:

  • This compound

  • Substituted amine (e.g., aniline)

  • Substituted aldehyde (e.g., benzaldehyde)

  • Catalyst (e.g., sulfamic acid, 10 mol%)

  • Solvent (e.g., water or ethanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and the substituted amine (1 mmol) in the chosen solvent (10 mL).

  • Add the catalyst (0.1 mmol) to the mixture.

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the substituted aldehyde (1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 5 hours depending on the reactivity of the substrates.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product, wash it with cold solvent, and dry it.

  • If no precipitate forms, extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: What is the role of the methoxy group in reactions with this compound?

A1: The methoxy group is an electron-donating group. This can increase the electron density of the aromatic ring, potentially making the anhydride more susceptible to electrophilic attack and influencing the nucleophilicity of the nitrogen atom after ring opening. This may lead to faster reaction rates compared to unsubstituted isatoic anhydride in some cases.

Q2: Which type of catalyst is generally preferred for the synthesis of quinazolinones from this compound?

A2: Acid catalysts, particularly Brønsted acids like sulfamic acid and p-TsOH, are commonly used and have shown high efficiency for the one-pot synthesis of quinazolinones.[1] Heterogeneous acid catalysts like nano-SiO₂-SO₃H offer the advantage of easy recovery and reusability.[3]

Q3: Can I perform these reactions under solvent-free conditions?

A3: Yes, solvent-free conditions have been successfully employed, particularly with solid acid catalysts like nano-SiO₂-SO₃H, often leading to shorter reaction times and high yields.[3]

Q4: How does the choice of amine and aldehyde affect the reaction outcome?

A4: The electronic properties of the amine and aldehyde play a significant role. Aromatic aldehydes with electron-donating groups tend to give higher yields and require shorter reaction times, while those with electron-withdrawing groups may require longer reaction times.[4] Highly nucleophilic amines will react more readily.

Troubleshooting Guide
Issue Possible Cause(s) Troubleshooting Steps
Low or No Yield - Inactive catalyst- Suboptimal reaction temperature or time- Poor quality of reagents- Presence of moisture- Use a fresh batch of catalyst.- Optimize the temperature and reaction time by monitoring with TLC.- Ensure the purity of this compound, amine, and aldehyde.- Use anhydrous solvents and reagents, especially if using moisture-sensitive catalysts.
Formation of Multiple Side Products - Reaction temperature is too high- Incorrect stoichiometry- Unsuitable catalyst- Lower the reaction temperature.- Carefully control the molar ratios of the reactants.- Screen different catalysts to find one that is more selective for the desired product.
Incomplete Reaction - Insufficient catalyst loading- Short reaction time- Low reactivity of substrates- Increase the catalyst loading incrementally.- Extend the reaction time.- If using substrates with electron-withdrawing groups, consider a more active catalyst or higher reaction temperature.
Difficulty in Product Isolation - Product is highly soluble in the reaction solvent- Formation of an oil instead of a precipitate- After the reaction, try to precipitate the product by adding a non-polar solvent (e.g., hexane) or by cooling the mixture in an ice bath.- If an oil forms, try triturating it with a suitable solvent to induce crystallization. Otherwise, proceed with extraction and purification by column chromatography.

Visualizing the Process

Catalyst Selection Workflow

The following diagram illustrates a general workflow for selecting a suitable catalyst for reactions involving this compound.

Catalyst_Selection_Workflow Start Define Reaction Type Reaction_Type Quinazolinone Synthesis or Amidation/Esterification? Start->Reaction_Type Quinazolinone Quinazolinone Synthesis Reaction_Type->Quinazolinone Quinazolinone Amidation_Esterification Amidation / Esterification Reaction_Type->Amidation_Esterification Other Catalyst_Type Select Catalyst Type Quinazolinone->Catalyst_Type Base_Catalyst Base Catalyst Amidation_Esterification->Base_Catalyst Esterification No_Catalyst No Catalyst (or mild base) Amidation_Esterification->No_Catalyst Amidation Acid_Catalyst Acid Catalyst Catalyst_Type->Acid_Catalyst Br_nsted Brønsted Acid (e.g., Sulfamic Acid, p-TsOH) Acid_Catalyst->Br_nsted Lewis Lewis Acid (e.g., FeCl₃) Acid_Catalyst->Lewis Heterogeneous Heterogeneous Acid (e.g., nano-SiO₂-SO₃H) Acid_Catalyst->Heterogeneous Base Base (e.g., NaOH, KOH) Base_Catalyst->Base Optimization Optimize Reaction Conditions (Temperature, Time, Solvent) No_Catalyst->Optimization Br_nsted->Optimization Lewis->Optimization Heterogeneous->Optimization Base->Optimization Analysis Analyze Yield and Purity Optimization->Analysis

Caption: A decision-making workflow for catalyst selection.

General Reaction Pathway for Quinazolinone Synthesis

This diagram outlines the key steps in the acid-catalyzed, three-component synthesis of a dihydroquinazolinone from this compound.

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 3-Methoxy-isatoic anhydride D Ring Opening (2-amino-N-R¹-3-methoxybenzamide) A->D + Amine B Primary Amine (R¹-NH₂) B->D C Aldehyde (R²-CHO) E Iminium Ion Formation C->E D->E + Aldehyde + H⁺ F Intramolecular Cyclization E->F G 7-Methoxy-dihydro- quinazolin-4(1H)-one F->G - H₂O

Caption: A simplified reaction pathway for quinazolinone synthesis.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Methoxy-isatoic Anhydride and Isatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structures and Properties

Isatoic anhydride and its 3-methoxy derivative are important building blocks in synthetic organic chemistry, particularly for the synthesis of heterocyclic compounds like quinazolinones, which are of interest in drug development.

CompoundStructureMolecular FormulaMolar Mass ( g/mol )
Isatoic Anhydride[Image of Isatoic Anhydride structure]C₈H₅NO₃163.13[1]
3-Methoxy-isatoic Anhydride[Image of this compound structure]C₉H₇NO₄193.16[2]

Reactivity with Nucleophiles: A Comparative Overview

The primary mode of reaction for both isatoic anhydride and this compound is nucleophilic acyl substitution at the carbonyl carbons of the anhydride ring. This typically results in ring-opening. The key difference in their reactivity is expected to stem from the electronic effect of the methoxy group at the 3-position of the aromatic ring.

The methoxy group (-OCH₃) is an electron-donating group due to its resonance effect (+R effect), which is generally stronger than its inductive electron-withdrawing effect (-I effect). This has significant implications for the electrophilicity of the carbonyl carbons.

dot

Reactivity_Comparison cluster_IA Isatoic Anhydride cluster_MIA This compound IA Isatoic Anhydride C2_IA C2 (Carbonyl) IA->C2_IA Electrophilic Site C4_IA C4 (Carbonyl) IA->C4_IA Electrophilic Site Reactivity_IA Higher Reactivity IA->Reactivity_IA MIA 3-Methoxy-isatoic Anhydride C2_MIA C2 (Carbonyl) MIA->C2_MIA Electrophilic Site C4_MIA C4 (Carbonyl) MIA->C4_MIA Electrophilic Site Methoxy 3-Methoxy Group (Electron-Donating) MIA->Methoxy Reactivity_MIA Lower Reactivity MIA->Reactivity_MIA Methoxy->C2_MIA Reduces Electrophilicity Methoxy->C4_MIA Reduces Electrophilicity Nucleophile Nucleophile (e.g., Amine) Nucleophile->C2_IA Attack Nucleophile->C4_IA Attack Nucleophile->C2_MIA Slower Attack Nucleophile->C4_MIA Slower Attack

Figure 1. Comparative reactivity of Isatoic Anhydride and this compound towards nucleophiles.

Isatoic Anhydride: The absence of a strong electron-donating group on the benzene ring makes the carbonyl carbons more electrophilic and, therefore, more susceptible to nucleophilic attack.

This compound: The electron-donating methoxy group increases the electron density on the aromatic ring through resonance. This effect is relayed to the carbonyl groups, reducing their electrophilicity and making this compound inherently less reactive towards nucleophiles compared to isatoic anhydride.

Expected Quantitative Reactivity Comparison

While specific kinetic data for the comparative reaction of these two compounds is not available, a qualitative and extrapolated quantitative comparison can be made.

ParameterIsatoic AnhydrideThis compoundRationale
Reaction Rate with Nucleophiles FasterSlowerThe electron-donating methoxy group in the 3-methoxy derivative deactivates the carbonyl groups towards nucleophilic attack.
Reaction Yield (under identical, non-forcing conditions) HigherLowerDue to the faster reaction rate, higher conversion to the product is expected for isatoic anhydride in a given timeframe.
Reaction Conditions Milder conditions may sufficeMay require more forcing conditions (e.g., higher temperature, longer reaction time, stronger catalyst) to achieve comparable yields.The lower intrinsic reactivity of the 3-methoxy derivative necessitates more vigorous conditions to drive the reaction to completion.

Experimental Protocols

The following are general experimental protocols for the reaction of isatoic anhydrides with primary amines to form 2-aminobenzamides, which are common intermediates in the synthesis of quinazolinones. These protocols are based on procedures reported for isatoic anhydride and can be adapted for this compound, likely with adjustments to reaction time and temperature as noted above.

General Protocol for the Reaction of Isatoic Anhydride with a Primary Amine

This procedure is adapted from multi-component reactions involving isatoic anhydride.[3][4][5]

Materials:

  • Isatoic anhydride (1.0 eq)

  • Primary amine (1.1 eq)

  • Solvent (e.g., Ethanol, Acetonitrile, or water)

  • Optional: Catalyst (e.g., p-toluenesulfonic acid, sulfamic acid)[3]

Procedure:

  • To a solution of isatoic anhydride in the chosen solvent, add the primary amine.

  • If a catalyst is used, it is added to the mixture.

  • The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) for a designated time (typically 1-4 hours).[5]

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude product can be purified by recrystallization.

Proposed Protocol for the Reaction of this compound with a Primary Amine

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.1 eq)

  • Solvent (e.g., Ethanol, Acetonitrile)

  • Optional: Catalyst (e.g., p-toluenesulfonic acid)

Procedure:

  • To a solution of this compound in the chosen solvent, add the primary amine.

  • If a catalyst is used, it is added to the mixture.

  • The reaction mixture is heated to reflux for an extended period (e.g., 4-8 hours) to compensate for the lower reactivity.

  • The progress of the reaction should be monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude product can be purified by recrystallization.

Reaction Mechanism and Workflow

The reaction of isatoic anhydrides with amines proceeds via a nucleophilic acyl substitution mechanism. The following diagram illustrates the general workflow and the key steps in the reaction.

dot

Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Isolation Isatoic_Anhydride Isatoic Anhydride or This compound Mixing Mixing in Solvent (e.g., Ethanol) Isatoic_Anhydride->Mixing Amine Primary Amine (R-NH2) Amine->Mixing Heating Heating (Room Temp to Reflux) Mixing->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Intermediate Tetrahedral Intermediate Monitoring->Intermediate Ring_Opening Ring Opening & CO2 Expulsion Intermediate->Ring_Opening Product 2-Aminobenzamide Derivative Ring_Opening->Product Isolation Isolation & Purification (Filtration/Recrystallization) Product->Isolation

Figure 2. General experimental workflow for the reaction of isatoic anhydrides with primary amines.

Conclusion

References

A Comparative Guide to Analytical Methods for Quantifying 3-Methoxy-isatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 3-Methoxy-isatoic anhydride, selecting the appropriate analytical method is a critical first step. This guide provides a comparative overview of potential analytical techniques, complete with detailed experimental protocols and expected performance data. Due to the limited availability of specific validated methods for this compound in published literature, this guide presents robust methodologies based on the analysis of analogous compounds, such as isatoic anhydride and other aromatic anhydrides. The presented protocols and performance data are intended to serve as a strong starting point for method development and validation.

Comparison of Analytical Methodologies

The primary challenges in the analysis of this compound are its susceptibility to hydrolysis and the need for a sensitive and specific detection method. The following table summarizes three potential analytical approaches to address these challenges.

ParameterMethod 1: Reversed-Phase HPLC with UV Detection (Direct Analysis) Method 2: LC-MS/MS with Derivatization (Direct Analysis) Method 3: HPLC-UV or LC-MS/MS of Hydrolysis Product (Indirect Analysis)
Principle Chromatographic separation of the intact molecule followed by UV detection.Chemical derivatization of the anhydride to a stable, easily ionizable product, followed by sensitive and selective mass spectrometric detection.Controlled hydrolysis of the anhydride to its corresponding amino acid (2-amino-3-methoxybenzoic acid), followed by its quantification.
Limit of Detection (LOD) ~0.1 - 1 µg/mL~0.01 - 1 ng/mL~0.05 - 0.5 µg/mL (HPLC-UV); ~0.01 - 1 ng/mL (LC-MS/MS)
Limit of Quantification (LOQ) ~0.5 - 3 µg/mL~0.05 - 5 ng/mL~0.2 - 2 µg/mL (HPLC-UV); ~0.05 - 5 ng/mL (LC-MS/MS)
Linearity Range ~0.5 - 100 µg/mL~0.05 - 100 ng/mL~0.2 - 100 µg/mL (HPLC-UV); ~0.05 - 100 ng/mL (LC-MS/MS)
Precision (%RSD) < 5%< 10%< 5% (HPLC-UV); < 10% (LC-MS/MS)
Accuracy (% Recovery) 95 - 105%90 - 110%95 - 105%
Throughput HighMediumMedium
Advantages Simple, widely available instrumentation, good for purity assessment.Very high sensitivity and selectivity, suitable for complex matrices.Overcomes stability issues of the anhydride, robust.
Disadvantages Lower sensitivity, potential for on-column hydrolysis.Requires a derivatization step, method development can be more complex.Indirect measurement, requires a controlled and reproducible hydrolysis step.

Experimental Protocols

Method 1: Reversed-Phase High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the direct analysis of this compound, particularly for purity assessment and quantification in relatively clean sample matrices. Care must be taken to use anhydrous solvents to minimize hydrolysis.

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade, anhydrous).

  • Water (HPLC grade).

  • Formic acid (optional, for peak shape improvement).

  • This compound reference standard.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in anhydrous acetonitrile (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample in anhydrous acetonitrile to a suitable concentration.

  • Chromatographic Conditions:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 70% A / 30% B, hold for 2 min; ramp to 10% A / 90% B over 8 min; hold for 2 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm and 310 nm.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization

This method offers high sensitivity and is ideal for quantifying trace amounts of this compound in complex matrices. Derivatization with an amine, such as dibutylamine, converts the anhydride to a stable amide that is readily analyzed by LC-MS/MS.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • UPLC/HPLC system.

  • C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

Reagents:

  • Dibutylamine (DBA).

  • Acetonitrile and Toluene (anhydrous).

  • Formic acid.

  • This compound reference standard.

Procedure:

  • Derivatization Reagent: Prepare a 0.01 M solution of dibutylamine in a 7:3 (v/v) mixture of toluene and acetonitrile.

  • Standard and Sample Derivatization: To 100 µL of a standard or sample solution in acetonitrile, add 100 µL of the derivatization reagent. Vortex and let it react for 15 minutes at room temperature.

  • LC Conditions:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions (ESI+):

    • Monitor the appropriate MRM (Multiple Reaction Monitoring) transition for the dibutylamide derivative of this compound. The precursor ion would be [M+H]+ of the derivative, and the product ion would be a characteristic fragment. These would need to be determined by infusing the derivatized standard.

Method 3: Indirect Analysis via Hydrolysis Product

This method circumvents the instability of the anhydride by converting it to 2-amino-3-methoxybenzoic acid through controlled hydrolysis, which is then quantified.

Instrumentation:

  • HPLC-UV or LC-MS/MS system.

  • C18 column.

Reagents:

  • Sodium hydroxide solution (e.g., 0.1 M).

  • Hydrochloric acid solution (e.g., 0.1 M).

  • Acetonitrile, Water, Formic Acid.

  • Reference standard for 2-amino-3-methoxybenzoic acid.

Procedure:

  • Hydrolysis: To a known amount of the sample, add a defined volume of 0.1 M sodium hydroxide. Heat at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) to ensure complete hydrolysis. Cool and neutralize with an equivalent amount of 0.1 M hydrochloric acid.

  • Quantification: Analyze the resulting solution for 2-amino-3-methoxybenzoic acid using a validated HPLC-UV or LC-MS/MS method.

    • HPLC-UV: Use conditions similar to Method 1, with detection at the λmax of 2-amino-3-methoxybenzoic acid.

    • LC-MS/MS: Use conditions similar to Method 2 (without derivatization), monitoring the MRM transition for 2-amino-3-methoxybenzoic acid.

Visualized Workflows and Relationships

direct_hplc_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Sample/Standard dissolve Dissolve in Anhydrous Acetonitrile start->dissolve inject Inject into HPLC System dissolve->inject separate Separate on C18 Column inject->separate detect Detect by UV (254 nm, 310 nm) separate->detect quantify Quantify using Calibration Curve detect->quantify

Fig. 1: Workflow for Direct Analysis by HPLC-UV.

derivatization_lcms_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample/Standard derivatize Derivatize with Dibutylamine start->derivatize inject Inject into LC-MS/MS System derivatize->inject separate Separate on C18 Column inject->separate detect Detect by MRM separate->detect quantify Quantify using Calibration Curve detect->quantify

Fig. 2: Workflow for LC-MS/MS Analysis with Derivatization.

hydrolysis_workflow cluster_prep Sample Preparation cluster_analysis Analysis of Product cluster_data Data Processing start Sample hydrolyze Controlled Hydrolysis (NaOH) start->hydrolyze neutralize Neutralize (HCl) hydrolyze->neutralize analyze Analyze by HPLC-UV or LC-MS/MS neutralize->analyze quantify Quantify Hydrolysis Product analyze->quantify

Fig. 3: Workflow for Indirect Analysis via Hydrolysis.

logical_relationship cluster_direct Direct Quantification cluster_indirect Indirect Quantification compound 3-Methoxy-isatoic anhydride hplc HPLC-UV compound->hplc lcms LC-MS/MS with Derivatization compound->lcms hydrolysis Controlled Hydrolysis compound->hydrolysis product 2-amino-3-methoxybenzoic acid hydrolysis->product quant_product Quantify Product by HPLC-UV or LC-MS/MS product->quant_product

Fig. 4: Relationship Between Direct and Indirect Analysis.

A Comparative Guide to HPLC Purity Validation of 3-Methoxy-isatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 3-Methoxy-isatoic anhydride, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals, is critical for ensuring the quality, safety, and efficacy of the final product.[1][2] As a reactive molecule, it is susceptible to degradation, primarily through hydrolysis, making a robust, stability-indicating analytical method essential for its quality control.[3][4]

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the validation of this compound purity. It includes a recommended primary method, comparisons with alternative stationary phases, and detailed experimental and validation protocols based on established chromatographic principles for aromatic and reactive compounds.[5][6][7]

Method Comparison: Selecting the Optimal Stationary Phase

Reversed-phase HPLC is the most suitable technique for analyzing this compound and its potential impurities.[5][8] The primary analytical challenge is to achieve baseline separation between the parent compound and its main potential degradant and synthetic precursor, 2-amino-3-methoxybenzoic acid, which is formed upon hydrolysis of the anhydride ring.[1][3] The choice of stationary phase is critical for achieving the desired selectivity.

The performance of three common reversed-phase columns—a standard C18, a Phenyl, and a C8—were compared for this separation. The C18 column is recommended as the primary choice for its superior performance in resolving this compound from its key impurity with excellent peak shape.

Table 1: Comparison of HPLC Column Performance (Hypothetical Data)

ParameterMethod 1: C18 Column (Recommended) Method 2: Phenyl ColumnMethod 3: C8 Column
Retention Time (this compound) 6.8 min5.5 min5.1 min
Retention Time (2-amino-3-methoxybenzoic acid) 4.2 min4.0 min3.9 min
Resolution (Rs) > 2.0 1.41.2
Tailing Factor (As) 1.11.31.4
Analysis Summary Optimal separation and peak symmetry.Reduced retention, but poor resolution.Insufficient retention and resolution.

Experimental Protocols

Recommended HPLC Method for Purity Determination

This protocol details a stability-indicating HPLC method developed for the routine purity analysis of this compound.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 240 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 100 mL of acetonitrile to obtain a concentration of 100 µg/mL.

  • Vortex to ensure complete dissolution.

  • Filter through a 0.45 µm syringe filter before injection.

Forced Degradation Protocol for Specificity Testing

To validate the method as "stability-indicating," forced degradation studies are essential to demonstrate that the method can separate the active pharmaceutical ingredient (API) from its degradation products.[7][9]

  • Acid Hydrolysis: Reflux sample solution with 0.1N HCl at 60°C for 30 minutes.[7]

  • Base Hydrolysis: Reflux sample solution with 0.1N NaOH at 60°C for 30 minutes.[7]

  • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 1 hour.

  • Thermal Degradation: Expose solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.

After exposure, neutralize the acidic and basic samples and dilute all samples to the target concentration with acetonitrile for analysis.

Method Validation Summary

The recommended HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[10] The following table summarizes the key validation parameters and typical acceptance criteria.

Table 2: Summary of Method Validation Parameters

ParameterAcceptance CriteriaPurpose
Specificity No interference at the retention time of the main peak in stressed samples.Confirms the method is stability-indicating.
Linearity Correlation coefficient (r²) ≥ 0.999 over the range.Establishes a proportional relationship between concentration and response.
Range 50% to 150% of the target concentration.Defines the concentration interval of reliability.
Accuracy 98.0% to 102.0% recovery.Measures the closeness of test results to the true value.
Precision (Repeatability) RSD ≤ 1.0% for six replicate injections.Assesses variability with repeated measurements under the same conditions.
Precision (Intermediate) RSD ≤ 2.0% between different days/analysts.Assesses the method's reproducibility under varied lab conditions.
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1The lowest amount of analyte that can be detected.
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1; RSD ≤ 10%The lowest amount of analyte that can be quantified with acceptable precision.

Visualized Workflows

The following diagrams illustrate the experimental workflow for HPLC analysis and the logical approach to selecting an appropriate HPLC column.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Acetonitrile Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (240 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC analysis workflow for this compound.

Column_Selection cluster_columns Column Evaluation cluster_criteria Performance Criteria Start Define Analytical Goal: Separate Anhydride and Hydrolysis Product C18 C18 Column Start->C18 Phenyl Phenyl Column Start->Phenyl C8 C8 Column Start->C8 Resolution Resolution (Rs > 2.0?) C18->Resolution Phenyl->Resolution C8->Resolution Tailing Tailing Factor (As ≈ 1.0?) Resolution->Tailing Retention Sufficient Retention? Tailing->Retention Decision Select Optimal Column: C18 Retention->Decision

Caption: Logic for selecting the optimal HPLC column.

References

comparative study of different synthetic routes to 3-Methoxy-isatoic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 3-Methoxy-isatoic anhydride (also known as 8-methoxy-1H-benzo[d][1][2]oxazine-2,4-dione), a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The comparison focuses on the cyclization of 2-amino-6-methoxybenzoic acid and the oxidation of 8-methoxyisatin, offering insights into their respective methodologies, reagents, and expected yields to assist in selecting the most suitable protocol for your research and development needs.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative and qualitative data for the two primary synthetic routes to this compound.

ParameterRoute 1: Cyclization of 2-Amino-6-methoxybenzoic AcidRoute 2: Oxidation of 8-Methoxyisatin
Starting Material 2-Amino-6-methoxybenzoic acid8-Methoxyisatin
Key Reagents Phosgene (or its derivatives like triphosgene, ethyl chloroformate) or Thionyl Chloride (often in a two-step process with N-protection)Urea-hydrogen peroxide complex, m-chloroperbenzoic acid (m-CPBA), or other peroxy acids.
Typical Solvents Dioxane, Tetrahydrofuran (THF), AcetonitrileAcetic anhydride/Acetic acid, various organic solvents
Reaction Temperature Varies with reagent: Phosgene (0-50 °C), Thionyl chloride (Room Temperature to reflux)Room Temperature (often with sonication) to elevated temperatures
Reported Yield 65-80%[3][4]High to excellent (up to 98% for similar substituted isatins)[5]
Key Advantages Well-established, versatile for various substituted anthranilic acids.Milder and less hazardous reagents (e.g., urea-hydrogen peroxide), often higher yields and purity.[5]
Key Disadvantages Use of highly toxic and hazardous reagents like phosgene.[1][6] Two-step procedures can be more time-consuming.Availability of the starting 8-methoxyisatin may be a consideration.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the described synthetic routes.

G Synthetic Workflows to this compound cluster_0 Route 1: Cyclization cluster_1 Route 2: Oxidation A 2-Amino-6-methoxybenzoic acid B Cyclizing Agent (e.g., Phosgene, SOCl2) A->B Reaction C This compound B->C Cyclization D 8-Methoxyisatin E Oxidizing Agent (e.g., Urea-H2O2, m-CPBA) D->E Reaction F This compound E->F Oxidation

Caption: Comparative workflow of synthetic routes to this compound.

G Key Reaction Parameters for Each Synthetic Methodology Route1 Route 1: Cyclization Starting Material: 2-Amino-6-methoxybenzoic acid Reagents: Phosgene or SOCl2 Yield: 65-80% Route2 Route 2: Oxidation Starting Material: 8-Methoxyisatin Reagents: Urea-H2O2 or m-CPBA Yield: ~98%

Caption: Key reaction parameters for each synthetic methodology.

Experimental Protocols

Route 1: Cyclization of 2-Amino-6-methoxybenzoic Acid

This route is based on well-established methods for the synthesis of isatoic anhydrides from their corresponding anthranilic acids.

Method A: Using Phosgene (or a Phosgene Equivalent)

This procedure is adapted from a general method for the synthesis of isatoic anhydride and should be performed with extreme caution in a well-ventilated fume hood due to the high toxicity of phosgene.

Materials:

  • 2-Amino-6-methoxybenzoic acid

  • Dioxane or Tetrahydrofuran (THF)

  • Phosgene (or triphosgene with a catalytic amount of an amine base)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • A solution of 2-amino-6-methoxybenzoic acid in dry dioxane or THF is prepared in a reaction vessel equipped with a stirrer, a gas inlet, and a reflux condenser under an inert atmosphere.

  • The solution is cooled in an ice bath.

  • A solution of phosgene in the same solvent is added dropwise to the cooled solution of the amino acid while maintaining the temperature between 0 and 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period (typically 2-4 hours) until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield this compound.

Method B: Two-Step Procedure via N-protection and Thionyl Chloride Cyclization

This method avoids the use of phosgene but involves two separate synthetic steps.

Step 1: N-protection of 2-Amino-6-methoxybenzoic acid

  • 2-Amino-6-methoxybenzoic acid is dissolved in a suitable solvent system (e.g., a mixture of water and acetone).

  • A base (e.g., sodium carbonate) is added, followed by the dropwise addition of a protecting group precursor such as ethyl chloroformate (for an EtOCO group) or benzyl chloroformate (for a Cbz group).

  • The reaction is stirred at room temperature until the N-protected amino acid precipitates.

  • The solid is collected by filtration, washed, and dried.

Step 2: Cyclization with Thionyl Chloride

  • The N-protected 2-amino-6-methoxybenzoic acid is suspended in an inert solvent like THF.

  • An excess of thionyl chloride is added, and the mixture is stirred at room temperature.

  • The reaction progress is monitored by HPLC or TLC.

  • Upon completion, the reaction mixture is concentrated, and the solid product is collected by filtration, washed with a non-polar solvent (like diethyl ether), and dried to afford this compound.[3][4]

Route 2: Oxidation of 8-Methoxyisatin

This approach offers a greener and often higher-yielding alternative to the cyclization of anthranilic acids.

Method: Ultrasound-Assisted Oxidation with Urea-Hydrogen Peroxide Complex

This method is adapted from a general procedure for the oxidation of substituted isatins and is notable for its use of environmentally benign reagents and conditions.[5]

Materials:

  • 8-Methoxyisatin

  • Urea-hydrogen peroxide complex

  • Acetic anhydride

  • Acetic acid

  • Ultrasonic bath

Procedure:

  • In a reaction flask, 8-methoxyisatin is dissolved in a mixture of acetic anhydride and acetic acid.

  • The urea-hydrogen peroxide complex is added to the solution.

  • The flask is placed in an ultrasonic bath and sonicated at room temperature. The reaction is typically rapid, and its completion can be monitored by TLC.

  • Upon completion, the reaction mixture is poured into ice water to precipitate the product.

  • The solid this compound is collected by filtration, washed thoroughly with water, and dried. The product is often of high purity, but can be further purified by recrystallization if necessary.[5]

Conclusion

Both the cyclization of 2-amino-6-methoxybenzoic acid and the oxidation of 8-methoxyisatin are viable synthetic routes to this compound. The choice of method will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the laboratory's capabilities regarding the handling of hazardous reagents. For syntheses where the avoidance of highly toxic materials like phosgene is a priority, and where high yields are desired, the oxidation of 8-methoxyisatin presents a compelling and modern alternative. Conversely, the cyclization of the corresponding anthranilic acid is a classic and versatile method that may be preferred if the starting amino acid is readily available.

References

A Comparative Guide to the Synthesis of Tryptanthrin Analogs: Evaluating the Efficacy of 3-Methoxy-isatoic Anhydride and Alternative Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Tryptanthrin and its derivatives are a critical class of alkaloids renowned for their broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. The efficient synthesis of these complex molecules is a significant focus for researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of synthetic methodologies for producing tryptanthrin analogs, with a particular focus on the efficacy of utilizing 3-Methoxy-isatoic anhydride as a precursor. We will delve into experimental data, reaction protocols, and visual representations of the synthetic pathways to offer a comprehensive resource for professionals in the field.

Comparative Analysis of Synthetic Methods

The synthesis of the tryptanthrin scaffold predominantly involves the condensation of an isatin derivative with an isatoic anhydride derivative. The choice of substituents on these precursors directly influences the structure of the resulting tryptanthrin analog. While the direct use of this compound wasn't extensively detailed in the surveyed literature, the principles of using substituted isatoic anhydrides are well-established and allow for a comparative assessment.

The most efficient and widely adopted method for synthesizing tryptanthrin and its analogs is the reaction of isatoic anhydride with isatin.[1] This procedure is economically advantageous as many of the required isatin and isatoic anhydride starting materials are commercially available or can be readily synthesized.[1]

Table 1: Comparison of Synthetic Methods for Tryptanthrin Analogs

MethodPrecursorsCatalyst/ReagentSolventReaction TimeYield (%)Citation(s)
Method 1: Base-Catalyzed Condensation Isatoic anhydride and IsatinTriethylamine (Et3N)Toluene1 hour90[2]
Method 2: Alternative Base-Catalyzed Condensation Isatoic anhydride and IsatinDiisopropylethylamine (DIPEA)DMF24 hours81[3]
Method 3: One-Pot Synthesis from Anthranilic Acid Anthranilic acid and IsatinThionyl chloride--Excellent[1]
Method 4: Bergman Condensation Substituted Isatin and Substituted Anthranilic acidThionyl chloride--51-84[2]
Method 5: Visible-Light Mediated Synthesis Isatin and Isatoic anhydrideRose BengalDMF12-24 hours44-98[4]
Method 6: Microwave-Assisted Synthesis Isatoic anhydride and IsatinPotassium carbonate--High[1]
Method 7: Biocatalytic Synthesis Isatoic anhydride and IsatinSaccharomyces cerevisiae (Baker's Yeast)THF3 hours88

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic routes. Below are protocols for some of the key methods highlighted in the comparative table.

Method 1: Base-Catalyzed Condensation of Isatoic Anhydride and Isatin

This protocol describes a high-yield synthesis of tryptanthrin using triethylamine as a base.

  • Reactants: Isatin and Isatoic Anhydride.

  • Reagents: Triethylamine (Et3N).

  • Solvent: Toluene.

  • Procedure:

    • A mixture of isatin and isatoic anhydride is suspended in toluene.

    • Triethylamine is added to the mixture.

    • The reaction mixture is heated and stirred for 1 hour.

    • The product, tryptanthrin, precipitates from the solution and can be isolated by filtration. This method has been reported to yield up to 90% of the desired product.[2]

Method 2: Alternative Base-Catalyzed Condensation

This method utilizes a different base and solvent system for the condensation reaction.

  • Reactants: Isatoic anhydride (15 mmol) and Isatin (15 mmol).

  • Reagents: Diisopropylethylamine (DIPEA) (46 mmol).

  • Solvent: Anhydrous DMF (40 mL).

  • Procedure:

    • Isatoic anhydride and isatin are dissolved in anhydrous DMF.

    • DIPEA is added to the solution.

    • The reaction mixture is stirred at room temperature for 24 hours.

    • The resulting yellow suspension is diluted with a 1:1 (v/v) mixture of diethyl ether and hexane (300 mL) and filtered.

    • The collected yellow solid is washed with diethyl ether (2 x 100 mL) and dried under a vacuum to yield tryptanthrin. This procedure has been shown to produce an 81% yield.[3]

Method 5: Visible-Light Mediated Synthesis

This environmentally friendly method employs an organic dye as a photocatalyst.

  • Reactants: Isatin (0.10 mmol) and Isatoic anhydride (0.24 mmol).

  • Catalyst: Rose Bengal (0.005 mmol, 0.05 equiv.).

  • Reagents: Potassium Carbonate (K2CO3) (0.1 mmol, 1.0 equiv.).

  • Solvent: DMF (2 mL).

  • Procedure:

    • An oven-dried vial equipped with a stirrer bar is charged with Rose Bengal, K2CO3, Isatin, and Isatoic anhydride.

    • DMF is added as the solvent.

    • The solution is stirred for 12-24 hours while being irradiated by a 23 W fluorescent bulb at room temperature.

    • Upon complete consumption of isatin (monitored by TLC), the crude mixture is purified by flash column chromatography on silica gel (EtOAc/petroleum ether 1:3) to afford the desired tryptanthrin derivative.[5]

Visualizing the Synthetic Pathways

Diagrammatic representations of the reaction mechanisms and workflows provide a clear and concise understanding of the chemical transformations.

Synthesis_Pathway_1 cluster_reactants Reactants Isatin Isatin Tryptanthrin Tryptanthrin Isatin->Tryptanthrin + Isatoic Anhydride (Base, Solvent, Heat) Isatoic_Anhydride Isatoic Anhydride Isatoic_Anhydride->Tryptanthrin

Caption: General reaction scheme for the synthesis of Tryptanthrin.

Experimental_Workflow_Visible_Light Start Combine Reactants: Isatin, Isatoic Anhydride, Rose Bengal, K2CO3 in DMF Stir Stir at Room Temperature (12-24h) Start->Stir Irradiate Irradiate with 23W Fluorescent Bulb Stir->Irradiate Monitor Monitor Reaction by TLC Irradiate->Monitor Purify Purify by Flash Column Chromatography Monitor->Purify Reaction Complete Product Tryptanthrin Analog Purify->Product

Caption: Workflow for visible-light mediated Tryptanthrin synthesis.

Conclusion

The synthesis of tryptanthrin and its analogs can be achieved through various methodologies, with the condensation of isatoic anhydrides and isatins being the most prominent approach. The use of substituted precursors, such as this compound, allows for the generation of a diverse library of tryptanthrin derivatives for drug discovery and development. While traditional base-catalyzed methods offer high yields and simplicity, modern techniques like visible-light photocatalysis and biocatalysis present more environmentally benign and sustainable alternatives. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale of production, and the specific substitutions required on the tryptanthrin scaffold. The data and protocols presented in this guide offer a solid foundation for researchers to select and optimize the most suitable method for their specific needs.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 3-Methoxy-isatoic Anhydride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 3-Methoxy-isatoic anhydride serves as a versatile scaffold for synthesizing a diverse range of heterocyclic compounds with significant therapeutic promise. This guide provides a comparative analysis of the biological activities of compounds derived from this valuable precursor, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is supported by experimental data and detailed methodologies to aid in research and development efforts.

Derivatives of isatoic anhydride, particularly quinazolines and quinazolinones, have garnered considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities. The introduction of a methoxy group at the 3-position of the isatoic anhydride ring can significantly influence the physicochemical properties and biological activities of the resulting compounds, potentially enhancing their efficacy and selectivity.

Comparative Analysis of Biological Activities

While specific quantitative data for compounds derived directly from this compound is limited in publicly available literature, this guide presents a comparative overview of the biological activities of closely related quinazoline derivatives synthesized from isatoic anhydride. This information provides a valuable benchmark for assessing the potential of 3-methoxy substituted analogues.

Anticancer Activity

Quinazoline derivatives have shown significant promise as anticancer agents, with several compounds exhibiting potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as tyrosine kinases.

Table 1: Anticancer Activity of Representative Quinazoline Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinazolinone-benzyl piperidine derivativeMCF-7 (Breast)Moderate ActivityErlotinib-10.1 (kcal/mol, docking score)
Quinazolinone-benzyl piperidine derivativeA549 (Lung)Moderate ActivityErlotinib-10.1 (kcal/mol, docking score)
Quinazolinone-benzyl piperidine derivative5637 (Bladder)Moderate ActivityErlotinib-10.1 (kcal/mol, docking score)
Quinazoline-2,4,6-triamine derivative (Compound 5)T. cruzi (bloodstream)More effective than referenceNifurtimox/Benznidazole-
Quinazoline-2,4,6-triamine derivative (Compound 6)T. cruzi (bloodstream)More effective than referenceNifurtimox/Benznidazole-
Quinazoline-2,4,6-triamine derivative (Compound 8)T. cruzi (bloodstream)More effective than referenceNifurtimox/Benznidazole-

Note: Specific IC50 values for the quinazolinone-benzyl piperidine derivatives were described as "moderate activity" in the source material, with docking scores provided as an indicator of binding affinity.[1]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has underscored the urgent need for novel antimicrobial agents. Compounds derived from isatoic anhydride have demonstrated encouraging activity against a range of bacteria and fungi. The mechanism of action can vary, including the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 2: Antimicrobial Activity of a Representative Anhydride Derivative

CompoundBacterial StrainMIC (µg/mL)Standard DrugMIC (µg/mL)
3-acetoxy-2-methylbenzoic anhydrideS. aureus-Amoxicillin-
3-acetoxy-2-methylbenzoic anhydrideE. faecalis-Amoxicillin-
3-acetoxy-2-methylbenzoic anhydrideK. pneumoniae-Amoxicillin-
3-acetoxy-2-methylbenzoic anhydrideP. aeruginosa-Amoxicillin-

Note: The source material indicates excellent or equal effectiveness compared to the standard but does not provide specific MIC values.[2]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of new anti-inflammatory drugs with improved safety profiles is a key research area. Phenylbenzohydrazides synthesized from isatoic anhydride have been shown to possess significant anti-inflammatory properties in preclinical models.[3]

Table 3: Anti-inflammatory Activity of Phenylbenzohydrazide Derivatives

CompoundParameter MeasuredIn Vivo/In Vitro ModelResultReference Drug
INL-11Cell MigrationCarrageenan-induced inflammationSignificant reductionDexamethasone
INL-11Protein ExtravasationCarrageenan-induced inflammationInhibitionDexamethasone
INL-11Cytokine Production (IL-6, IL-1β, TNF-α)Carrageenan-induced inflammationInhibitionDexamethasone
INL-11Nitric Oxide (NO) ProductionCarrageenan-induced inflammationInhibitionDexamethasone

Note: The source material describes INL-11 as the most potent compound, with inhibition in several parameters being significant even when compared with dexamethasone, but does not provide specific quantitative values in the abstract.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key experimental protocols for assessing the biological activities of novel compounds.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is commonly used to screen for acute anti-inflammatory activity.

Protocol:

  • Animal Grouping: Divide animals (e.g., rats or mice) into control and treatment groups.

  • Compound Administration: Administer the test compounds orally or intraperitoneally to the treatment groups. The control group receives the vehicle.

  • Induction of Inflammation: After a specific period, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Visualizing the Path to Discovery

Diagrams are essential tools for illustrating complex biological pathways and experimental workflows.

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_data Data Analysis 3-Methoxy-isatoic\nAnhydride 3-Methoxy-isatoic Anhydride Intermediate\n(e.g., Quinazoline) Intermediate (e.g., Quinazoline) 3-Methoxy-isatoic\nAnhydride->Intermediate\n(e.g., Quinazoline) Anticancer\nAssays Anticancer Assays Intermediate\n(e.g., Quinazoline)->Anticancer\nAssays Antimicrobial\nAssays Antimicrobial Assays Intermediate\n(e.g., Quinazoline)->Antimicrobial\nAssays Anti-inflammatory\nAssays Anti-inflammatory Assays Intermediate\n(e.g., Quinazoline)->Anti-inflammatory\nAssays IC50 Values IC50 Values Anticancer\nAssays->IC50 Values MIC Values MIC Values Antimicrobial\nAssays->MIC Values Inhibition % Inhibition % Anti-inflammatory\nAssays->Inhibition % Lead Compound\nIdentification Lead Compound Identification IC50 Values->Lead Compound\nIdentification MIC Values->Lead Compound\nIdentification Inhibition %->Lead Compound\nIdentification

Caption: A generalized workflow for the synthesis and biological screening of compounds.

Anticancer_Mechanism_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling\nCascade Signaling Cascade Receptor Tyrosine Kinase (RTK)->Signaling\nCascade Transcription\nFactors Transcription Factors Signaling\nCascade->Transcription\nFactors Quinazoline\nDerivative Quinazoline Derivative Quinazoline\nDerivative->Signaling\nCascade Inhibition Gene Expression Gene Expression Transcription\nFactors->Gene Expression Cell Proliferation\n& Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation\n& Survival

Caption: A simplified signaling pathway illustrating the potential mechanism of action for anticancer quinazoline derivatives.

References

Spectroscopic Comparison of 3-Methoxy-isatoic Anhydride and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the spectroscopic properties of key chemical intermediates is paramount. This guide provides an objective comparison of the spectroscopic characteristics of 3-Methoxy-isatoic anhydride and its N-methyl derivative, supported by experimental data and detailed methodologies.

This compound (C₉H₇NO₄, M.W. 193.16) is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. Its spectroscopic signature provides critical information for reaction monitoring, quality control, and structural elucidation. This guide compares the key spectroscopic features of this compound with its parent compound, Isatoic Anhydride, and its N-methyl derivative, N-Methyl-3-methoxy-isatoic anhydride.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from Infrared (IR) Spectroscopy, ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy, ¹³C NMR Spectroscopy, and Mass Spectrometry (MS).

**Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹) **

Functional GroupIsatoic AnhydrideThis compound (Predicted)N-Methyl-3-methoxy-isatoic Anhydride (Predicted)
N-H Stretch~3180~3180N/A
C-H Stretch (Aromatic)~3080~3080~3080
C-H Stretch (Aliphatic/Methoxy)N/A~2950, ~2840~2950, ~2840
C=O Stretch (Anhydride)~1770, ~1730~1770, ~1730~1765, ~1725
C=C Stretch (Aromatic)~1610, ~1480~1610, ~1485~1610, ~1490
C-O Stretch (Anhydride/Ether)~1250, ~1100~1260, ~1100, ~1030 (ether)~1260, ~1100, ~1030 (ether)

Table 2: ¹H NMR Spectroscopy Data (δ, ppm)

ProtonIsatoic Anhydride (in DMSO-d₆)This compound (Predicted in DMSO-d₆)N-Methyl-3-methoxy-isatoic Anhydride (Predicted in DMSO-d₆)
NH~11.8 (s, 1H)~11.8 (s, 1H)N/A
Ar-H7.1-7.9 (m, 4H)6.8-7.7 (m, 3H)6.9-7.8 (m, 3H)
OCH₃N/A~3.9 (s, 3H)~3.9 (s, 3H)
NCH₃N/AN/A~3.3 (s, 3H)

Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)

CarbonIsatoic Anhydride (in DMSO-d₆)This compound (Predicted in DMSO-d₆)N-Methyl-3-methoxy-isatoic Anhydride (Predicted in DMSO-d₆)
C=O (Anhydride)~162, ~148~162, ~148~161, ~147
Ar-C (quaternary)~140, ~115~155 (C-OCH₃), ~141, ~116~155 (C-OCH₃), ~142, ~117
Ar-CH~136, ~129, ~124, ~116~130, ~115, ~110~131, ~116, ~111
OCH₃N/A~56~56
NCH₃N/AN/A~28

Table 4: Mass Spectrometry Data (m/z)

IonIsatoic AnhydrideThis compoundN-Methyl-3-methoxy-isatoic Anhydride
[M]⁺163193207
[M-CO₂]⁺119149163
[M-CO₂-CO]⁺91121135

Experimental Protocols

The data presented above are typically acquired using the following standard methodologies.

Infrared (IR) Spectroscopy:

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Standard pulse sequences are used for both one-dimensional and, if necessary, two-dimensional correlation experiments (e.g., COSY, HSQC, HMBC) to aid in signal assignment.

Mass Spectrometry (MS):

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction, or using a direct insertion probe. Electron Ionization (EI) is a common ionization technique.

  • Sample Preparation: The sample is introduced into the ion source, where it is vaporized and ionized.

  • Data Acquisition: The mass-to-charge ratios (m/z) of the resulting ions are measured. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to confirm elemental composition.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of isatoic anhydride derivatives.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound or Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification IR FTIR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR_Data Identify Functional Groups (C=O, N-H, O-CH₃) IR->IR_Data NMR_Data Determine Proton & Carbon Environments NMR->NMR_Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmation IR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of isatoic anhydride derivatives.

The Strategic Advantage of 3-Methoxy-isatoic Anhydride in Drug Discovery: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of drug discovery, the selection of building blocks is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a research program. For scientists engaged in the synthesis of novel therapeutics, particularly those targeting quinazolinone-based scaffolds, 3-Methoxy-isatoic anhydride emerges as a strategic starting material. This guide provides a comprehensive cost-benefit analysis of utilizing this compound, comparing its performance with alternative synthetic routes and offering detailed experimental insights for researchers, scientists, and drug development professionals.

Executive Summary

This compound offers a distinct advantage in the synthesis of biologically active quinazolinones and related heterocyclic compounds. While its initial procurement cost is higher than that of unsubstituted isatoic anhydride or anthranilic acid, the benefits in terms of synthetic efficiency, access to novel chemical space, and the potential for enhanced biological activity present a compelling case for its use in targeted drug discovery programs. The methoxy group can serve as a crucial handle for further functionalization or can directly contribute to the pharmacophore, potentially reducing the number of subsequent synthetic steps and downstream optimization efforts.

Cost and Performance Comparison

The following table summarizes the key quantitative data for this compound and its common alternatives in the synthesis of a generic quinazolinone core structure. Prices are indicative and may vary based on supplier and purity.

ParameterThis compoundIsatoic AnhydrideAnthranilic Acid
Indicative Cost (per gram) ~$50 - $200~$0.15 - $1.00~$0.30 - $1.00
Molecular Weight 193.16 g/mol 163.13 g/mol 137.14 g/mol
Typical Reaction Time (Conventional) 2 - 8 hours2 - 10 hours2 - 8 hours
Typical Yield (Conventional) 70 - 90%60 - 85%60 - 96%
Typical Reaction Time (Microwave) 5 - 15 minutes5 - 20 minutes5 - 10 minutes
Typical Yield (Microwave) 80 - 95%75 - 90%85 - 95%
Key Advantage Introduces methoxy group for potential bioactivity/further modification.Cost-effective for synthesizing unsubstituted quinazolinones.Very low cost, versatile starting material.
Key Disadvantage Higher initial cost.Limited to unsubstituted core structures.Requires an additional cyclization agent (e.g., formamide).

Experimental Protocols

Below are detailed methodologies for the synthesis of a quinazolinone core structure using the three compared starting materials.

Protocol 1: Synthesis of a 3-Methoxy-quinazolinone Derivative from this compound

This protocol is a representative procedure based on established methods for isatoic anhydrides.

Reaction: One-pot condensation with an amine.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.1 eq)

  • Ethanol (solvent)

Procedure:

  • To a solution of this compound in ethanol, add the primary amine.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Expected yield: 85-95%.

Protocol 2: Synthesis of a Quinazolinone Derivative from Isatoic Anhydride

Reaction: One-pot, three-component reaction.

Materials:

  • Isatoic anhydride (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Ammonium acetate (1.5 eq)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, combine isatoic anhydride, the aromatic aldehyde, and ammonium acetate in ethanol.

  • Reflux the mixture for 6-8 hours, monitoring by TLC.

  • After cooling, the product precipitates. Collect the solid by filtration, wash with water and then cold ethanol.

  • Dry the product under vacuum.

  • Expected yield: 70-85%.

Protocol 3: Synthesis of a Quinazolinone from Anthranilic Acid (Niementowski Reaction)

Reaction: Condensation and cyclization.

Materials:

  • Anthranilic acid (1.0 eq)

  • Formamide (excess, acts as reagent and solvent)

Procedure:

  • Heat a mixture of anthranilic acid and formamide at 130-140°C for 2 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • Expected yield: up to 96%.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the synthesis of quinazolinone derivatives.

experimental_workflow_3_methoxy_isatoic_anhydride start Start reagents This compound + Primary Amine + Ethanol start->reagents reflux Reflux (4-6 hours) reagents->reflux cool Cool to RT reflux->cool precipitate Precipitation cool->precipitate filter Filter & Wash precipitate->filter dry Dry filter->dry product 3-Methoxy-quinazolinone Product dry->product

Caption: Workflow for 3-Methoxy-quinazolinone Synthesis.

experimental_workflow_isatoic_anhydride start Start reagents Isatoic Anhydride + Aldehyde + Ammonium Acetate + Ethanol start->reagents reflux Reflux (6-8 hours) reagents->reflux cool Cool to RT reflux->cool precipitate Precipitation cool->precipitate filter Filter & Wash precipitate->filter dry Dry filter->dry product Quinazolinone Product dry->product

Caption: Workflow for Quinazolinone Synthesis from Isatoic Anhydride.

experimental_workflow_anthranilic_acid start Start reagents Anthranilic Acid + Formamide start->reagents heat Heat (130-140°C, 2 hours) reagents->heat cool Cool & Quench (Ice-water) heat->cool precipitate Precipitation cool->precipitate filter Filter & Wash precipitate->filter dry Dry filter->dry product Quinazolinone Product dry->product

Caption: Workflow for Quinazolinone Synthesis from Anthranilic Acid.

Signaling Pathway Context

Quinazolinone-based molecules are known to interact with a variety of signaling pathways implicated in diseases such as cancer and infectious diseases. For instance, some quinazolinone derivatives act as inhibitors of key enzymes like kinases or polymerases. The methoxy group introduced by this compound can play a crucial role in modulating the binding affinity and selectivity of the final compound for its biological target.

signaling_pathway cluster_cell Cell receptor Receptor Tyrosine Kinase kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression (Proliferation, Survival) nucleus->gene_expression quinazolinone Quinazolinone Inhibitor quinazolinone->kinase_cascade

alternative reagents to 3-Methoxy-isatoic anhydride for quinazolinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. While 3-methoxy-isatoic anhydride is a common precursor, a range of alternative starting materials offer distinct advantages in terms of availability, reactivity, and amenability to diverse substitution patterns. This guide provides an objective comparison of the primary alternatives—2-aminobenzamides, anthranilic acids, and 2-aminobenzonitriles—supported by experimental data and detailed protocols to inform your synthetic strategy.

At a Glance: Performance Comparison of Starting Materials

The choice of starting material for quinazolinone synthesis significantly impacts reaction conditions, achievable yields, and overall efficiency. The following tables summarize quantitative data from various synthetic approaches, offering a comparative overview.

Table 1: Quinazolinone Synthesis Starting from 2-Aminobenzamides

Co-reactantCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Benzyl alcoholCu(II) complex- (Solvent-free)MW0.2592[1]
MethanolRu(II) complexMethanol1502694[2]
Benzyl alcoholCu(II) complexToluene1201296[3]
Benzaldehydep-TsOH, PIDACH3CNReflux-High[4]
Tertiary AmineCu2OCHCl310024up to 91[5]

Table 2: Quinazolinone Synthesis Starting from Anthranilic Acids

Co-reactantCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Formamide-- (Solvent-free)130-135296[6]
Acetic anhydride / AmineCholine chloride:urea (DES)DES80-High[7]
Trimethyl orthoformate / Amine-EthanolMW (120)0.5High[7]
Butyryl chloride / Acetic anhydride-----[8]
FormamideAcidic aluminaMW0.07High[9]

Table 3: Quinazolinone Synthesis Starting from 2-Aminobenzonitriles

Co-reactantCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Methanol / WaterRu(II) complexMethanol1502495[2]
Benzyl alcohol / WaterRu(II) complexBenzyl alcohol1502492[2]
Acyl chloridesYb(OTf)3- (Solvent-free)MW or US-High[9]

Synthetic Pathways and Biological Relevance: Visualized

The following diagrams illustrate the general synthetic workflows for quinazolinone synthesis from the discussed alternative starting materials and a key biological pathway where quinazolinone derivatives are active.

G cluster_0 Alternative Starting Materials cluster_1 Key Intermediates / Reaction Types cluster_2 Final Product A Anthranilic Acid D N-Acylation / Amidation (e.g., Niementowski Reaction) A->D + Amide / Acyl Chloride B 2-Aminobenzamide E Condensation / Dehydrogenation (with Alcohols/Aldehydes) B->E + Alcohol / Aldehyde C 2-Aminobenzonitrile F Tandem Hydrolysis / Cyclization (with Alcohols/Water) C->F + Alcohol / H₂O G Quinazolinone D->G Cyclization E->G Cyclization / Oxidation F->G

Caption: Comparative workflows for quinazolinone synthesis.

Many quinazolinone-based drugs, including the first-generation EGFR inhibitors Gefitinib and Erlotinib, function by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This pathway is often dysregulated in various cancers, particularly non-small cell lung cancer.

EGFR_Pathway cluster_downstream Downstream Signaling Cascades EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Quinazolinone Quinazolinone Inhibitor (e.g., Gefitinib) Quinazolinone->EGFR Inhibits (ATP-competitive) ATP ATP ATP->EGFR Ras Ras P->Ras PI3K PI3K P->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis (Inhibited) mTOR->Apoptosis ERK->Proliferation

Caption: EGFR signaling pathway inhibition by quinazolinones.

Detailed Experimental Protocols

Herein, we provide representative experimental protocols for the synthesis of quinazolinones from the three major alternative starting materials.

Protocol 1: Synthesis from 2-Aminobenzamide and Alcohol (Copper-Catalyzed)

This protocol describes a microwave-assisted, copper-catalyzed aerobic oxidative synthesis of quinazolinones.

Materials:

  • 2-Aminobenzamide derivative

  • Substituted benzyl alcohol

  • Copper(II) catalyst (e.g., CuCl2)

  • Cesium carbonate (Cs2CO3)

  • Microwave reactor

Procedure:

  • To a microwave vial, add the 2-aminobenzamide derivative (1.0 mmol), the substituted benzyl alcohol (1.2 mmol), copper catalyst (5 mol%), and Cs2CO3 (2.0 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a short duration (e.g., 15-30 minutes).[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinazolinone.

Protocol 2: Synthesis from Anthranilic Acid and Formamide (Niementowski Reaction)

This protocol outlines the classic Niementowski reaction for the synthesis of the parent quinazolin-4(3H)-one.

Materials:

  • Anthranilic acid

  • Formamide

  • Glycerin bath or heating mantle

  • Crushed ice

Procedure:

  • In a round-bottom flask, combine anthranilic acid (0.1 mol) and an excess of formamide (0.4 mol).[6]

  • Heat the reaction mixture in a glycerin bath at 130-135 °C for 2 hours.[6]

  • After heating, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing crushed ice.

  • Allow the mixture to stand for 6-8 hours at room temperature to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold water and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure quinazolin-4(3H)-one.

Protocol 3: Synthesis from 2-Aminobenzonitrile and Alcohol (Ruthenium-Catalyzed)

This protocol details a tandem reaction for the synthesis of quinazolinones from 2-aminobenzonitriles and alcohols using a ruthenium catalyst.

Materials:

  • 2-Aminobenzonitrile derivative

  • Alcohol (e.g., methanol, benzyl alcohol)

  • Ruthenium(II) catalyst

  • Cesium carbonate (Cs2CO3)

  • Water

  • Oil bath

Procedure:

  • In a sealed reaction tube, combine the 2-aminobenzonitrile (0.5 mmol), Ru(II) catalyst (1 mol%), and Cs2CO3 (0.5 mmol).[2]

  • Add the alcohol (1.5 mL) and water (20 equivalents).[2]

  • Seal the tube and heat the reaction mixture in an oil bath at 150 °C for 24 hours.[2]

  • After cooling to room temperature, dilute the mixture with an appropriate organic solvent.

  • Filter the mixture to remove any solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to isolate the quinazolinone product.

Conclusion

The synthesis of quinazolinones can be effectively achieved through various pathways, with 2-aminobenzamides, anthranilic acids, and 2-aminobenzonitriles serving as viable and versatile alternatives to isatoic anhydrides. The choice of starting material is contingent upon the desired substitution pattern, required reaction conditions, and overall synthetic strategy. 2-Aminobenzamides offer a direct route through condensation with alcohols or aldehydes, often facilitated by transition metal catalysis. Anthranilic acids provide a classic and robust method via the Niementowski reaction. 2-Aminobenzonitriles represent a modern alternative, enabling tandem reactions to construct the quinazolinone core efficiently. By understanding the comparative advantages and having access to detailed protocols, researchers can select the most appropriate and efficient method for their specific drug discovery and development needs.

References

The Versatility of 3-Methoxy-isatoic Anhydride in Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. 3-Methoxy-isatoic anhydride, a substituted derivative of isatoic anhydride, has emerged as a valuable precursor for a range of biologically active heterocyclic compounds. This guide provides a comparative overview of its applications, performance against alternatives, and detailed experimental insights, underscoring its utility in medicinal chemistry.

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably quinazolinones and tryptanthrin analogs.[1][2][3] These scaffolds are of significant interest due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The methoxy group at the 3-position of the isatoic anhydride ring can influence the electronic properties and reactivity of the molecule, potentially leading to improved yields, altered reaction kinetics, or unique biological activities of the final products compared to those derived from unsubstituted isatoic anhydride.

Performance in Quinazolinone Synthesis

Quinazolinones are a prominent class of nitrogen-containing heterocycles. The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and related structures is a common application of isatoic anhydride and its derivatives. One of the most efficient methods is the one-pot, multi-component reaction (MCR) involving the isatoic anhydride, a primary amine, and an aldehyde or its equivalent.

While direct comparative studies detailing the performance of this compound against unsubstituted isatoic anhydride are not extensively documented in single publications, analysis of various synthetic reports allows for an indirect comparison. The synthesis of quinazolinone derivatives from isatoic anhydride often proceeds with good to excellent yields, typically ranging from 80% to 97% under optimized conditions.[4] The reaction conditions, including the choice of catalyst and solvent, play a crucial role in the efficiency of these transformations.

For instance, a one-pot, three-component reaction of isatoic anhydride, primary amines, and aromatic aldehydes catalyzed by Bi(NO₃)₃·5H₂O under solvent-free conditions has been reported to produce 2,3-disubstituted 2,3-dihydroquinazolin-4(1H)-ones in excellent yields (90–97%).[4] Another approach utilizing an imidazolium-based ionic liquid as a catalyst in an ethanol-water solvent system also affords high yields.[5]

Experimental Protocol: General One-Pot Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol is a generalized procedure based on common methods for the synthesis of quinazolinones from isatoic anhydride derivatives.

Materials:

  • Isatoic anhydride (or this compound) (1.0 eq)

  • Primary amine (1.1 eq)

  • Aromatic aldehyde (1.0 eq)

  • Catalyst (e.g., Bi(NO₃)₃·5H₂O, 10 mol%)

  • Solvent (e.g., ethanol, or solvent-free)

Procedure:

  • A mixture of isatoic anhydride (or its 3-methoxy derivative), the primary amine, the aromatic aldehyde, and the catalyst is prepared.

  • If a solvent is used, the reactants are dissolved or suspended in the solvent. For solvent-free conditions, the reactants are mixed directly.

  • The reaction mixture is stirred at a specified temperature (ranging from room temperature to 120 °C) for a period of 2 to 24 hours, depending on the specific substrates and catalyst used.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If the product precipitates, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Application in Tryptanthrin Synthesis

Tryptanthrin and its derivatives are another class of biologically important alkaloids synthesized from isatoic anhydride precursors. These compounds have demonstrated significant antibacterial, antifungal, and antitumor activities. The most common synthetic route involves the condensation of an isatoic anhydride derivative with an isatin derivative.

The synthesis of tryptanthrin from isatoic anhydride and isatin can be achieved under various conditions, including thermal and photocatalytic methods. A visible-light-mediated approach using Rose Bengal as an organic dye photocatalyst provides a transition metal-free and environmentally friendly route to tryptanthrin derivatives.[7][8]

The use of this compound in this synthesis would lead to the formation of 8-methoxytryptanthrin. The methoxy substituent could modulate the biological activity of the resulting tryptanthrin analog. While specific yield comparisons for the synthesis of 8-methoxytryptanthrin versus unsubstituted tryptanthrin are not detailed in the available literature, the general synthetic strategies are applicable.

Experimental Protocol: Visible-Light Mediated Synthesis of Tryptanthrin Derivatives

This protocol is based on a general procedure for the photocatalytic synthesis of tryptanthrins.

Materials:

  • Isatin (or a substituted derivative) (1.0 eq)

  • Isatoic anhydride (or this compound) (2.4 eq)

  • Rose Bengal (0.05 eq)

  • K₂CO₃ (1.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • In a reaction vial equipped with a stirrer bar, Rose Bengal, K₂CO₃, isatin, and the isatoic anhydride derivative are combined.

  • DMF is added as the solvent.

  • The reaction mixture is stirred and irradiated with a 23 W fluorescent bulb at room temperature.

  • The reaction is monitored by TLC until the isatin is completely consumed (typically 12-24 hours).

  • The crude reaction mixture is then directly purified by flash column chromatography on silica gel to afford the desired tryptanthrin product.

Comparative Summary and Alternatives

The primary alternative to using substituted isatoic anhydrides like the 3-methoxy derivative is to introduce the desired substituents at a later stage in the synthetic sequence. However, employing this compound offers the advantage of incorporating the methoxy group at an early and convergent stage, which can be more efficient.

Other synthetic routes to quinazolinones that do not rely on isatoic anhydrides include the reaction of 2-aminobenzamides with aldehydes or the cyclization of N-acylanthranilic acids. For tryptanthrins, alternative syntheses might involve multi-step sequences starting from different precursors.

The choice of starting material and synthetic strategy will ultimately depend on the desired substitution pattern of the final product, the availability and cost of the starting materials, and the desired overall efficiency of the synthesis.

Visualizing the Synthetic Pathways

To better illustrate the synthetic utility of this compound, the following diagrams depict the general reaction pathways for the synthesis of quinazolinones and tryptanthrins.

Quinazolinone_Synthesis cluster_reactants Reactants cluster_product Product 3-Methoxy-isatoic\nAnhydride 3-Methoxy-isatoic Anhydride Intermediate Intermediate 3-Methoxy-isatoic\nAnhydride->Intermediate + Primary Amine Primary Amine Primary Amine Aldehyde Aldehyde 8-Methoxy-quinazolinone\nDerivative 8-Methoxy-quinazolinone Derivative Intermediate->8-Methoxy-quinazolinone\nDerivative + Aldehyde (Cyclization)

Caption: One-pot synthesis of 8-methoxy-quinazolinones.

Tryptanthrin_Synthesis cluster_reactants Reactants cluster_product Product 3-Methoxy-isatoic\nAnhydride 3-Methoxy-isatoic Anhydride Condensation Condensation 3-Methoxy-isatoic\nAnhydride->Condensation + Isatin Isatin Isatin 8-Methoxytryptanthrin 8-Methoxytryptanthrin Condensation->8-Methoxytryptanthrin

Caption: Synthesis of 8-methoxytryptanthrin.

References

Safety Operating Guide

Proper Disposal of 3-Methoxy-isatoic Anhydride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Methoxy-isatoic anhydride, as with any laboratory chemical, is crucial for ensuring personnel safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound, based on established protocols for related chemical anhydrides. Researchers, scientists, and drug development professionals should adhere to these guidelines in conjunction with their institution's specific safety policies and local regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). Anhydrides can be irritating to the skin, eyes, and respiratory system.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[1]

  • Eye Protection: Safety glasses with side shields or goggles are mandatory. For tasks with a higher risk of splashing, a face shield should also be used.[1]

  • Lab Coat: A full-sleeved lab coat is required to protect from skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[2]

Storage and Incompatibilities: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][3] It is also crucial to protect it from moisture.[4]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as hazardous chemical waste.

  • Waste Collection:

    • Carefully transfer the unwanted this compound into a designated hazardous waste container.

    • This container must be made of a material compatible with the chemical and have a tightly sealing lid.[5]

    • Avoid mixing it with other waste streams, especially aqueous or protic solvent waste, to prevent unwanted reactions.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."[5]

    • Include the date when the waste was first added to the container.

    • Do not use abbreviations or chemical formulas on the primary label.[5]

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage area.

    • This area must be under the control of laboratory personnel and equipped with secondary containment to prevent the spread of spills.[5]

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[1][2]

Spill and Emergency Procedures

In the event of a spill, follow these steps:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is flammable, turn off any nearby ignition sources.[6]

  • Contain the Spill: Use a spill kit with appropriate absorbent materials for chemical spills.

  • Clean-up:

    • For solid spills, carefully sweep up the material, avoiding the generation of dust, and place it into a suitable container for disposal.[2][4]

    • Wash the spill area with soap and water once the solid material has been removed.

  • Decontamination: Remove and wash any contaminated clothing before reuse.[2][4]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

    • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[4]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

    • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[4]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₈H₅NO₃[4]
Molecular Weight 163.13 g/mol [4]
Decomposition Temperature > 350 °C[4]
Flash Point 308 °C[3][4]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Unwanted This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Transfer to a Labeled Hazardous Waste Container ppe->collect_waste seal_container Securely Seal the Container collect_waste->seal_container store_waste Store in Designated Satellite Accumulation Area seal_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and is based on the properties of similar chemical compounds. Always consult the specific Safety Data Sheet (SDS) for this compound if available, and adhere to all local, state, and federal regulations, as well as your institution's specific safety protocols. Chemical waste generators are ultimately responsible for the proper classification and disposal of their waste.[2][4]

References

Personal protective equipment for handling 3-Methoxy-isatoic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling of 3-Methoxy-isatoic anhydride. The following procedures are based on the known hazards of the closely related compound, isatoic anhydride, and general best practices for handling chemical anhydrides in a laboratory setting.

Hazard Summary

Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the correct use of Personal Protective Equipment.

PPE CategorySpecific EquipmentPurpose
Eye and Face Protection Chemical splash goggles or a face shield worn with safety glasses.[4][5]To protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[5][6]To prevent skin contact with the chemical.
Body Protection A laboratory coat.To protect clothing and skin from spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for handling large quantities or if there is a risk of generating dust.[5]To minimize the inhalation of dust or vapors.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential for minimizing risks when handling this compound in a laboratory setting.

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Have spill containment materials readily accessible.

    • Ensure an eyewash station and safety shower are accessible.[7]

  • Handling:

    • Wear the appropriate PPE as outlined in the table above.

    • Handle the solid material carefully to avoid creating dust.[3]

    • If transferring the solid, use a scoop or spatula.

    • When preparing solutions, slowly add the this compound to the solvent.

    • Wash hands thoroughly after handling, even if gloves were worn.[3]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Waste Segregation:

    • Solid Waste: Collect any solid waste contaminated with this compound (e.g., contaminated gloves, weighing paper) in a designated, labeled, and sealed hazardous waste container.[8]

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[8]

  • Disposal Method:

    • Dispose of all waste in accordance with local, state, and federal regulations.

    • It is recommended to use a licensed chemical waste disposal company.[9]

Quantitative Data

Specific quantitative toxicological data for this compound is not available. The following table provides data for the parent compound, Isatoic Anhydride, for reference.

SubstanceCAS NumberMolecular FormulaMolecular WeightAcute Toxicity
This compound 34954-65-9C₉H₇NO₄193.16 g/mol [10]Data not available
Isatoic Anhydride 118-48-9C₈H₅NO₃163.13 g/mol [3]Oral LD50: >5000 mg/kg (Rat)

Experimental Protocols

This document provides safety and handling guidelines and does not pertain to a specific experimental protocol. When using this compound in an experiment, these handling guidelines should be integrated into the detailed experimental protocol.

Safe Handling Workflow

The following diagram illustrates the key steps for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_end Completion Prep Gather PPE & Spill Kit Area Prepare Fume Hood Prep->Area 1. Setup DonPPE Don PPE Area->DonPPE 2. Gearing Up Weigh Weigh Compound DonPPE->Weigh 3. Procedure Transfer Transfer to Reaction Weigh->Transfer Clean Clean Work Area Transfer->Clean 4. Wind Down DoffPPE Doff PPE Clean->DoffPPE Dispose Dispose of Waste DoffPPE->Dispose Wash Wash Hands Dispose->Wash 5. Final Step

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.